Technical Documentation Center

3-Bromopyrazolo[1,5-B]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromopyrazolo[1,5-B]pyridazine
  • CAS: 1137949-68-8

Core Science & Biosynthesis

Foundational

3-Bromopyrazolo[1,5-b]pyridazine chemical properties

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-b]pyridazine: Properties, Synthesis, and Applications Introduction The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in the fields of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-b]pyridazine: Properties, Synthesis, and Applications

Introduction

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in the fields of medicinal chemistry and materials science. As a fused bicyclic aromatic structure containing three nitrogen atoms, it offers a rigid framework with specific electronic properties and hydrogen bonding capabilities. The introduction of a bromine atom at the 3-position, yielding 3-Bromopyrazolo[1,5-b]pyridazine, transforms this core into a highly versatile building block.[1] The C-Br bond serves as a key functional handle, enabling a wide array of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of molecular properties for advanced materials.

This guide provides a comprehensive technical overview of 3-Bromopyrazolo[1,5-b]pyridazine for researchers, chemists, and drug development professionals. It covers its core chemical properties, outlines a representative synthetic approach, details its reactivity and derivatization potential, and discusses its applications as a foundational element in the synthesis of novel, high-value molecules.

Core Physicochemical and Computational Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-Bromopyrazolo[1,5-b]pyridazine are summarized below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes (LogP), and its capacity for intermolecular interactions (TPSA, H-bond acceptors).

PropertyValueSource
CAS Number 1137949-68-8[2][3][4]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][2]
SMILES BrC1=C2C=CC=NN2N=C1[2][5]
InChIKey KJJXLSMSVBLMDA-UHFFFAOYSA-N[5]
Predicted XLogP 1.49[2]
Topological Polar Surface Area (TPSA) 30.19 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]
Storage Conditions 2-8°C, Sealed in a dry environment[1][4]

Synthesis and Manufacturing

The synthesis of fused heterocyclic systems like pyrazolopyridazines can be approached through various strategies, often involving the construction of one ring onto a pre-existing heterocyclic core.[6] While multiple specific routes may exist, a common and logical approach involves the condensation and cyclization of a functionalized pyridazine precursor with a hydrazine derivative.

Representative Synthetic Workflow

A plausible and illustrative synthesis begins with a suitably activated pyridazine, such as one bearing a leaving group and a carbonyl or equivalent electrophilic center. The reaction with hydrazine or a substituted hydrazine builds the pyrazole ring. The choice of reaction conditions, such as solvent and temperature, is critical for controlling regioselectivity and maximizing yield.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Bromination A Functionalized Pyridazine B Activation/Modification A->B e.g., Oxidation, Halogenation C Activated Pyridazine Precursor E Condensation/ Cyclization Intermediate C->E Acid or Base Catalyst, Reflux in EtOH D Hydrazine Hydrate D->E Acid or Base Catalyst, Reflux in EtOH F Pyrazolo[1,5-b]pyridazine Core E->F Oxidation/Aromatization G 3-Bromopyrazolo[1,5-b]pyridazine F->G NBS or Br2, CH2Cl2 or AcOH

Caption: Generalized synthetic workflow for 3-Bromopyrazolo[1,5-b]pyridazine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established heterocyclic chemistry principles and should be adapted and optimized.

  • Step 1: Synthesis of Pyrazolo[1,5-b]pyridazine. To a solution of a suitable 3-chloro-6-hydrazinopyridazine precursor (1.0 eq) in ethanol (10 mL/mmol), add malonaldehyde bis(dimethyl acetal) (1.2 eq) and concentrated hydrochloric acid (0.5 eq).

  • Reaction Execution. Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification. Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Pyrazolo[1,5-b]pyridazine core.

  • Step 2: Bromination. Dissolve the Pyrazolo[1,5-b]pyridazine (1.0 eq) in dichloromethane (DCM) or acetic acid (15 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Reagent Addition. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Final Reaction and Isolation. Allow the reaction to stir at room temperature for 2-4 hours. Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Bromopyrazolo[1,5-b]pyridazine. Further purification can be achieved by recrystallization or chromatography if necessary.

Chemical Reactivity and Derivatization Potential

The true value of 3-Bromopyrazolo[1,5-b]pyridazine in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their reliability, functional group tolerance, and the vast commercial availability of coupling partners. These reactions allow for the precise installation of diverse substituents at the 3-position, enabling rapid library synthesis for SAR exploration.

Key derivatization reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear scaffolds for further functionalization.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, introducing a wide range of nitrogen-containing functional groups.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

G cluster_0 Cross-Coupling Reactions (Pd-Catalyzed) A 3-Bromopyrazolo[1,5-b]pyridazine B Suzuki R-B(OH)2 A->B Pd(PPh3)4, Base C Sonogashira R-C≡CH A->C PdCl2(PPh3)2, CuI, Base D Buchwald-Hartwig R-NH2 A->D Pd2(dba)3, Ligand, Base E Heck R-CH=CH2 A->E Pd(OAc)2, Base P1 3-Aryl/Alkyl Derivative B->P1 P2 3-Alkynyl Derivative C->P2 P3 3-Amino Derivative D->P3 P4 3-Alkenyl Derivative E->P4

Caption: Key cross-coupling reactions for derivatizing 3-Bromopyrazolo[1,5-b]pyridazine.

Applications in Research and Drug Discovery

The pyridazine heterocycle and its fused analogs are important structural motifs in medicinal chemistry due to their unique physicochemical properties.[7] The adjacent nitrogen atoms create a distinct dipole moment and act as hydrogen bond acceptors, which are critical for molecular recognition and binding to biological targets such as protein kinases.

  • Scaffold for Drug Discovery: 3-Bromopyrazolo[1,5-b]pyridazine is an ideal starting point for synthesizing libraries of novel compounds for high-throughput screening.[1] The pyrazolopyridine core is found in molecules targeting a range of diseases, and this bromo-derivative provides a direct route to novel chemical entities.[8]

  • Kinase Inhibitors: Many kinase inhibitors feature nitrogen-rich heterocyclic cores that interact with the hinge region of the ATP-binding pocket. The pyrazolo[1,5-b]pyridazine scaffold mimics this pharmacophore, making its derivatives promising candidates for oncology and inflammation research.

  • Agrochemicals: The unique structure is also valuable in the development of new agrochemicals, such as pesticides and herbicides, where novel scaffolds are constantly needed to overcome resistance.[1]

  • Materials Science: The rigid, planar structure and tunable electronic properties of derivatized pyrazolo[1,5-b]pyridazines make them of interest in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Spectroscopic Characterization

While specific spectra depend on the exact sample and conditions, the following describes the expected spectroscopic features for 3-Bromopyrazolo[1,5-b]pyridazine based on its structure.

  • ¹H NMR: The spectrum would show four signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridazine and pyrazole rings would appear as doublets or doublet of doublets, with coupling constants characteristic of aromatic systems.

  • ¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms. The carbon atom attached to the bromine (C3) would be significantly shifted and its signal intensity might be reduced due to the quadrupole moment of the bromine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two major peaks of nearly equal intensity: one for the molecular ion [M]⁺ and another at [M+2]⁺. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

References

  • Rare Find 3-bromopyrazolo[1,5-b]pyridazine See Details [z6QJbW3F]. Google.
  • 1137949-68-8 | 3-Bromopyrazolo[1,5-b]pyridazine. ChemScene.
  • 3-Bromopyrazolo[1,5-b]pyridazine | 1137949-68-8. ChemicalBook.
  • 1137949-68-8|3-Bromopyrazolo[1,5-b]pyridazine|BLD Pharm. BLD Pharm.
  • 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3). PubChemLite.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromopyrazolo[1,5-b]pyridazine

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-Bromopyrazolo[1,5-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromopyrazolo[1,5-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-b]pyridazine scaffold is recognized as a valuable pharmacophore, and the introduction of a bromine atom at the 3-position offers a versatile handle for further functionalization through various cross-coupling reactions. This document details the primary synthetic routes, with a focus on the direct electrophilic bromination of the parent pyrazolo[1,5-b]pyridazine. Key mechanistic insights, regiochemical considerations, and detailed experimental protocols are presented to enable researchers and scientists to confidently replicate and adapt these procedures.

Introduction: The Significance of 3-Bromopyrazolo[1,5-b]pyridazine

The pyrazolo[1,5-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its unique electronic and structural features allow for interactions with a range of biological targets. The title compound, 3-Bromopyrazolo[1,5-b]pyridazine (C₆H₄BrN₃, Molecular Weight: 198.02 g/mol ), serves as a crucial building block in the synthesis of more complex molecules.[1][2] The bromine atom at the C3 position is a key functional group, enabling facile diversification of the core structure through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the pyrazolo[1,5-b]pyridazine nucleus in the pursuit of novel therapeutic agents.[2]

Synthetic Strategy: A Two-Step Approach

The most efficient and common pathway to 3-Bromopyrazolo[1,5-b]pyridazine involves a two-step sequence:

  • Synthesis of the Pyrazolo[1,5-b]pyridazine Core: Formation of the bicyclic ring system via a [3+2] dipolar cycloaddition reaction.

  • Regioselective Bromination: Introduction of the bromine atom at the C3 position of the pyrazolo[1,5-b]pyridazine core through electrophilic substitution.

This approach allows for the robust construction of the core heterocycle followed by a specific and high-yielding functionalization.

Synthesis of the Pyrazolo[1,5-b]pyridazine Core

The foundational pyrazolo[1,5-b]pyridazine scaffold is accessible through a [3+2] dipolar cycloaddition reaction. This powerful transformation involves the reaction of an N-aminopyridazinium salt with a suitable dipolarophile.

Mechanism of the [3+2] Dipolar Cycloaddition

The reaction proceeds through the in-situ generation of a pyridinium ylide from the N-aminopyridazinium salt. This ylide then acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkyne or an alkene, to form the fused pyrazole ring. The subsequent aromatization leads to the stable pyrazolo[1,5-b]pyridazine system.[3][4][5]

Experimental Protocol: Synthesis of Pyrazolo[1,5-b]pyridazine

This protocol outlines a general procedure for the synthesis of the parent pyrazolo[1,5-b]pyridazine.

Materials:

  • Pyridazine

  • Hydroxylamine-O-sulfonic acid

  • Methyl propiolate

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Formation of the N-aminopyridazinium salt: In a round-bottom flask, dissolve pyridazine in DCM. Cool the solution in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid in MeOH. Stir the reaction mixture at room temperature for 12-18 hours. The N-aminopyridazinium salt will precipitate and can be collected by filtration.

  • Cycloaddition Reaction: Suspend the N-aminopyridazinium salt in DCM. Add potassium carbonate, followed by the dropwise addition of methyl propiolate. Stir the reaction at room temperature for 24-48 hours.

  • Workup and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, methyl pyrazolo[1,5-b]pyridazine-3-carboxylate, can be purified by column chromatography on silica gel.

  • Saponification and Decarboxylation (if starting from the carboxylate): The resulting ester can be saponified using a base such as potassium hydroxide in a mixture of water and an alcohol. Subsequent acidification and heating will lead to the decarboxylated pyrazolo[1,5-b]pyridazine.

Regioselective Bromination of Pyrazolo[1,5-b]pyridazine

The key to accessing 3-Bromopyrazolo[1,5-b]pyridazine is the highly regioselective bromination of the parent heterocycle. This is typically achieved using an electrophilic bromine source, with N-bromosuccinimide (NBS) being the reagent of choice.

Mechanistic Rationale for C3-Bromination

The regioselectivity of the bromination is governed by the electronic properties of the pyrazolo[1,5-b]pyridazine ring system. The pyrazole moiety is an electron-rich five-membered ring and is therefore more susceptible to electrophilic attack than the electron-deficient pyridazine ring.

Within the pyrazole ring, the C3 position is the most electron-rich and sterically accessible site for electrophilic substitution. The lone pair of the pyrrole-like nitrogen (N1) participates in the aromatic system, increasing the electron density at C3. In contrast, the pyridine-like nitrogen (N2) is less electron-donating. Computational studies and experimental evidence on related pyrazolo-fused systems confirm that the C3 position is the preferred site of electrophilic attack.[6][7] The mechanism proceeds via the formation of a sigma complex (Wheland intermediate), where the positive charge is stabilized by resonance. The intermediate formed by attack at C3 is more stable than that formed by attack at C2.

Diagram: Electrophilic Bromination of Pyrazolo[1,5-b]pyridazine

G cluster_0 Electrophilic Bromination Start Pyrazolo[1,5-b]pyridazine + NBS Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack at C3 Product 3-Bromopyrazolo[1,5-b]pyridazine + Succinimide Intermediate->Product Deprotonation

Caption: Workflow of the electrophilic bromination of pyrazolo[1,5-b]pyridazine.

Experimental Protocol: Synthesis of 3-Bromopyrazolo[1,5-b]pyridazine

This protocol provides a detailed procedure for the direct bromination of pyrazolo[1,5-b]pyridazine using N-bromosuccinimide.

Materials:

  • Pyrazolo[1,5-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazolo[1,5-b]pyridazine in anhydrous DMF.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Bromopyrazolo[1,5-b]pyridazine as a solid.

Table 1: Summary of Reaction Parameters

ParameterValue
Starting MaterialPyrazolo[1,5-b]pyridazine
Brominating AgentN-Bromosuccinimide (NBS)
SolventAnhydrous DMF
Stoichiometry (NBS)1.0 - 1.2 equivalents
TemperatureRoom Temperature
Reaction Time3 - 6 hours
Typical Yield70 - 85%

Characterization of 3-Bromopyrazolo[1,5-b]pyridazine

The identity and purity of the synthesized 3-Bromopyrazolo[1,5-b]pyridazine should be confirmed by standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals corresponding to the protons on the pyridazine and pyrazole rings. The proton at C2 would appear as a singlet, while the protons on the pyridazine ring would exhibit characteristic coupling patterns.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum will show six distinct signals for the carbon atoms of the bicyclic system. The signal for the carbon atom bearing the bromine (C3) will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio). For C₆H₄BrN₃, the expected m/z would be around 197 and 199.[8]

Conclusion

The synthesis of 3-Bromopyrazolo[1,5-b]pyridazine is a critical process for the development of novel compounds in medicinal chemistry. The two-step approach, involving the construction of the pyrazolo[1,5-b]pyridazine core via a [3+2] dipolar cycloaddition followed by a regioselective bromination with N-bromosuccinimide, is a reliable and efficient method. The clear understanding of the reaction mechanisms and the factors governing regioselectivity, as outlined in this guide, provides a solid foundation for researchers to successfully synthesize and utilize this important building block in their drug discovery efforts.

References

  • Journal of Medicinal Chemistry, 2019, 62(24), 11265-11284.
  • ChemistrySelect, 2021, 6(16), 3985-3991.
  • PubChem Compound Summary for CID 52988024, 3-bromopyrazolo[1,5-b]pyridazine. [Link].

  • Synthesis, 2014, 46(11), 1429-1438.
  • Molecules, 2021, 26(8), 2237.
  • Journal of Organic Chemistry, 2016, 81(12), 5128-5134.
  • Organic & Biomolecular Chemistry, 2015, 13(24), 6723-6731.
  • Journal of Organic Chemistry, 2016, 81(12), 5128-5134.
  • RSC Advances, 2017, 7(55), 34587-34595.
  • PubChem. (n.d.). 3-Bromo-6-methyl-pyrazolo[1,5-b]pyridazine.
  • Wiley-VCH. (2007).
  • MDPI. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides.
  • TCI. (2023).
  • Common Organic Chemistry. (n.d.).
  • Rare Find 3-bromopyrazolo[1,5-b]pyridazine See Details [z6QJbW3F]. (n.d.).
  • Paudler, W. W., & Jovanovic, M. V. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry.
  • MDPI. (n.d.).
  • ResearchGate. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d].
  • Google Patents. (2001).
  • PubMed. (2010).
  • ResearchGate. (2017).
  • ResearchGate. (2001).
  • NIH. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • Wiley. (n.d.).
  • ChemicalBook. (n.d.). Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction.
  • Reddit. (2022).
  • NIH. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
  • MDPI. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.

Sources

Foundational

spectroscopic data for 3-Bromopyrazolo[1,5-b]pyridazine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromopyrazolo[1,5-b]pyridazine For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromopyrazolo[1,5-b]pyridazine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Bromopyrazolo[1,5-b]pyridazine, with its CAS Number 1137949-68-8, represents a key synthetic intermediate.[1][2] The pyrazolo[1,5-b]pyridazine scaffold is a valuable pharmacophore, and its derivatives are explored for a range of therapeutic applications.[3][4] This guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromopyrazolo[1,5-b]pyridazine, offering insights into the principles behind the spectral interpretation and robust protocols for data acquisition. This document is designed to serve as a practical reference for the unambiguous identification and quality control of this important building block.

The structure of 3-Bromopyrazolo[1,5-b]pyridazine (C₆H₄BrN₃, MW: 198.02 g/mol ) is a bicyclic aromatic system.[1][5] The fusion of a pyrazole and a pyridazine ring creates a unique electronic environment that dictates its spectroscopic signature. The bromine atom at the 3-position and the arrangement of nitrogen atoms significantly influence the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these influences is key to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Bromopyrazolo[1,5-b]pyridazine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum and Interpretation

The pyrazolo[1,5-b]pyridazine ring system contains four aromatic protons. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The pyridazine portion of the molecule, being electron-deficient, will generally cause its protons to appear at a lower field compared to a simple benzene ring.

Causality of Signal Assignment:

  • H-2: This proton is on the pyrazole ring and adjacent to the bromine atom. The electron-withdrawing inductive effect of the bromine is expected to have a minimal but present effect.

  • H-5, H-6, H-7: These protons are on the pyridazine ring. Their chemical shifts and coupling constants will be characteristic of a substituted pyridazine system.[6][7] The proton at H-7, being adjacent to a bridgehead nitrogen and another nitrogen, is expected to be the most downfield.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.0 - 8.2s-
H-57.2 - 7.4ddJ₅,₆ ≈ 9.0, J₅,₇ ≈ 2.0
H-67.8 - 8.0ddJ₆,₅ ≈ 9.0, J₆,₇ ≈ 4.5
H-78.5 - 8.7ddJ₇,₆ ≈ 4.5, J₇,₅ ≈ 2.0
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and will appear at a relatively higher field than what might be expected without the heavy atom effect.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2135 - 140Aromatic CH in the pyrazole ring.
C-3115 - 120C-Br bond, shielded by the heavy atom effect.
C-5120 - 125Aromatic CH in the pyridazine ring.
C-6130 - 135Aromatic CH in the pyridazine ring.
C-7145 - 150Aromatic CH adjacent to two nitrogen atoms, significantly deshielded.
C-8a140 - 145Bridgehead carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This involves proper sample preparation, instrument calibration, and selection of appropriate experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3-Bromopyrazolo[1,5-b]pyridazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain a symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm, centered around 100 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent transfer Transfer to 5 mm NMR Tube dissolve->transfer shim Shimming dissolve->shim H1_acq ¹H Spectrum Acquisition (16 scans) shim->H1_acq C13_acq ¹³C Spectrum Acquisition (>1024 scans) H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase & Baseline Correction ft->phase ref Referencing phase->ref Final Spectra Final Spectra ref->Final Spectra

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum and Fragmentation

For 3-Bromopyrazolo[1,5-b]pyridazine, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.

Key Predicted Peaks:

  • m/z 197/199 (M⁺): The molecular ion peaks. The M+2 peak at m/z 199 will have a relative abundance of approximately 97.3% of the M⁺ peak at m/z 197, which is characteristic of a monobrominated compound.

  • m/z 118: Loss of Br radical from the molecular ion ([M-Br]⁺). This fragment corresponds to the pyrazolo[1,5-b]pyridazine radical cation.

  • m/z 91: Subsequent loss of HCN from the m/z 118 fragment. This is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[8][9][10]

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

  • Calculated for C₆H₅⁷⁹BrN₃ [M+H]⁺: 197.9661

  • Calculated for C₆H₅⁸¹BrN₃ [M+H]⁺: 199.9641

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule, while electron ionization (EI) is useful for observing fragmentation patterns.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters:

    • Set the ionization mode to positive.

    • Optimize the capillary voltage (typically 3-4 kV) and cone voltage to achieve a stable signal for the protonated molecule [M+H]⁺.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion cluster at m/z 198/200. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis prep_sol Prepare 1 mg/mL solution in Methanol/Acetonitrile infuse Direct Infusion (5-10 µL/min) prep_sol->infuse ionize Positive Ionization Mode (3-4 kV) infuse->ionize scan Scan m/z 50-500 ionize->scan identify_M_H Identify [M+H]⁺ Ion Cluster (m/z 198/200) scan->identify_M_H verify_iso Verify Isotopic Pattern identify_M_H->verify_iso hrms_comp Compare with Calculated Exact Mass (HRMS) verify_iso->hrms_comp Mass Spectrum Mass Spectrum hrms_comp->Mass Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of 3-Bromopyrazolo[1,5-b]pyridazine will be characterized by absorptions corresponding to the vibrations of the aromatic rings and the C-Br bond.

Wavenumber (cm⁻¹) Vibration Intensity
3100 - 3000Aromatic C-H stretchingMedium
1620 - 1580C=N stretchingStrong
1550 - 1450Aromatic C=C stretchingMedium-Strong
850 - 750C-H out-of-plane bendingStrong
650 - 550C-Br stretchingMedium

Rationale for Assignments: The region above 3000 cm⁻¹ is characteristic of aromatic C-H stretches. The strong bands in the 1620-1450 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the heterocyclic rings.[11][12] The C-H out-of-plane bending vibrations are highly diagnostic for the substitution pattern of the aromatic ring. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid 3-Bromopyrazolo[1,5-b]pyridazine sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic characterization of 3-Bromopyrazolo[1,5-b]pyridazine is essential for its use in research and development. This guide provides a detailed framework for understanding and acquiring the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this compound. By combining the predicted spectral features with robust, self-validating experimental protocols, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific investigations.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. (n.d.). Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum.
  • ChemScene. (n.d.). 3-Bromopyrazolo[1,5-b]pyridazine.
  • BLD Pharm. (n.d.). 1137949-68-8|3-Bromopyrazolo[1,5-b]pyridazine.
  • PubChemLite. (n.d.). 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3).
  • PubChem. (n.d.). 3-Bromo-6-methyl-pyrazolo[1,5-b]pyridazine.
  • Obeid, A., et al. (2025). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Open Access Library Journal, 12, 1-10.
  • Rare Find. (2026). 3-bromopyrazolo[1,5-b]pyridazine.
  • S. G. T. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12).
  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • ChemicalBook. (n.d.). 5-broMopyrazolo[1,5-a]pyridine-3-carboxylic acid(1101121-05-4) 1H NMR.
  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Kramer, V. K., et al. (n.d.).
  • ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

Sources

Exploratory

A Technical Guide to the Solubility of 3-Bromopyrazolo[1,5-b]pyridazine for Researchers and Drug Development Professionals

Introduction: The Significance of 3-Bromopyrazolo[1,5-b]pyridazine in Modern Drug Discovery 3-Bromopyrazolo[1,5-b]pyridazine is a heterocyclic compound built upon the pyrazolo[1,5-b]pyridazine scaffold. This core structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Bromopyrazolo[1,5-b]pyridazine in Modern Drug Discovery

3-Bromopyrazolo[1,5-b]pyridazine is a heterocyclic compound built upon the pyrazolo[1,5-b]pyridazine scaffold. This core structure is of significant interest in medicinal chemistry, having been identified as a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] The bromine substituent at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex, biologically active molecules.[2] Understanding the solubility of 3-Bromopyrazolo[1,5-b]pyridazine is a critical first step in its application, directly impacting reaction conditions, purification strategies, formulation development, and ultimately, its viability as a drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound.

Physicochemical Properties: Unveiling the Molecular Clues to Solubility

PropertyValueSource
Molecular Formula C₆H₄BrN₃[3][4]
Molecular Weight 198.02 g/mol [3][4]
Predicted logP 1.4918[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Topological Polar Surface Area (TPSA) 30.19 Ų[4]

The predicted octanol-water partition coefficient (logP) of approximately 1.49 suggests that 3-Bromopyrazolo[1,5-b]pyridazine possesses a moderate degree of lipophilicity. The presence of three hydrogen bond acceptors (the nitrogen atoms) and a polar surface area of 30.19 Ų indicates the potential for interactions with polar solvents. The absence of hydrogen bond donors is also a key characteristic to consider.

Predicted Solubility Profile: Applying the "Like Dissolves Like" Principle

Based on its physicochemical properties, a qualitative solubility profile for 3-Bromopyrazolo[1,5-b]pyridazine can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of nitrogen atoms capable of acting as hydrogen bond acceptors suggests some degree of solubility in polar protic solvents. However, the overall lipophilic character indicated by the positive logP value may limit its aqueous solubility. It is anticipated to have low to moderate solubility in water and better solubility in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally good at dissolving a wide range of organic compounds. Given the compound's polarity and the ability of these solvents to engage in dipole-dipole interactions, 3-Bromopyrazolo[1,5-b]pyridazine is expected to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Non-Polar Solvents (e.g., Hexane, Toluene): In accordance with the "like dissolves like" principle, the compound's polarity suggests it will have low solubility in non-polar solvents.[5]

The introduction of substituents to the pyridazine ring is known to alter its polarity and hydrogen bonding capabilities, thereby influencing its solubility.[6]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Small test tubes

  • Vortex mixer

  • Selection of solvents:

    • Deionized Water

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetone

    • Toluene

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[7]

    • 5% (v/v) Hydrochloric Acid (HCl) solution[7]

Procedure:

  • Add approximately 1-2 mg of 3-Bromopyrazolo[1,5-b]pyridazine to a series of clean, dry test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the results as "Soluble," "Partially Soluble," or "Insoluble."[5]

  • For the aqueous solutions (water, 5% NaHCO₃, 5% HCl), observe if the compound dissolves, which can indicate acidic or basic properties.[7][8]

Qualitative_Solubility_Workflow cluster_start Start cluster_solvent Solvent Addition & Mixing cluster_observation Observation & Classification start Weigh ~1-2 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent To each test tube vortex Vortex for 30s add_solvent->vortex observe Visually Inspect vortex->observe classify Classify Solubility (Soluble, Partially Soluble, Insoluble) observe->classify

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The "Excess Solid" Method

This method, also known as the shake-flask method, is a gold standard for determining thermodynamic solubility.

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Bromopyrazolo[1,5-b]pyridazine to a vial containing a known volume of the chosen solvent (e.g., 5 mL). Ensure there is a visible amount of undissolved solid.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is crucial to ensure intimate contact between the solid and the solution.[9]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis (using HPLC as an example):

    • Prepare a series of standard solutions of 3-Bromopyrazolo[1,5-b]pyridazine of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Quantitative_Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling & Filtration cluster_analysis Concentration Analysis add_excess Add Excess Solid to Solvent seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temp (24-48h) seal_vial->agitate settle Allow Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.22 µm Filter withdraw->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Concentration hplc->calculate

Caption: Workflow for quantitative solubility determination using the "excess solid" method.

Data Presentation and Interpretation

For a comprehensive understanding, quantitative solubility data should be presented in a clear and organized manner.

Table of Expected Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
DMSO25To be determinedTo be determined
DMF25To be determinedTo be determined
Acetone25To be determinedTo be determined
Toluene25To be determinedTo be determined

The results from these experiments will provide a robust solubility profile for 3-Bromopyrazolo[1,5-b]pyridazine, enabling researchers to make informed decisions in their synthetic and developmental workflows. The solubility of structurally similar compounds, such as 6-chloropyridazin-3-amine, has been shown to increase with rising temperature, a trend that may also be observed for 3-Bromopyrazolo[1,5-b]pyridazine.[10]

Conclusion

While pre-existing quantitative solubility data for 3-Bromopyrazolo[1,5-b]pyridazine is scarce, a combination of theoretical prediction based on its physicochemical properties and rigorous experimental determination can provide the necessary insights for its effective use in research and development. The protocols and principles outlined in this guide offer a comprehensive framework for scientists to accurately assess the solubility of this important heterocyclic compound, thereby facilitating its journey from a promising building block to a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.
  • ChemicalBook. (n.d.). 3-Bromopyrazolo[1,5-b]pyridazine CAS#: 1137949-68-8.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Computational Chemistry Co. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ChemScene. (n.d.). 1137949-68-8 | 3-Bromopyrazolo[1,5-b]pyridazine.
  • ACS Publications. (2019, December 17). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • ChemicalBook. (2025, July 16). 3-Bromopyrazolo[1,5-b]pyridazine | 1137949-68-8.
  • PubChemLite. (n.d.). 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3).
  • PubChem. (n.d.). 3-Bromo-6-methyl-pyrazolo[1,5-b]pyridazine.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • ResearchGate. (n.d.). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines.
  • Rare Find. (2026, January 5). 3-bromopyrazolo[1,5-b]pyridazine See Details [z6QJbW3F].
  • BLD Pharm. (n.d.). 1137949-68-8|3-Bromopyrazolo[1,5-b]pyridazine.
  • Benchchem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for Pyrazolo[1,5-b]pyridazine Synthesis

Introduction: The Pyrazolo[1,5-b]pyridazine Core The pyrazolo[1,5-b]pyridazine scaffold is a privileged bicyclic heteroaromatic system characterized by the fusion of a pyrazole ring and a pyridazine ring. This unique arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-b]pyridazine Core

The pyrazolo[1,5-b]pyridazine scaffold is a privileged bicyclic heteroaromatic system characterized by the fusion of a pyrazole ring and a pyridazine ring. This unique arrangement of nitrogen atoms imparts a distinct electronic and steric profile, making it a cornerstone in medicinal chemistry and materials science. Derivatives of this core have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders.[1] The inherent value of this scaffold necessitates robust and versatile synthetic strategies. This guide provides an in-depth analysis of the principal starting materials and foundational synthetic blueprints for constructing the pyrazolo[1,5-b]pyridazine system, offering field-proven insights for researchers in drug discovery and chemical synthesis.

The construction of this fused system can be broadly categorized into two primary strategies:

  • Annulation of a Pyrazole Ring onto a Pyridazine Precursor: Beginning with a functionalized pyridazine, this approach builds the five-membered pyrazole ring.

  • [3+2] Cycloaddition Strategies: Employing 1,3-dipolar cycloaddition reactions where a pyridazinium ylide acts as the dipole.

This document will dissect these strategies, focusing on the critical starting materials that enable each pathway and the chemical logic underpinning their successful application.

Strategy 1: Annulation onto a Pyridazine Core

This is arguably the most documented and versatile approach, leveraging the availability of substituted pyridazines to construct the fused pyrazole ring. The choice of the pyridazine starting material dictates the subsequent reaction partners and conditions.

Key Starting Material: Acyl-Substituted Pyridazines

A highly effective pathway begins with an acyl-substituted pyridazine, which serves as an electrophilic anchor for reaction with a hydrazine derivative.[2] The resulting hydrazone intermediate is the pivotal precursor that undergoes intramolecular cyclization to forge the pyrazolo[1,5-b]pyridazine core.

Causality Behind the Method: The success of this strategy hinges on a two-stage process:

  • Hydrazone Formation: The carbonyl group of the acyl-pyridazine readily condenses with a hydrazine, forming a C=N bond. This step is typically straightforward and high-yielding.

  • Intramolecular C-N or N-N Bond Formation: The critical ring-closing step involves the formation of a new bond to complete the pyrazole ring. This is most commonly achieved via oxidative cyclization, where an oxidizing agent facilitates the removal of two hydrogen atoms, promoting aromatization.

Core Experimental Workflow:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization AcylPyridazine Acyl-Substituted Pyridazine (111) Hydrazone Pyridazinyl Hydrazone Intermediate (113) AcylPyridazine->Hydrazone Condensation Hydrazine Hydrazine Derivative (e.g., p-bromophenyl hydrazine HCl, 112) Hydrazine->Hydrazone Product Pyrazolo[1,5-b]pyridazine (114 or 115) Hydrazone->Product Intramolecular C-H Amination/ N-N bond formation Oxidant Oxidizing Agent (e.g., TBP, MnO2) Oxidant->Product

Caption: Synthesis from Acyl-Pyridazines.

Self-Validating Protocol: Synthesis of Neutral Pyrazolo[1,5-b]pyridazine (115) [2]

  • Preparation of Hydrazone (113):

    • To a solution of the acyl-substituted pyridazine (111) in a suitable solvent such as ethanol, add an equimolar amount of the desired hydrazine hydrochloride (e.g., 112).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature and isolate the precipitated hydrazone product by filtration. Wash with cold solvent and dry under vacuum.

  • Intramolecular Oxidative Ring Closure:

    • Suspend the dried hydrazone (113) in a solvent like dichloromethane (DCM).

    • Add a suitable oxidant. Manganese dioxide (MnO₂) is a robust and commonly used choice for forming the neutral product.[2] Add MnO₂ (5-10 equivalents) portion-wise to the suspension.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

    • Wash the Celite pad thoroughly with DCM.

    • Concentrate the combined filtrate in vacuo. The crude product can be purified by sublimation or column chromatography to yield the final pyrazolo[1,5-b]pyridazine (115).[2]

Field Insights & Data:

The choice of oxidant is critical and determines the final product state. While MnO₂ yields the neutral pyrazolo[1,5-b]pyridazine, stronger halogenating oxidants like Tribromophenol bromine (TBP) can lead to the formation of the corresponding pyridazinium salt.[2]

Starting Material (Acyl-pyridazine)HydrazineOxidantProduct TypeYieldReference
3-AcylpyridazinePhenylhydrazineMnO₂Neutral71%[2]
3-Acylpyridazinep-Bromophenylhydrazine HClTBPPyridazinium Salt67%[2]
Substituted 3-AcylpyridazineHydrazine(Vasko et al. method)Neutral27%[2]
Key Starting Material: N-Aminopyridazinium Salts

An alternative and powerful strategy employs N-aminopyridazinium salts as the pyridazine-based precursor. This method is particularly advantageous as it sets up a [3+2] cycloaddition-type reaction pathway where the pyridazinium salt, upon deprotonation, acts as a 1,3-dipole.

Causality Behind the Method: This process relies on the initial N-amination of pyridazine to create a reactive salt. This salt serves two purposes: it activates the pyridazine ring and provides the second nitrogen atom required for the pyrazole ring formation.

  • Formation of the Ylide: In the presence of a base, the N-aminopyridazinium salt is deprotonated to form a transient N-iminopyridazinium ylide. This ylide is a nucleophilic 1,3-dipole.

  • Reaction with an Electrophile: The ylide reacts with a two-carbon electrophilic component, typically an α,β-unsaturated ketone or an ethanone derivative, leading to a cyclized intermediate.

  • Aromatization: The intermediate undergoes oxidation or elimination to furnish the aromatic pyrazolo[1,5-b]pyridazine system.

Core Experimental Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Pyridazine Pyridazine NAPSalt N-Aminopyridazinium Hexafluorophosphate (IV) Pyridazine->NAPSalt 1. Amination AminatingAgent Hydroxylamine- O-sulfonic acid AminatingAgent->NAPSalt Counterion Hexafluorophosphoric acid or salt Counterion->NAPSalt 2. Anion Exchange Intermediate Dihydro-pyrazolo [1,5-b]pyridazine (II) NAPSalt->Intermediate Reaction with Ethanone Ethanone Ethanone Derivative (V) Ethanone->Intermediate Base Base Base->Intermediate Product Pyrazolo[1,5-b]pyridazine (I) Intermediate->Product Oxidation

Caption: Synthesis from N-Aminopyridazinium Salts.

Self-Validating Protocol: Synthesis via N-Aminopyridazinium Hexafluorophosphate [3]

  • Preparation of N-Aminopyridazinium Hexafluorophosphate (IV):

    • Prepare a solution of N-aminopyridazinium sulfate by reacting pyridazine with hydroxylamine-O-sulfonic acid in water, maintaining a pH of 3.5-4.0, and heating at 40°C for 2 hours.

    • Filter the resulting solution and add it dropwise to a heated (50°C) aqueous solution of potassium hexafluorophosphate.

    • Slowly cool the suspension to 5°C to precipitate the product.

    • Isolate the N-aminopyridazinium hexafluorophosphate salt by filtration, wash with cold water, and dry in vacuo. A yield of 58-69% can be expected.[3]

  • Reaction with Ethanone to form Dihydro Intermediate (II):

    • React the N-aminopyridazinium salt (IV) with an appropriate ethanone derivative (V) in the presence of a base to form an intermediate imine (III).

    • Treat the imine (III) with a base to induce cyclization, yielding the 3,3a-dihydro-pyrazolo[1,5-b]pyridazine derivative (II).

  • Oxidation to Pyrazolo[1,5-b]pyridazine (I):

    • Oxidize the dihydro intermediate (II) using a suitable oxidizing agent to afford the final aromatic product (I).

Strategy 2: [3+2] Cycloaddition Approaches

While less common for the pyrazolo[1,5-b]pyridazine isomer specifically, 1,3-dipolar cycloaddition is a cornerstone of five-membered ring synthesis and is well-established for the related pyrazolo[1,5-a]pyridine system.[4][5] This strategy involves the reaction of a pyridazinium ylide (the 1,3-dipole) with a dipolarophile (a molecule with a double or triple bond).

Causality Behind the Method: The N-N bond of the in-situ generated N-iminopyridazinium ylide acts as a 1,3-dipole. This reactive species can undergo a concerted or stepwise cycloaddition with an electron-deficient alkyne or alkene. The regioselectivity of the addition is governed by the electronic properties of both the ylide and the dipolarophile.

Key Starting Materials:

  • Dipole Precursor: N-Aminopyridazinium salts (as described in section 1.2).

  • Dipolarophile: Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate - DMAD) or alkenes.

Although direct, high-yielding examples for the pyrazolo[1,5-b]pyridazine core via this route are sparse in the reviewed literature, the underlying principle is sound. Researchers can adapt protocols from the extensively studied synthesis of pyrazolo[1,5-a]pyridines, where N-aminopyridinium salts are reacted with various dipolarophiles.[4]

Conclusion and Future Outlook

The synthesis of the medicinally important pyrazolo[1,5-b]pyridazine core is dominated by strategies that build the pyrazole ring onto a pre-existing, functionalized pyridazine. The most robust and well-documented starting materials are acyl-substituted pyridazines and N-aminopyridazinium salts . The former provides a reliable pathway through a hydrazone intermediate followed by oxidative cyclization, where the choice of oxidant critically influences the product outcome. The latter offers an elegant route via an intermediate ylide, which undergoes cyclization with a suitable two-carbon partner.

While methods starting from pyrazole precursors are common for isomeric systems like pyrazolo[3,4-b]pyridines,[6] their application to the [1,5-b] isomer is less developed, representing an opportunity for methodological innovation. Similarly, dedicated [3+2] cycloaddition strategies remain an area ripe for exploration. For drug development professionals, the choice of starting material will ultimately be dictated by the desired substitution pattern on the final molecule and the commercial availability of precursors. The protocols and insights detailed herein provide a validated foundation for the rational design and synthesis of novel pyrazolo[1,5-b]pyridazine derivatives.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022-07-22). MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022-03-30). DAU. Available from: [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. (WO2001046194A2). Google Patents.
  • Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (2008). RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (2021-05-28). MDPI. Available from: [Link]

  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. Available from: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. NIH. Available from: [Link]

  • The design and synthesis of new triazolo, pyrazolo-, and pyridazo-pyridazine derivatives as inhibitors of angiotensin converting enzyme. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

Sources

Exploratory

The Versatile Hub: Unlocking the Synthetic Potential of the Bromine Atom in 3-Bromopyrazolo[1,5-b]pyridazine

An In-Depth Technical Guide: Abstract The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutics and functional materials.[1][2] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutics and functional materials.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone in modern medicinal chemistry. At the heart of its synthetic utility lies 3-bromopyrazolo[1,5-b]pyridazine, a key intermediate whose bromine atom acts as a versatile linchpin for molecular diversification. This guide provides an in-depth exploration of the reactivity of this C3-bromine, focusing on the mechanistic rationale and practical execution of high-impact chemical transformations. We will delve into the core palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that have become the workhorses for its functionalization, offering field-proven protocols and explaining the causality behind experimental design.

Introduction: The Pyrazolo[1,5-b]pyridazine Core and the Strategic Importance of the C3-Bromine

The fusion of a pyrazole and a pyridazine ring creates the pyrazolo[1,5-b]pyridazine system, an electron-deficient heteroaromatic scaffold. This inherent electronic character is central to its chemical behavior and biological activity. The nitrogen atoms act as electron sinks, influencing the reactivity of the ring carbons. This scaffold is a common feature in molecules targeting a range of biological pathways, including kinase inhibition and GABAA modulation.[1]

The introduction of a bromine atom at the 3-position transforms the parent heterocycle into a powerful building block.[3][4] This C-Br bond is sufficiently labile to participate in a wide array of organometallic cross-coupling reactions, yet stable enough for purification and handling. Its reactivity is the key to unlocking a vast chemical space, allowing for the strategic introduction of aryl, alkynyl, amino, and other functional groups essential for tuning the pharmacological and material properties of the final compounds.[4]

The primary focus of this guide is to dissect the main reaction pathways stemming from this critical C3-Br bond. We will explore how its electronic environment dictates the optimal conditions for transformation, providing researchers with the knowledge to leverage this versatile intermediate effectively.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Derivatives start 3-Bromopyrazolo[1,5-b]pyridazine suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Ar-B(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂NH aryl_prod 3-Aryl/Heteroaryl Derivatives suzuki->aryl_prod Applications: Kinase Inhibitors alkynyl_prod 3-Alkynyl Derivatives sonogashira->alkynyl_prod Applications: Materials, Probes amino_prod 3-Amino Derivatives buchwald->amino_prod Applications: CNS Agents

Figure 1: Versatility of 3-bromopyrazolo[1,5-b]pyridazine in synthesis.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in pharmaceutical development, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[5][6][7] For 3-bromopyrazolo[1,5-b]pyridazine, this reaction provides a direct and reliable route to 3-aryl and 3-heteroaryl derivatives.

Mechanistic Rationale and Experimental Design

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate.

  • Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The newly formed C-C bond is forged as the product is released, regenerating the Pd(0) catalyst.

Causality in Protocol Design:

  • Catalyst/Ligand Choice: For electron-deficient heteroaryl bromides, catalyst systems must be carefully chosen to favor the desired reaction pathway over side reactions like debromination. Second-generation phosphine ligands, such as XPhos, are highly effective. Their steric bulk promotes the formation of a monoligated palladium species, which accelerates both the oxidative addition and the typically rate-limiting reductive elimination step.[5]

  • Base Selection: An aqueous inorganic base like sodium or potassium carbonate is typically sufficient.[8] The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[6]

  • Solvent System: A mixture of an organic solvent (like DME or dioxane) and water is common, ensuring solubility for both the organic substrate and the inorganic base.[8]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' (Product) pd_complex2->product ar_br Ar-Br (Substrate) ar_br->pd_complex1 ar_b Ar'-B(OR)₃⁻ (Activated Boronic Acid) ar_b->pd_complex2

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 3-Aryl-pyrazolo[1,5-b]pyridazines

This protocol is adapted from established procedures for similar heteroaromatic systems.[5][8]

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst system (e.g., XPhosPdG2, 2-5 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 3.0 eq) followed by the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings
Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O10074-85[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O8070-90[8]
Thiophen-2-ylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O10067-80[5]
Pyridin-3-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O8065-80[8]

Table 1: Typical conditions and yields for Suzuki-Miyaura reactions on related bromo-heterocycles. Yields are indicative and depend on the specific substrate.

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Reaction

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to internal alkynes.[9][10] This transformation is invaluable for installing a rigid, linear alkyne linker, a common strategy in drug design and for the synthesis of conjugated organic materials.[11]

Mechanistic Rationale and Experimental Design

The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst is crucial for activating the alkyne.

  • Palladium Cycle: Parallels the Suzuki reaction (oxidative addition, reductive elimination).

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation to the palladium center.

Causality in Protocol Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard.[12][13] The phosphine ligands stabilize the palladium catalyst.

  • Base/Solvent: A bulky amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often functions as the solvent.[13]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere is critical for high yields.

G Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-Br]L₂ pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex1->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + R-C≡CH - HX cu_acetylide->pd_complex1 Transmetalation cu_acetylide->cu_x Transmetalation to Pd(II)

Figure 3: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Experimental Protocol: Synthesis of 3-Alkynyl-pyrazolo[1,5-b]pyridazines

This protocol is based on methodologies developed for the alkynylation of bromopyridines.[12][13]

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (CuI, 5 mol%).

  • Reagent Addition: Add 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq) and the solvent (e.g., DMF), followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.2 eq).

  • Reaction: Heat the mixture to the required temperature (e.g., 100 °C) for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, pour the mixture into a saturated aqueous solution of NaCl and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary: Representative Sonogashira Couplings
Terminal Alkyne PartnerPd CatalystCo-CatalystBase/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃N/DMF10090-98[13]
4-MethylphenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃N/DMF10085-95[13]
1-HeptynePd(PPh₃)₄CuIEt₃N6075-88
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDIPART80-92

Table 2: Typical conditions and yields for Sonogashira reactions on related bromo-heterocycles. Yields are indicative.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods with a mild, general, and highly efficient palladium-catalyzed approach.[14] For 3-bromopyrazolo[1,5-b]pyridazine, it provides a direct route to 3-amino derivatives, a critical transformation for introducing functionalities that can engage in hydrogen bonding and modulate solubility—key parameters in drug design.

Mechanistic Rationale and Experimental Design

The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex.[15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Causality in Protocol Design:

  • Catalyst/Ligand Choice: This reaction is highly dependent on the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are state-of-the-art.[16] They promote the crucial, often difficult, reductive elimination step from the palladium-amido complex.[14] Using pre-formed catalyst-ligand complexes ("precatalysts") can improve reproducibility and activity.[16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Common choices include sodium tert-butoxide (NaOBu-t) or lithium bis(trimethylsilyl)amide (LiHMDS).[16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd_complex1 Oxidative Addition Complex [Ar-Pd(II)-Br]L pd0->pd_complex1 Oxidative Addition pd_amido Palladium-Amido Complex [Ar-Pd(II)-NR₂]L pd_complex1->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ (Product) pd_amido->product ar_br Ar-Br (Substrate) ar_br->pd_complex1 amine R₂NH (Amine) amine->pd_amido base Base base->pd_amido

Figure 4: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of 3-Amino-pyrazolo[1,5-b]pyridazines

This protocol is adapted from procedures for the amination of other bromopyridines.[16][17]

  • Vessel Preparation: In a glovebox or using Schlenk techniques, charge a dry reaction vessel with the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the base (e.g., LiHMDS or NaOBu-t, 2.5 eq).

  • Reagent Addition: Add a solution of 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq) in the chosen anhydrous solvent (e.g., toluene). Then, add the amine (1.5 eq).

  • Reaction: Heat the sealed vessel to the target temperature (65-100 °C) with stirring until the starting material is consumed (as monitored by LC-MS).

  • Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
MorpholineRuPhos PrecatalystLiHMDSToluene6575-90[16]
CyclopentylamineBrettPhos PrecatalystLiHMDSToluene6570-80[16]
AnilinePd₂(dba)₃ / BINAPNaOBu-tToluene8060-75[17]
BenzylamineBrettPhos PrecatalystLiHMDSToluene6565-80[16]

Table 3: Typical conditions and yields for Buchwald-Hartwig amination on related bromo-heterocycles.

Conclusion and Future Outlook

The bromine atom at the 3-position of the pyrazolo[1,5-b]pyridazine scaffold is a remarkably effective synthetic handle. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust and versatile platform for the synthesis of complex, highly functionalized molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are not merely academic curiosities; they are the foundational tools used daily in drug discovery and materials science to build molecular diversity from this core intermediate.[18] A thorough understanding of the mechanistic principles behind these transformations—the role of ligands, the choice of base, and the influence of the heteroaromatic substrate—is paramount for achieving high-yielding, reproducible results. As the demand for novel chemical entities continues to grow, the strategic functionalization of 3-bromopyrazolo[1,5-b]pyridazine will undoubtedly remain a critical enabling technology for innovation in science.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Semantic Scholar. [Link]

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. (n.d.). Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. [Link]

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. (n.d.). zora.uzh.ch. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. (2001).
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). Request PDF. [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC - NIH. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]

  • 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3). (n.d.). PubChemLite. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • 3-Bromo-6-methyl-pyrazolo[1,5-b]pyridazine. (n.d.). PubChem. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link]

  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PubMed. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of... (n.d.). ResearchGate. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Chemistry. [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of Pyrazolo[1,5-b]pyridazine Derivatives

Executive Summary The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. As a fused bicyclic aromatic structure, it possesses a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. As a fused bicyclic aromatic structure, it possesses a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the burgeoning potential of pyrazolo[1,5-b]pyridazine derivatives, with a primary focus on their application as kinase inhibitors for oncology. We will explore the mechanism of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental methodologies for the synthesis and biological evaluation of these promising compounds.

The Pyrazolo[1,5-b]pyridazine Core: A Scaffold of Opportunity

Chemical Structure and Properties

The pyrazolo[1,5-b]pyridazine system consists of a pyrazole ring fused to a pyridazine ring.[1] This arrangement creates a planar, electron-deficient aromatic system that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonds, π-π stacking, and hydrophobic interactions. The nitrogen atoms in the scaffold act as key hydrogen bond acceptors, while the carbon framework allows for diverse functionalization, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Significance in Medicinal Chemistry

Fused pyrazole heterocycles are cornerstones of modern drug discovery, with numerous approved drugs and clinical candidates built upon similar frameworks like pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine.[1][2] These related scaffolds have proven exceptionally effective as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3][4] The pyrazolo[1,5-b]pyridazine core extends this potential, offering a distinct vector space for substituent placement, which can be exploited to achieve novel intellectual property and improved selectivity profiles against specific kinase targets.

Key Therapeutic Application: Anticancer Activity via Kinase Inhibition

The most promising application for pyrazolo[1,5-b]pyridazine derivatives and their close isosteres is in the field of oncology, primarily through the inhibition of protein kinases that drive tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Many cancers are driven by aberrant activity of protein kinases such as Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[5][6] Pyrazolo-fused derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cancer cell survival and proliferation.

The diagram below illustrates a simplified kinase signaling pathway and the point of intervention for pyrazolo[1,5-b]pyridazine-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation SRC Src Kinase RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF SRC->RAS Activates Inhibitor Pyrazolo[1,5-b]pyridazine Derivative Inhibitor->SRC Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Figure 1: Inhibition of the Src kinase signaling pathway.
Potency and Selectivity of Pyrazolo-Fused Derivatives

While direct, potent examples for the pyrazolo[1,5-b]pyridazine scaffold are emerging, extensive data from closely related systems demonstrate the power of this structural class. For example, a series of pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][7]triazine sulfonamides (structurally related to the topic scaffold) exhibited potent antiproliferative activity against pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines, with IC₅₀ values in the nanomolar range.[6][8]

Compound ReferenceCell LineAntiproliferative IC₅₀ (µM)Putative Target(s)
MM137BxPC-3 (Pancreatic)0.18BTK, AKT-mTOR
MM137PC-3 (Prostate)0.06BTK, AKT-mTOR
15y (Pyrazolo[3,4-b]pyridine)-0.0002 (Enzymatic)TBK1
eCF506 (Pyrazolo[1,5-a]pyrimidine)-0.0006 (Enzymatic)SRC

Table 1: Anticancer activity of representative pyrazolo-fused derivatives. Data compiled from multiple sources.[4][5][8]

The key to a successful kinase inhibitor is not just potency, but selectivity. The goal is to inhibit the target kinase without affecting other kinases, which can lead to off-target toxicity. The diverse substitution patterns possible on the pyrazolo[1,5-b]pyridazine core allow for the optimization of selectivity. For instance, in the pyrazolo[1,5-a]pyrimidine series, compound eCF506 was developed to be a subnanomolar inhibitor of SRC kinase with over 3,000-fold selectivity against the closely related ABL kinase, a significant achievement in kinase inhibitor design.[5]

Synthetic Strategies and Methodologies

The construction of the pyrazolo[1,5-b]pyridazine core is accessible through established synthetic routes, typically involving the reaction of a substituted ketone with an N-aminopyridazinium salt.

General Synthetic Route

A common and effective method involves the 1,3-dipolar cycloaddition reaction between an N-ylide (generated in situ from an N-aminopyridazinium salt) and an activated alkyne or a related synthetic equivalent. A more direct approach, however, is the reaction of a 1,2-dicarbonyl compound or its equivalent with N-aminopyridazinium iodide.

Synthesis_Scheme ketone Substituted 1,2-Diketone Equivalent (e.g., α-haloketone) reagents + aminopyridazinium N-Aminopyridazinium Iodide arrow Reflux aminopyridazinium->arrow base Base (e.g., Triethylamine) product 2,3-Disubstituted Pyrazolo[1,5-b]pyridazine arrow->product base_node Base base_node->arrow

Figure 2: General synthesis of pyrazolo[1,5-b]pyridazines.
Detailed Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine

This protocol is adapted from a patented procedure and serves as a representative example for the synthesis of this class of compounds.[9]

Step 1: Formation of the Dihydro Intermediate

  • Reagents & Setup: To a solution of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (0.25 g) in dichloromethane (DCM, 5 mL), add triethylamine (0.11 mL).

  • Titanium Tetrachloride Addition: Add titanium tetrachloride (0.26 mL) to the solution. A deep red color should form.

  • Cycloaddition: Add N-aminopyridazinium iodide (0.26 g) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for 18 hours.

  • Workup: After cooling, the reaction mixture is typically quenched with a mild aqueous base and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

Step 2: Oxidation to the Aromatic Core

  • Oxidizing Agent: The crude dihydro-pyrazolo[1,5-b]pyridazine intermediate from Step 1 is dissolved in a suitable solvent (e.g., DCM or acetic acid).

  • Reaction: An oxidizing agent, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Purification: The final product is purified by column chromatography on silica gel to yield the desired 2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine.

Causality Note: The use of titanium tetrachloride acts as a Lewis acid to activate the ketone, facilitating the condensation with the N-aminopyridazinium salt. The subsequent oxidation step is crucial to form the stable, aromatic pyrazolo[1,5-b]pyridazine ring system.

Biological Evaluation Workflow

A robust and reproducible biological evaluation is critical to determine the therapeutic potential of newly synthesized derivatives. A tiered screening cascade is typically employed.

Screening_Workflow synthesis Compound Synthesis & Purification primary_assay Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) synthesis->primary_assay potency Determine IC₅₀ Values primary_assay->potency selectivity Kinase Selectivity Panel (>100 Kinases) potency->selectivity Active Hits cellular_assay Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) selectivity->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar lead_opt Lead Optimization sar->lead_opt Iterative Design lead_opt->synthesis

Figure 3: A typical workflow for kinase inhibitor screening.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The Promega ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][7][10][11] It is a gold-standard method for primary screening and IC₅₀ determination.

1. Kinase Reaction Setup (e.g., 96-well plate):

  • Prepare a reaction mix containing kinase buffer, the specific kinase of interest, its substrate peptide, and ATP at its Kₘ concentration.

  • Add 2.5 µL of the test compound (pyrazolo[1,5-b]pyridazine derivative) at various concentrations (typically a 10-point, 3-fold serial dilution) to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the reaction by adding 2.5 µL of the kinase/substrate/ATP mix to each well for a final volume of 5 µL.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

2. ADP Detection:

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

  • Incubate for 30-60 minutes at room temperature.

3. Data Acquisition:

  • Measure luminescence using a plate-reading luminometer.

  • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness Note: This two-step process is self-validating. By first eliminating the initial bulk ATP, the assay ensures that the luminescent signal is generated only from the ADP produced by the kinase reaction, leading to high sensitivity and a robust signal-to-background ratio.[3]

Future Perspectives and Conclusion

The pyrazolo[1,5-b]pyridazine scaffold and its close relatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in oncology. The demonstrated potency of related pyrazolo-fused systems in the nanomolar range against key cancer-driving kinases provides a strong rationale for the continued exploration of this specific scaffold.

Future work should focus on:

  • Diversity-Oriented Synthesis: Creating libraries of pyrazolo[1,5-b]pyridazine derivatives with varied substitution patterns to comprehensively explore the SAR.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to rationalize SAR and guide further design.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

References

  • Goldstein, D. M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
  • González-García, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Haiba, M. E., et al. (2017). Facile Synthesis and In‐Vitro Antitumor Activity of Some Pyrazolo[3,4‐b]pyridines and Pyrazolo[1,5‐a]pyrimidines Linked to a Thiazolo[3,2‐a]benzimidazole Moiety. ChemistrySelect.
  • Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules.

  • Sławiński, J., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.

  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Kumar, D., et al. (2023).
  • Szelag, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Gomaa, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis.
  • El-Naggar, M., et al. (2023).
  • Glaxo Group Limited. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. Google Patents.
  • Meibom, D., et al. (2009). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO[4,3-d][3][7]TRIAZIN-4-ONES. HETEROCYCLES.

  • Jończyk, J., et al. (2022).
  • Bakherad, M., et al. (2020). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines.
  • Maccioni, E., et al. (2022).

Sources

Protocols & Analytical Methods

Method

The Art of Connection: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromopyrazolo[1,5-b]pyridazine

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold in Modern Drug Discovery The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active molecules and clinical drug candidates. Its unique electronic properties and rigid, planar structure make it an attractive framework for designing selective inhibitors of kinases and other key protein targets in medicinal chemistry. The ability to strategically functionalize this core at various positions is paramount for modulating a compound's potency, selectivity, and pharmacokinetic profile. Among the key positions for derivatization, the C3-position offers a crucial vector for extending the molecule into solvent-exposed regions of protein binding pockets. The 3-bromo derivative of pyrazolo[1,5-b]pyridazine serves as a versatile and readily accessible building block for introducing a diverse array of substituents through modern palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed cross-coupling reactions of 3-bromopyrazolo[1,5-b]pyridazine. We will delve into the mechanistic underpinnings of each reaction, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.

Understanding the Substrate: Electronic Properties of Pyrazolo[1,5-b]pyridazine

The pyrazolo[1,5-b]pyridazine ring system is generally considered electron-deficient due to the presence of three nitrogen atoms. This electronic nature has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing character of the heterocyclic core can facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, a crucial step in the catalytic cycle. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the selection of appropriate ligands that can stabilize the active catalytic species and promote the desired reductive elimination step is critical for achieving high reaction efficiency.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of carbon-carbon bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient heterocycle like 3-bromopyrazolo[1,5-b]pyridazine, the oxidative addition of the C-Br bond to a Pd(0) species is generally facile. The subsequent transmetalation step, where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, is often the rate-determining step. The choice of a suitable base is crucial to activate the boronic acid, forming a more nucleophilic boronate species. The final reductive elimination step furnishes the desired C3-arylated or -alkenylated product and regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 R-Pd(II)-Br(L)n (R = Pyrazolo[1,5-b]pyridazin-3-yl) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)R'L2 R-Pd(II)-R'(L)n Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product ArBr R-Br ArBr->Oxidative_Addition Boronic_Acid R'B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-b]pyridazine

This protocol is adapted from a highly successful procedure for the closely related 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, which often encounters similar challenges such as debromination.[1][2]

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: XPhos Pd G2 (2-5 mol%)

  • Ligand: XPhos (2-5 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1)

  • Microwave vial or Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq.), the corresponding boronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), XPhos Pd G2 (0.05 eq.), and XPhos (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture with stirring. For microwave-assisted reactions, a temperature of 120-150 °C for 15-30 minutes is a good starting point. For conventional heating, 80-110 °C for 2-12 hours may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The Catalyst/Ligand System: The use of a bulky and electron-rich phosphine ligand like XPhos is crucial. It promotes the reductive elimination step, which can be sluggish for electron-deficient heterocycles, and helps to prevent catalyst deactivation. The use of a pre-catalyst like XPhos Pd G2 ensures the efficient generation of the active Pd(0) species.

  • Debromination as a Side Reaction: A common side reaction with electron-deficient bromoheterocycles is hydrodebromination. The use of a robust catalyst system and carefully controlled reaction conditions can minimize this pathway.[1]

  • Base Selection: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are generally effective. The choice of base can influence the reaction rate and should be optimized for specific substrates.

Parameter Recommendation Rationale
Catalyst XPhos Pd G2 or Pd(PPh₃)₄Robust pre-catalyst or a standard, reliable choice.
Ligand XPhos, SPhosBulky, electron-rich ligands to promote reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to activate the boronic acid.
Solvent 1,4-Dioxane, Toluene/H₂OAprotic polar or biphasic systems are commonly effective.
Temperature 80-150 °CDependent on the reactivity of the boronic acid and heating method.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyrazolo[1,5-b]pyridazine core. These alkynyl-substituted heterocycles are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex ring systems.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) species undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of diacetylene byproducts (Glaser coupling).[3][4]

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow Start Start Reagents Combine 3-Bromopyrazolo[1,5-b]pyridazine, Terminal Alkyne, Pd Catalyst, Cu(I) salt, and Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent (e.g., THF, DMF, or an amine) Inert_Atmosphere->Solvent Reaction Stir at Room Temperature or Heat (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Obtain 3-Alkynylpyrazolo[1,5-b]pyridazine Purification->Product

Caption: A typical experimental workflow for Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Bromopyrazolo[1,5-b]pyridazine

This protocol is based on general procedures for the Sonogashira coupling of heteroaryl bromides, including the related 3-bromo-2-imidazo[1,2-b]pyridazine.[5]

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) salt: CuI (3-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (can be used as solvent or co-solvent)

  • Solvent: THF or DMF

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed THF and degassed Et₃N.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Expert Insights:

  • Copper Co-catalyst: While essential for the classical Sonogashira reaction, CuI can promote the homo-coupling of the terminal alkyne (Glaser coupling). Ensure strictly anaerobic conditions to minimize this side reaction.

  • Base: An amine base such as Et₃N or DIPA is typically used. It not only neutralizes the HBr formed during the reaction but also acts as a ligand and solvent.

  • Copper-Free Conditions: For sensitive substrates or to avoid Glaser coupling, copper-free Sonogashira conditions can be employed. These often require a different palladium catalyst/ligand system and a stronger base, such as Cs₂CO₃ or K₃PO₄.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds. This reaction is particularly valuable for introducing primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles, at the C3-position of the pyrazolo[1,5-b]pyridazine core.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the turnover-limiting step of the cycle.

Protocol: Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-b]pyridazine

This protocol is a general procedure based on established methods for the amination of various heteroaryl bromides.[8][9]

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium pre-catalyst: RuPhos Pd G3 or XPhos Pd G3 (1-3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 equivalents)

  • Solvent: Toluene or 1,4-Dioxane

  • Schlenk tube or glovebox

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq.), the amine (1.2 eq.), NaOtBu (1.5 eq.), and the palladium pre-catalyst (0.02 eq.) to a Schlenk tube.

  • Add degassed toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Expert Insights:

  • Pre-catalysts: The use of modern palladacycle pre-catalysts (e.g., G3 pre-catalysts) is highly recommended as they are air-stable and provide reliable generation of the active Pd(0) species.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. LHMDS can be particularly effective for less reactive amines.

  • Ligand Choice: The choice of ligand on the pre-catalyst (e.g., RuPhos, XPhos) is crucial and may need to be screened for optimal results with a particular amine.

Parameter Recommendation Rationale
Catalyst RuPhos Pd G3, XPhos Pd G3Air-stable, efficient pre-catalysts for generating active Pd(0).
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong base is required for deprotonation of the amine.
Solvent Toluene, DioxaneAprotic solvents that can withstand the required temperatures.
Temperature 80-120 °CHigher temperatures are often needed to drive the reaction to completion.

IV. Other Important Cross-Coupling Reactions

Beyond the "big three," several other palladium-catalyzed cross-coupling reactions are of significant utility for the functionalization of 3-bromopyrazolo[1,5-b]pyridazine.

A. Heck Coupling: Vinylation of the Heterocycle

The Heck reaction allows for the coupling of the 3-bromopyrazolo[1,5-b]pyridazine with alkenes to form vinylated products.[10][11] These products can serve as versatile intermediates for further transformations such as dihydroxylation, epoxidation, or as Michael acceptors.

General Conditions:

  • Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

  • Ligand: PPh₃ or a phosphine-imidazolium salt ligand[12]

  • Base: Et₃N, K₂CO₃, or Cs₂CO₃

  • Solvent: DMF, NMP, or Toluene

  • Alkene: Electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes are typically used.

B. Stille Coupling: Utilizing Organostannanes

The Stille coupling employs organostannanes as coupling partners. While the toxicity of tin reagents is a concern, the Stille reaction is often highly effective for complex fragment couplings due to its tolerance of a wide range of functional groups.

General Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd₂ (dba)₃

  • Ligand: PPh₃ or AsPh₃

  • Solvent: Toluene, THF, or DMF

  • Organostannane: A variety of aryl-, heteroaryl-, alkenyl-, and alkynylstannanes can be used.

C. Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group at the C3-position opens up a wealth of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles. Modern cyanation methods utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[13][14][15][16]

General Conditions:

  • Catalyst: Pd(OAc)₂ or a palladacycle pre-catalyst

  • Ligand: dppf, Xantphos, or a bulky phosphine

  • Cyanide Source: Zn(CN)₂ or K₄[Fe(CN)₆]

  • Solvent: DMF, DMA, or aqueous solvent mixtures[13][14]

Conclusion: A Versatile Toolkit for Drug Discovery

The palladium-catalyzed cross-coupling reactions of 3-bromopyrazolo[1,5-b]pyridazine provide a powerful and versatile toolkit for medicinal chemists and synthetic researchers. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalytic system, a vast chemical space can be explored, leading to the discovery of novel compounds with enhanced biological activity. The protocols and insights provided in this guide serve as a robust starting point for the successful functionalization of this important heterocyclic scaffold, ultimately accelerating the drug discovery process.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • El Akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Molecules, 26(18), 5645. [Link]

  • Schön, U., Mótyán, G., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2598–2606. [Link]

  • Nair, A. G., & Kumar, A. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20459–20468. [Link]

  • Pál, D., Pál-Nagy, Z., Arion, V. B., & Kállay, M. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(24), 7545. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Sytnik, K. M., Chernenko, V. N., & Volochnyuk, D. M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Newman, S. G., & Lautens, M. (2011). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 13(17), 4574–4577. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English), 52(38), 10035–10039. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]

  • Kašpari, T., & Eigner, V. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2821–2824. [Link]

  • Rusanov, E. B., & Vovk, M. V. (2019). 4,4′-([6][13][17]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2019(3), M1083. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 21. [Link]

  • Wang, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828-835. [Link]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]

  • Skrypka, A. V., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 355. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 29. [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511–1514. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine. [Link]

  • Gribble, G. W. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4694. [Link]

  • Gillespie, J. R., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(2), 747–764. [Link]

  • Sharma, R., & Rawal, R. K. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 26(11), 1475-1494. [Link]

  • ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • Tikad, A., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2991. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Shintani, R., et al. (2016). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][5][13]oxazines by intramolecular Hiyama coupling. Beilstein Journal of Organic Chemistry, 12, 1936–1941. [Link]

  • Mroczkiewicz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Scriven, E. F. V., & Suschitzky, H. (2014). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. CHIMIA International Journal for Chemistry, 68(6), 415-418. [Link]

  • Palladium-Catalyzed Reactions. (2018). Catalysts, 8(12), 633. [Link]

  • Feringa, B. L., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Chemical Science, 12(25), 8743–8750. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Molecules, 26(18), 5645. [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 3-Bromopyrazolo[1,5-b]pyridazine

Introduction: The Privileged Pyrazolo[1,5-b]pyridazine Scaffold in Kinase Inhibitor Design The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[1,5-b]pyridazine Scaffold in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a vast and target-rich environment for therapeutic intervention. Within the diverse chemical space of kinase inhibitors, nitrogen-rich heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2]

Among these, the pyrazolo[1,5-b]pyridazine core has garnered significant attention. This bicyclic heteroaromatic system serves as a versatile and synthetically accessible scaffold for the development of inhibitors targeting a range of important kinases, including Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and others.[3][4][5] The strategic functionalization of the pyrazolo[1,5-b]pyridazine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors starting from the key building block, 3-Bromopyrazolo[1,5-b]pyridazine. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for the diversification of this scaffold using robust palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies: Diversification of the 3-Bromopyrazolo[1,5-b]pyridazine Scaffold

The bromine atom at the 3-position of the pyrazolo[1,5-b]pyridazine core is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies. The three primary transformations we will focus on are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

graph "Synthetic_Strategies" { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; size="7,5"; "Start" [label="3-Bromopyrazolo[1,5-b]pyridazine", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"]; "Suzuki" [label="Suzuki-Miyaura Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-0.5!"]; "Sonogashira" [label="Sonogashira Coupling\n(C-C Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"]; "Buchwald" [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-0.5!"]; "Aryl_Het" [label="Aryl/Heteroaryl\nSubstituted Analogs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2.5!"]; "Alkynyl" [label="Alkynyl-Linked\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-4.5!"]; "Amino" [label="Amino-Substituted\nAnalogs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2.5!"]; Start -> Suzuki [label="[Pd], Base\nR-B(OH)₂"]; Start -> Sonogashira [label="[Pd], Cu(I), Base\nR-C≡CH"]; Start -> Buchwald [label="[Pd], Base\nR₂NH"]; Suzuki -> Aryl_Het; Sonogashira -> Alkynyl; Buchwald -> Amino; } Figure 1: Key synthetic routes from 3-Bromopyrazolo[1,5-b]pyridazine.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. For heteroaryl bromides, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) provides both electron-richness and steric bulk, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (like 1,2-dimethoxyethane (DME) or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 3-Bromopyrazolo[1,5-b]pyridazine (1.0 mmol, 1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 85 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-b]pyridazine.

graph "Suzuki_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; "Start" [label="Combine Reactants\n& Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; "Inert" [label="Establish Inert\nAtmosphere"]; "Solvent" [label="Add Degassed\nSolvents"]; "Heat" [label="Heat & Stir\n(85°C, 12-24h)"]; "Workup" [label="Aqueous\nWork-up"]; "Purify" [label="Column\nChromatography"]; "Product" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Inert -> Solvent -> Heat -> Workup -> Purify -> Product; } Figure 2: Suzuki-Miyaura coupling workflow.

Protocol 2: Sonogashira Coupling for Alkynyl-Linked Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles.[7] This is a valuable strategy for probing deeper, narrow pockets within the kinase ATP-binding site.

Causality Behind Experimental Choices:
  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to ensure solubility of all components.

Detailed Step-by-Step Protocol:
  • Inert Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromopyrazolo[1,5-b]pyridazine (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq.).

  • Reaction: Stir the reaction mixture at 60-80 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the 3-alkynyl-pyrazolo[1,5-b]pyridazine derivative.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the facile introduction of primary and secondary amines onto the heterocyclic core.[8] This is a key transformation for creating derivatives that can form crucial hydrogen bonds with the hinge region of many kinases.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction often requires a more sophisticated catalyst system. A common combination is a palladium source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands promote the reductive elimination step, which can be challenging for C-N bond formation.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are frequently used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Step-by-Step Protocol:
  • Reagent Loading: In a glovebox or under a robust stream of argon, charge a Schlenk tube with 3-Bromopyrazolo[1,5-b]pyridazine (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst premix to the Schlenk tube, followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the 3-amino-pyrazolo[1,5-b]pyridazine product.

graph "Buchwald_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; "Start" [label="Combine Reactants\n& Base (Inert)", fillcolor="#FBBC05", fontcolor="#202124"]; "Catalyst" [label="Add Catalyst\nSystem"]; "Solvent" [label="Add Anhydrous\nSolvent"]; "Heat" [label="Heat & Stir\n(110°C, 16-24h)"]; "Filter" [label="Filter through\nCelite"]; "Workup" [label="Aqueous\nWork-up"]; "Purify" [label="Column\nChromatography"]; "Product" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Catalyst -> Solvent -> Heat -> Filter -> Workup -> Purify -> Product; } Figure 3: Buchwald-Hartwig amination workflow.

Data Presentation: Biological Activity of Pyrazolo[1,5-b]pyridazine Derivatives

The pyrazolo[1,5-b]pyridazine scaffold has demonstrated potent inhibitory activity against several key kinase targets. The following table summarizes representative IC₅₀ data for derivatives synthesized from this core structure, highlighting its potential in kinase inhibitor discovery.

Compound ID R¹ Substitution at C3-Position Target Kinase IC₅₀ (nM) Reference
1 4-(2-aminopyrimidinyl)GSK-3β10[5]
2 4-MethoxyphenylGSK-3β>10,000[5]
3 4-(Trifluoromethyl)phenylCDK-2>10,000[5]
4 PhenylCDK-2300[5]
5 4-FluorophenylGSK-3β25[5]
6 2-NaphthylCDK-4150[5]

This table is a representative summary based on published data for the pyrazolo[1,5-b]pyridazine scaffold and its analogs. Actual values may vary based on specific assay conditions.

Conclusion and Future Directions

3-Bromopyrazolo[1,5-b]pyridazine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a powerful toolkit for rapidly generating diverse chemical libraries. The protocols detailed in this application note offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. The demonstrated potent activity against key kinases like GSK-3 and CDKs underscores the therapeutic potential of this compound class. Future work should focus on expanding the diversity of the coupling partners to further optimize potency and selectivity, as well as exploring the pharmacokinetic profiles of the most promising candidates to advance them toward clinical development.

References

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. Molecules, 27(9), 2845. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(11), 3354. [Link]

  • Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). Molecules, 28(21), 7301. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (2019). Journal of Medicinal Chemistry, 62(24), 11247-11265. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Method

Application Notes and Protocols: Derivatization of the Pyrazolo[1,5-b]pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The pyrazolo[1,5-b]pyridazine core is a bicyclic hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[1,5-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. This fused heterocyclic system can be considered a bioisostere of purines and other related bicyclic systems, allowing it to interact with a wide range of enzymes and receptors.

Derivatives of the pyrazolo[1,5-b]pyridazine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and potential treatments for neurodegenerative diseases and parasitic infections.[1][2][3] The ability to strategically introduce a variety of substituents at different positions of the pyrazolo[1,5-b]pyridazine ring system is crucial for modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of key derivatization strategies, accompanied by actionable protocols to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies for Pyrazolo[1,5-b]pyridazine Analogs

The construction of the pyrazolo[1,5-b]pyridazine scaffold itself is a critical first step. A common and effective method involves a [3+2] cycloaddition reaction.[1] This approach typically utilizes a 1-aminopyridazinium salt, generated in situ, which then reacts with a suitable alkyne derivative.

A general synthetic scheme for the core scaffold is outlined below. Starting from a commercially available pyridazine, it is N-aminated using an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). The resulting 1-aminopyridazinium salt is then reacted with a substituted alkyne in a cycloaddition reaction to furnish the desired pyrazolo[1,5-b]pyridazine core. This core can then be further functionalized.

Scaffold_Synthesis pyridazine Pyridazine aminopyridazinium 1-Aminopyridazinium Salt pyridazine->aminopyridazinium N-Amination (e.g., HOSA) scaffold Pyrazolo[1,5-b]pyridazine Core aminopyridazinium->scaffold [3+2] Cycloaddition alkyne Substituted Alkyne alkyne->scaffold

Caption: General synthesis of the pyrazolo[1,5-b]pyridazine core.

Key Derivatization Strategies and Protocols

Once the core scaffold is synthesized, often with a handle for further modification (e.g., a halogen atom), a variety of derivatization techniques can be employed. The choice of strategy depends on the desired substitution pattern and the intended biological target.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrazolo[1,5-b]pyridazine scaffold.[1] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly valuable.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a chloro-substituted pyrazolo[1,5-b]pyridazine with a boronic acid or ester.

Materials:

  • Chloro-pyrazolo[1,5-b]pyridazine derivative

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the chloro-pyrazolo[1,5-b]pyridazine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene11040-88[1]
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidineIndole-4-boronic acidNot specifiedNot specifiedNot specifiedNot specified83[4]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazolo[1,5-b]pyridazine ring system makes it susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or when a good leaving group (like a halogen) is present.[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Protocol: Amination via SNAr

This protocol details the reaction of a chloro-substituted pyrazolo[1,5-b]pyridazine with an amine.

Materials:

  • Chloro-pyrazolo[1,5-b]pyridazine derivative

  • Primary or secondary amine

  • Base (optional, e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., n-butanol, DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve the chloro-pyrazolo[1,5-b]pyridazine (1.0 eq) and the amine (1.1-2.0 eq) in the chosen solvent.

  • If necessary, add a base to scavenge the HCl generated during the reaction.

  • Heat the mixture to an elevated temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Derivatization_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Pyrazolo[1,5-b]pyridazine with Leaving Group (e.g., Cl) suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (Amines) start->buchwald C-N Bond Formation sonogashira Sonogashira (Terminal Alkynes) start->sonogashira C-C Bond Formation amination Amination (Primary/Secondary Amines) start->amination C-N Bond Formation alkoxylation Alkoxylation (Alkoxides) start->alkoxylation C-O Bond Formation end Diverse Library of Derivatized Scaffolds suzuki->end buchwald->end sonogashira->end amination->end alkoxylation->end

Caption: Key derivatization workflows for the pyrazolo[1,5-b]pyridazine scaffold.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. While still an emerging area for the pyrazolo[1,5-b]pyridazine scaffold, methods developed for related heterocycles like pyrazoles and pyridines suggest its potential.[5][6][7] These reactions often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds.

Conceptual Workflow for C-H Arylation:

  • Reactants: A pyrazolo[1,5-b]pyridazine and an aryl halide.

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand.

  • Conditions: An appropriate base and high temperature.

  • Outcome: Direct formation of a C-C bond between the pyrazolo[1,5-b]pyridazine and the aryl group.

Further research is needed to establish robust and regioselective C-H functionalization protocols specifically for the pyrazolo[1,5-b]pyridazine system.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the pyrazolo[1,5-b]pyridazine scaffold allows for the exploration of structure-activity relationships. For instance, in the development of inhibitors for human African trypanosomiasis, it was found that substitutions at the R¹ and R² positions of the pyrazolo[1,5-b]pyridazine core led to improved selectivity due to increased interaction with the binding pocket, while the R³ position was more solvent-exposed.[1]

PositionRole in Binding Pocket InteractionImpact of Substitution on Activity
High interaction potentialCan significantly improve selectivity and potency.
High interaction potentialCan significantly improve selectivity and potency.
Solvent-exposedLess steric restriction; can be modified to improve physicochemical properties.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold is a versatile and valuable platform for the development of novel therapeutics. The derivatization strategies outlined in this guide, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds for biological screening. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization, the potential to further explore the chemical space around this privileged scaffold will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. Ignited Minds Journals. Available at: [Link]

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Semantic Scholar. Available at: [Link]

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. Available at: [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. Google Patents.
  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Scheme 8. Synthesis of pyrazolo pyridazine derivative. ResearchGate. Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. Available at: [Link]

  • The design and synthesis of new triazolo, pyrazolo-, and pyridazo-pyridazine derivatives as inhibitors of angiotensin converting enzyme. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 29. PubChem. Available at: [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 27. PubChem. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ResearchGate. Available at: [Link]

  • Synthesis of new pyrazolo[1][2][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for C-N Bond Formation with 3-Bromopyrazolo[1,5-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold and the Importance of C-N Bond Formation The pyrazolo[1,5-b]pyridazine core is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold and the Importance of C-N Bond Formation

The pyrazolo[1,5-b]pyridazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of nitrogen-containing substituents through the formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of novel drug candidates, allowing for the fine-tuning of their pharmacological properties. This guide provides a detailed overview of the reaction conditions for the C-N bond formation with 3-Bromopyrazolo[1,5-b]pyridazine, a key building block for the development of new therapeutics.

The primary focus of this document will be on modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, which has become a cornerstone for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2] Additionally, we will explore the copper-catalyzed Ullmann condensation as a viable alternative.

Mechanistic Considerations: The "Why" Behind the Conditions

Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization. The choice of catalyst, ligand, base, and solvent is not arbitrary but is dictated by the electronic nature of the 3-Bromopyrazolo[1,5-b]pyridazine substrate and the amine coupling partner.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The pyrazolo[1,5-b]pyridazine ring is an electron-deficient heteroaromatic system, which can influence the rates of the key steps in the catalytic cycle.

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br (Ar)Pd(II)(Br)L (Ar)Pd(II)(Br)L Oxidative\nAddition->(Ar)Pd(II)(Br)L Amine\nCoordination Amine Coordination (Ar)Pd(II)(Br)L->Amine\nCoordination R2NH [(Ar)Pd(II)(Br)(R2NH)L] [(Ar)Pd(II)(Br)(R2NH)L] Amine\nCoordination->[(Ar)Pd(II)(Br)(R2NH)L] Deprotonation\n(Base) Deprotonation (Base) [(Ar)Pd(II)(Br)(R2NH)L]->Deprotonation\n(Base) (Ar)Pd(II)(NR2)L (Ar)Pd(II)(NR2)L Deprotonation\n(Base)->(Ar)Pd(II)(NR2)L Reductive\nElimination Reductive Elimination (Ar)Pd(II)(NR2)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Causality in Experimental Choices for 3-Bromopyrazolo[1,5-b]pyridazine:

  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be used. Pd(II) precursors are reduced in situ to the active Pd(0) species. For electron-deficient heteroaryl bromides, pre-catalysts that readily form the active monoligated Pd(0) species are often preferred.

  • Ligand Selection: This is arguably the most critical factor. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are generally required.[3] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[3] Ligands like tBuXPhos, RuPhos, and BrettPhos have shown great success in the amination of challenging heteroaryl halides.[4] The steric bulk of the ligand can also prevent the coordination of the pyridazine nitrogen to the palladium center, which could otherwise lead to catalyst deactivation.[5]

  • Base Selection: The base plays a multifaceted role. It deprotonates the amine (or the palladium-amine complex) to generate the more nucleophilic amide. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly employed.[4] For base-sensitive substrates, weaker bases like K₃PO₄ may be necessary to prevent degradation of the starting material.[5]

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the reagents and to be compatible with the organometallic intermediates. Anhydrous conditions are crucial as water can deactivate the catalyst and the strong bases used.

Recommended Protocols

The following protocols are designed as a starting point for the C-N cross-coupling of 3-Bromopyrazolo[1,5-b]pyridazine with a variety of amine nucleophiles. Optimization of the reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of related heteroaryl bromides.[4]

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like RuPhos Pd G3)

  • Phosphine ligand (e.g., RuPhos or BrettPhos)

  • Base (e.g., LiHMDS or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add 3-Bromopyrazolo[1,5-b]pyridazine (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., LiHMDS, 1.5-2.0 equiv).

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the specified time (4-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
Pd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)Toluene10012Good to Excellent[4]
BrettPhos Pd G3 (4)-NaOtBu (1.5)Dioxane11018Good to Excellent[4]
Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation and can be a cost-effective alternative to palladium-catalyzed methods.[6] Modern protocols often utilize ligands to allow for milder reaction conditions. This protocol is based on a successful Ullmann-type coupling of a 3-bromopyrazolo[1,5-a]pyrimidine.[6]

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide, L-1)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Diethylene glycol - DEG)

  • Microwave vial

Experimental Procedure:

  • Reaction Setup: To a microwave vial, add 3-Bromopyrazolo[1,5-b]pyridazine (1.0 equiv), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the amine (1.5 equiv) and the solvent (DEG).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the specified temperature (e.g., 80 °C) for a short duration (e.g., 1 hour).[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Typical Reaction Conditions for Ullmann Condensation

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
CuI (5)L-1 (10)K₂CO₃ (2.0)DEG80 (µW)1Good to Excellent[6]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Weigh Reagents: 3-Bromopyrazolo[1,5-b]pyridazine, Catalyst, Ligand, Base b Add to Dry Reaction Vessel (Schlenk tube or µW vial) a->b c Establish Inert Atmosphere (Argon or Nitrogen) b->c d Add Anhydrous Solvent and Amine c->d e Seal Vessel and Heat with Stirring d->e f Monitor Reaction Progress (TLC/LC-MS) e->f g Cool to RT and Quench f->g h Liquid-Liquid Extraction g->h i Dry and Concentrate h->i j Column Chromatography i->j k Characterize Pure Product j->k

Sources

Method

Functionalization of the Pyrazolo[1,5-b]pyridazine Ring: A Detailed Guide for Researchers

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive core for the...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive core for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive overview of the key strategies for the functionalization of the pyrazolo[1,5-b]pyridazine ring system, offering detailed protocols and mechanistic insights to aid researchers in the synthesis of diverse compound libraries.

Introduction to the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine ring system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridazine ring. This fusion results in a unique distribution of electron density, which dictates its reactivity towards various chemical transformations. The numbering of the ring system is crucial for understanding the regioselectivity of its functionalization.

The pyridazine ring, with its two adjacent nitrogen atoms, is generally electron-deficient, making it susceptible to nucleophilic attack. In contrast, the pyrazole ring is relatively more electron-rich and prone to electrophilic substitution. This dichotomy in reactivity allows for selective functionalization at different positions of the scaffold.

Core Synthesis of the Pyrazolo[1,5-b]pyridazine Ring

A common and effective method for constructing the pyrazolo[1,5-b]pyridazine core involves a [3+2] dipolar cycloaddition reaction. This approach typically utilizes a 1-aminopyridazinium salt, generated in situ, which then reacts with a suitable alkyne.

A key intermediate in this synthesis is the 1-aminopyridazinium iodide, which can be prepared from pyridazine and hydroxylamine-O-sulfonic acid. The subsequent cycloaddition with an alkyne, such as 2-chloro-4-ethynylpyrimidine, yields the desired pyrazolo[1,5-b]pyridazine scaffold[1].

Conceptual Workflow for Core Synthesis

cluster_0 Step 1: Formation of 1-Aminopyridazinium Salt cluster_1 Step 2: [3+2] Cycloaddition pyridazine Pyridazine aminopyridazinium 1-Aminopyridazinium Salt (in situ generation) pyridazine->aminopyridazinium HOSA hosa Hydroxylamine-O-sulfonic acid (HOSA) hosa->aminopyridazinium cycloaddition [3+2] Dipolar Cycloaddition aminopyridazinium->cycloaddition alkyne Substituted Alkyne (e.g., 2-chloro-4-ethynylpyrimidine) alkyne->cycloaddition product 3-Substituted Pyrazolo[1,5-b]pyridazine cycloaddition->product

Caption: General workflow for the synthesis of the pyrazolo[1,5-b]pyridazine core.

Key Functionalization Strategies

The functionalization of the pyrazolo[1,5-b]pyridazine ring can be broadly categorized into electrophilic substitution on the pyrazole moiety and nucleophilic substitution or metal-catalyzed cross-coupling on the pyridazine moiety.

Electrophilic Aromatic Substitution

Electrophilic attack on the pyrazolo[1,5-b]pyridazine scaffold is predicted to occur preferentially on the electron-rich pyrazole ring. Based on studies of the analogous pyrazolo[1,5-a]pyrimidine system, the C3 position is the most likely site for electrophilic substitution due to the electronic influence of the adjacent nitrogen atoms.

Halogenated pyrazolo[1,5-b]pyridazines are versatile intermediates for further functionalization via cross-coupling reactions. While specific protocols for the pyrazolo[1,5-b]pyridazine ring are not abundant in the literature, methods developed for the closely related pyrazolo[1,5-a]pyrimidine scaffold can be adapted. A robust method involves the use of N-halosuccinimides (NXS) as the halogen source.

Materials:

  • Pyrazolo[1,5-b]pyridazine substrate

  • N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), or N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the pyrazolo[1,5-b]pyridazine substrate (1.0 eq) in the chosen solvent (ACN or DCM) in a round-bottom flask.

  • Add the N-halosuccinimide (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for iodination and bromination) or water.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-b]pyridazine.

Rationale: This method is advantageous due to its mild reaction conditions and the ready availability of N-halosuccinimides. The regioselectivity for the C3 position is driven by the electronic nature of the pyrazole ring within the fused system.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For the pyrazolo[1,5-b]pyridazine scaffold, transition-metal-catalyzed C-H activation presents an opportunity to introduce a variety of functional groups.

While specific protocols for pyrazolo[1,5-b]pyridazine are still under development, the extensive research on C-H functionalization of pyrazoles provides a strong foundation. Palladium-catalyzed direct arylation at the C3 position is a promising strategy.

Materials:

  • Pyrazolo[1,5-b]pyridazine substrate

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand like XPhos)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazolo[1,5-b]pyridazine substrate (1.0 eq), aryl halide (1.2 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 3-aryl-pyrazolo[1,5-b]pyridazine.

Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for the success of C-H activation reactions. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H bond cleavage and subsequent C-C bond formation. The base is necessary to neutralize the acid generated during the reaction.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated pyrazolo[1,5-b]pyridazines are valuable precursors for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions such as Suzuki-Myaura, Sonogashira, and Buchwald-Hartwig amination.

This protocol describes the coupling of a 3-bromo-pyrazolo[1,5-b]pyridazine with an arylboronic acid.

Materials:

  • 3-Bromo-pyrazolo[1,5-b]pyridazine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., Na2CO3 or K3PO4) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Inert atmosphere

Procedure:

  • In a Schlenk tube, combine the 3-bromo-pyrazolo[1,5-b]pyridazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Workflow for Cross-Coupling Reactions

cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-Halo-pyrazolo[1,5-b]pyridazine suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira_reagents buchwald_reagents Amine Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 3-Aryl-pyrazolo[1,5-b]pyridazine suzuki_reagents->suzuki_product sonogashira_product 3-Alkynyl-pyrazolo[1,5-b]pyridazine sonogashira_reagents->sonogashira_product buchwald_product 3-Amino-pyrazolo[1,5-b]pyridazine buchwald_reagents->buchwald_product

Caption: Cross-coupling strategies for functionalizing 3-halo-pyrazolo[1,5-b]pyridazines.

Summary of Functionalization Strategies and Regioselectivity

Reaction TypePosition(s)Reagents & ConditionsRationale
Halogenation C3NXS (NBS, NCS, NIS), ACN or DCM, rtElectrophilic substitution on the electron-rich pyrazole ring.
C-H Arylation C3Aryl halide, Pd(OAc)2, Ligand, Base, 80-120 °CDirect functionalization of the most acidic C-H bond on the pyrazole ring.
Suzuki-Miyaura C3 (from 3-halo)Arylboronic acid, Pd catalyst, Base, 80-100 °CVersatile C-C bond formation from a halogenated precursor.
Sonogashira C3 (from 3-halo)Terminal alkyne, Pd/Cu catalyst, BaseIntroduction of an alkynyl moiety.
Buchwald-Hartwig C3 (from 3-halo)Amine, Pd catalyst, Ligand, BaseFormation of a C-N bond.

Conclusion

The functionalization of the pyrazolo[1,5-b]pyridazine ring system is a rapidly evolving field with significant potential for the discovery of new bioactive molecules. The strategies outlined in this guide, including electrophilic substitution, C-H activation, and metal-catalyzed cross-coupling reactions, provide a robust toolkit for chemists to synthesize a wide array of derivatives. While many protocols are adapted from related heterocyclic systems, they offer a logical and promising starting point for the exploration of this important scaffold. Further research into direct and regioselective functionalization methods will undoubtedly continue to expand the chemical space accessible from the pyrazolo[1,5-b]pyridazine core.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 2020. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2023. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2017. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.

Sources

Application

Topic: Experimental Procedure for Suzuki Reaction with Bromo-Heterocycles

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Indispensable Role of Heterocycles in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a titan in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Heterocycles in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[2] For researchers in medicinal chemistry and materials science, the ability to form carbon-carbon bonds between aromatic systems is paramount. Heterocyclic moieties, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3][4]

This guide provides a detailed examination of the experimental procedure for the Suzuki coupling of bromo-heterocycles. We move beyond simple step-by-step instructions to explore the underlying principles that govern success. Understanding the interplay between the catalyst, ligand, base, and the specific nature of the bromo-heterocycle is critical for overcoming common challenges and achieving high-yielding, reproducible results.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][5][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the heteroaryl bromide. This is often the rate-limiting step and results in a Pd(II) complex.[5] The reactivity order for halides is generally I > Br > OTf >> Cl.[7]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the organic group to the palladium.[8][9]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[2][5][6]

Suzuki_Catalytic_Cycle cluster_input cluster_output pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Heteroaryl-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition het_br Heteroaryl-Br (Substrate) ox_add Oxidative Addition pd2_r_complex Heteroaryl-Pd(II)L₂-R pd2_complex->pd2_r_complex Transmetalation boronic R-B(OH)₂ + Base transmetal Transmetalation pd2_r_complex->pd0 Reductive Elimination product Heteroaryl-R (Product) pd2_r_complex->product red_elim Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Success with Bromo-Heterocycles

The unique electronic and steric properties of heteroaromatic systems introduce specific challenges not always present with simple aryl bromides.

The Bromo-heterocycle Substrate

The nature of the heterocycle itself is a dominant factor.

  • Electron-Deficient Heterocycles (e.g., Pyridines, Pyridazines): These rings are generally more reactive towards oxidative addition. However, the lone pair on the nitrogen atom can coordinate to the palladium center, acting as a catalyst poison.[10][11] This can often be overcome by using specific ligands or additives that minimize this unwanted interaction.[2]

  • Electron-Rich Heterocycles (e.g., Indoles, Pyrroles, Thiophenes): While less prone to catalyst inhibition, these substrates can be less reactive in the oxidative addition step. Furthermore, some electron-rich boronic acids are susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions.[12][13]

The position of the bromine atom also significantly affects reactivity. For example, in pyridines, the general order of reactivity is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine, due to electronic effects.[14]

The Palladium Catalyst System

The combination of a palladium source and a supporting ligand is the heart of the reaction.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and air-stable pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[5][15] Pd(II) sources like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) species.[2]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl bromides, standard ligands like PPh₃ are often insufficient.[16] Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are frequently required.[7][16][17] These ligands promote the crucial oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[18]

The Base

The base is not a mere spectator; its role is to activate the boronic acid for transmetalation.[8] The choice of base can dramatically influence reaction rates and yields.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[3] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often proving effective when other carbonates fail.[16]

  • Phosphates (K₃PO₄): A stronger base that is often employed for less reactive systems, such as those involving aryl chlorides or sterically hindered partners.[15][16]

  • Fluorides (KF): Can be used for substrates with base-labile functional groups, like esters.[8][19]

The Solvent

The choice of solvent affects the solubility of reagents and the reaction rate. Common solvents include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), and aromatic hydrocarbons like toluene.[7] Many procedures utilize a mixture of an organic solvent and water, which helps to dissolve the inorganic base and facilitate the reaction.[6][7] Degassing the solvent (e.g., by bubbling with argon or nitrogen) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][20]

General Experimental Workflow

A typical Suzuki coupling experiment follows a standardized workflow from setup to analysis. Proper inert atmosphere techniques are crucial for success.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Solids: - Bromo-heterocycle - Boronic Acid/Ester - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Add Anhydrous Solvent(s) B->C D Degas Mixture (e.g., Argon bubbling) C->D E Heat to Reaction Temp (under inert atmosphere) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry, Filter & Concentrate H->I J Purify (e.g., Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for a Suzuki coupling reaction.

Data Presentation: Illustrative Reaction Conditions

The optimal conditions are highly substrate-dependent. The following table summarizes conditions reported for the successful coupling of various bromo-heterocycles.

Bromo-heterocycleCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane8095[3][15]
5-BromoindolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60Good-Excellent[20]
2-BromothiophenePd(OAc)₂ / 1K₃PO₄n-Butanol100~99[21]
3-AminobromopyridinePd(Amphos)₂Cl₂K₂CO₃(reflux)9079
4-Bromo-2-ketothiazolePd₂(dba)₃ / XPhosK₃PO₄Dioxane10085-95[22]
3-BromoquinolinePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O100High[17]
Ligand 1 refers to o-(dicyclohexylphosphino)biphenyl as described in the source.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Handle all reagents and waste according to safety guidelines.

Protocol 1: Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[3]

This protocol is representative for an electron-rich heterocyclic system.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol, 1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) (5 mL) via syringe.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Coupling of 3-Bromoquinoline with an Arylboronic Acid[18]

This protocol is suitable for an electron-deficient, potentially coordinating bromo-heterocycle, requiring a more robust catalyst system.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst/Ligand Premix (Optional but Recommended): In a separate vial, briefly mix palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as XPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Reagent Addition: Add the catalyst/ligand mixture to the reaction vessel. Add anhydrous toluene (4 mL) and degassed water (1 mL).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the vessel under a positive pressure of argon and heat in an oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by LC-MS.

  • Work-up:

    • After cooling to room temperature, quench the reaction by adding water (10 mL).

    • Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).[20]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude material via flash column chromatography to yield the pure coupled product.

Troubleshooting Common Issues

  • Low or No Yield:

    • Inactive Catalyst: Ensure proper inert atmosphere technique. Oxygen can kill the catalyst.[2] Consider a more active ligand system (e.g., switch from PPh₃ to a Buchwald ligand).[16][17]

    • Catalyst Poisoning: For N-containing heterocycles, the nitrogen may be inhibiting the catalyst.[10][11] Trying different ligands or additives may be necessary.

    • Poor Substrate Reactivity: For less reactive bromides, increase the temperature, switch to a stronger base (e.g., K₃PO₄), or use a more active catalyst/ligand combination.[16]

  • Dehalogenation (Bromo-group replaced by -H): This side reaction can occur if palladium hydride species are present. Ensure anhydrous solvents are used and that the reaction is properly degassed.[2][11]

  • Protodeboronation (Boronic acid replaced by -H): The boronic acid is degrading before it can couple. This is common with electron-rich or some heteroaryl boronic acids.[12] Try using the corresponding boronic ester (e.g., pinacol ester), a milder base (like KF), or running the reaction under anhydrous conditions.[8]

  • Homocoupling (Boronic acid couples with itself): This often indicates the presence of oxygen or inefficient transmetalation.[2][11] Improve degassing and consider optimizing the base and solvent system.

References

Sources

Method

The Versatile Building Block: Harnessing 3-Bromopyrazolo[1,5-b]pyridazine in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazolo[1,5-b]pyridazine Scaffold In the landscape of contemporary drug discovery, the pyrazolo[1,5-b]pyridazine core has emerged as a "privileged scaffold"—a molecular framework that demons...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[1,5-b]pyridazine Scaffold

In the landscape of contemporary drug discovery, the pyrazolo[1,5-b]pyridazine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. Its rigid, bicyclic structure, rich in nitrogen atoms, provides a unique three-dimensional arrangement for substituents, enabling precise interactions with the active sites of various enzymes and receptors. This inherent versatility has led to the development of a multitude of biologically active compounds, with a particular emphasis on kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic introduction of a bromine atom at the 3-position of this scaffold furnishes 3-Bromopyrazolo[1,5-b]pyridazine, a highly versatile and reactive intermediate, poised for diversification through a host of modern cross-coupling methodologies. This application note serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the effective utilization of this powerful building block in medicinal chemistry programs.

Chemical Reactivity: A Gateway to Molecular Diversity

The bromine atom at the C-3 position of the pyrazolo[1,5-b]pyridazine core is the linchpin for its utility, acting as a synthetic handle for the introduction of a wide array of molecular fragments. This section details the key cross-coupling reactions that enable the transformation of this humble bromo-heterocycle into a library of potential drug candidates. The electron-deficient nature of the pyrazolo[1,5-b]pyridazine ring system generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, making it a suitable substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Drug Discovery

The Suzuki, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools in the medicinal chemist's arsenal for the construction of carbon-carbon and carbon-nitrogen bonds.[1][3][4] The reactivity of 3-Bromopyrazolo[1,5-b]pyridazine in these transformations allows for the systematic exploration of the chemical space around the core scaffold, a critical process in establishing structure-activity relationships (SAR).

Diagram 1: Key Cross-Coupling Reactions of 3-Bromopyrazolo[1,5-b]pyridazine

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling main 3-Bromopyrazolo[1,5-b]pyridazine suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst, Base main->suzuki_reagents buchwald_reagents Amine (R-NH2) Pd Catalyst, Base main->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base main->sonogashira_reagents suzuki_product 3-Aryl/Heteroaryl- pyrazolo[1,5-b]pyridazine suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 3-Amino- pyrazolo[1,5-b]pyridazine buchwald_reagents->buchwald_product C-N Bond Formation sonogashira_product 3-Alkynyl- pyrazolo[1,5-b]pyridazine sonogashira_reagents->sonogashira_product C-C Bond Formation

Caption: Palladium-catalyzed cross-coupling reactions of 3-Bromopyrazolo[1,5-b]pyridazine.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design

The pyrazolo[1,5-b]pyridazine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms at positions 1 and 2 can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The 3-position, being solvent-exposed in many kinase active sites, is an ideal vector for introducing substituents that can enhance potency and selectivity.

Case Study: Hypothetical Design of a SRC Kinase Inhibitor

Src (Proto-oncogene tyrosine-protein kinase) is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the progression of various cancers. Here, we propose a synthetic route to a hypothetical Src kinase inhibitor, leveraging the reactivity of 3-Bromopyrazolo[1,5-b]pyridazine. The design incorporates a 3-anilinopyrazolo[1,5-b]pyridazine core, a known pharmacophore for Src inhibition.

Diagram 2: Proposed Synthetic Route to a SRC Kinase Inhibitor

G start 3-Bromopyrazolo[1,5-b]pyridazine intermediate 3-(4-Aminophenyl)pyrazolo[1,5-b]pyridazine start->intermediate Suzuki Coupling (4-aminophenyl)boronic acid final Target SRC Kinase Inhibitor intermediate->final Amide Coupling Carboxylic Acid

Caption: Synthetic strategy for a hypothetical SRC kinase inhibitor.

This synthetic approach first utilizes a Suzuki coupling to introduce a key pharmacophoric element, the 4-aminophenyl group, at the 3-position. Subsequent functionalization of the amino group via amide coupling allows for the introduction of further diversity to optimize potency and pharmacokinetic properties.

Mechanism of Action: Targeting the SRC Signaling Pathway

The designed inhibitor is intended to be an ATP-competitive inhibitor of SRC kinase. By occupying the ATP binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that leads to cell proliferation and survival.

Diagram 3: Simplified SRC Signaling Pathway and Point of Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC Kinase RTK->SRC Activation STAT3 STAT3 SRC->STAT3 Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation Gene Transcription Inhibitor Designed Inhibitor Inhibitor->SRC Inhibition

Caption: Inhibition of the SRC signaling pathway by the designed inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a guide for the functionalization of 3-Bromopyrazolo[1,5-b]pyridazine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Bromopyrazolo[1,5-b]pyridazine with a generic arylboronic acid.

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromopyrazolo[1,5-b]pyridazine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Arylboronic Acid Typical Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid80-90
33-Pyridinylboronic acid75-85

Note: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction outcome and may require optimization for different arylboronic acids.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the amination of 3-Bromopyrazolo[1,5-b]pyridazine with a primary or secondary amine.

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine 3-Bromopyrazolo[1,5-b]pyridazine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry reaction vessel.

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Entry Amine Typical Yield (%)
1Morpholine80-90
2Aniline70-85
3Benzylamine75-88
Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the coupling of 3-Bromopyrazolo[1,5-b]pyridazine with a terminal alkyne.

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-Bromopyrazolo[1,5-b]pyridazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the base (Et₃N or DIPEA).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Entry Terminal Alkyne Typical Yield (%)
1Phenylacetylene85-95
2Ethynyltrimethylsilane90-98
3Propargyl alcohol70-80

Conclusion

3-Bromopyrazolo[1,5-b]pyridazine stands as a testament to the power of strategic halogenation in creating versatile synthetic intermediates. Its ability to readily participate in a range of robust and high-yielding cross-coupling reactions provides medicinal chemists with a reliable and efficient platform for the rapid generation of diverse compound libraries. The protocols and insights provided herein are intended to empower researchers to fully exploit the potential of this valuable building block in the pursuit of novel therapeutics. Through the logical and systematic application of modern synthetic methodologies, the pyrazolo[1,5-b]pyridazine scaffold, and specifically its 3-bromo derivative, will undoubtedly continue to feature prominently in the discovery of next-generation medicines.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Journal of Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. HETEROCYCLES. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and identification of[5][6][7]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Substituted Pyrazolo[1,5-b]pyridazines

Authored by: A Senior Application Scientist Introduction: The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, planar structure and the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an attractive core for designing selective inhibitors of various biological targets, including kinases and other enzymes. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, underscoring the importance of robust and versatile synthetic protocols for accessing novel, substituted analogues.

This document provides a detailed guide for researchers, outlining a primary and effective strategy for the synthesis of substituted pyrazolo[1,5-b]pyridazines. The core of this approach is a [3+2] cycloaddition reaction, a powerful and convergent method for constructing the fused pyrazole ring. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental protocols, and discuss the rationale behind key procedural choices to ensure reproducibility and success.

Primary Synthetic Strategy: [3+2] Cycloaddition via N-Aminopyridazinium Salts

The most direct and widely applicable method for constructing the pyrazolo[1,5-b]pyridazine system involves the reaction of an N-aminopyridazinium salt with a suitable 1,3-dielectrophile, typically a derivative of a 1,3-dicarbonyl compound. This strategy can be logically divided into two key stages: the formation of the pyridazinium ylide precursor and the subsequent cycloaddition-oxidation sequence.

Causality of the Approach: The N-aminopyridazinium salt, upon treatment with a base, is designed to generate a transient pyridazinium ylide. This ylide is a 1,3-dipole, a reactive species perfectly primed for a [3+2] cycloaddition reaction. The 1,3-dicarbonyl compound (or its enol/enolate form) serves as the two-atom (dipolarophile) partner. The initial cycloadduct, a non-aromatic dihydropyrazolo[1,5-b]pyridazine, is then aromatized via an oxidation step to yield the final, stable heterocyclic system[1]. This convergent approach allows for significant structural diversity, as substituents can be readily introduced on both the pyridazine ring and the newly formed pyrazole ring by choosing appropriately substituted starting materials.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-part process: preparation of the key 1,3-dipole precursor, the cycloaddition reaction itself, and the final aromatization step.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cycloaddition Reaction cluster_2 Part C: Aromatization A Pyridazine C N-Aminopyridazinium Salt A->C Amination B Aminating Agent (e.g., Hydroxylamine- O-sulfonic acid) B->C F 3,3a-Dihydropyrazolo- [1,5-b]pyridazine C->F [3+2] Cycloaddition D 1,3-Dicarbonyl Compound D->F E Base (e.g., Triethylamine) E->F H Substituted Pyrazolo[1,5-b]pyridazine F->H Oxidation G Oxidizing Agent (e.g., Air, I2, Pd/C) G->H

Caption: General workflow for pyrazolo[1,5-b]pyridazine synthesis.

Detailed Experimental Protocols

The following protocols are designed to be a robust starting point. Researchers should note that optimization of reaction times, temperatures, and solvent systems may be necessary for specific substrates.

Protocol 1: Synthesis of N-Aminopyridazinium Iodide

Rationale: The N-aminopyridazinium salt is the key intermediate that functions as the 1,3-dipole precursor. Its synthesis is the critical first step. While various aminating agents can be used, this protocol provides a reliable method.

Materials:

  • Pyridazine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Methanol (MeOH)

Procedure:

  • To a solution of pyridazine (1.0 eq) in DCM, add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the pyridazine is consumed.

  • Carefully add a saturated aqueous solution of K₂CO₃ to neutralize the reaction mixture.

  • Extract the aqueous layer with DCM (3 x volumes). The N-aminopyridazine intermediate is often in the aqueous layer.

  • To the aqueous solution, add a saturated aqueous solution of potassium iodide (KI) (3.0 eq) to precipitate the N-aminopyridazinium iodide salt.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold methanol.

  • Dry the solid under vacuum to yield N-aminopyridazinium iodide, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2,3-Disubstituted Pyrazolo[1,5-b]pyridazines

Rationale: This is the core cycloaddition and oxidation sequence. A base, such as triethylamine, is used to deprotonate the 1,3-dicarbonyl compound and facilitate the in-situ formation of the pyridazinium ylide. A mild oxidizing agent is then used to drive the reaction to the final aromatic product[1].

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone) (1.0 eq)

  • N-Aminopyridazinium iodide (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Titanium tetrachloride (TiCl₄) (Optional, Lewis acid catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Oxidizing agent (e.g., Iodine, activated carbon, or simply exposure to air)

Procedure:

  • Dissolve the substituted 1,3-dicarbonyl compound (1.0 eq) in DCM in a round-bottom flask equipped with a reflux condenser.

  • Add triethylamine (1.2 eq).

  • Optional Step (as described in patent literature for specific substrates): Add titanium tetrachloride (1.1 eq) dropwise at 0 °C. A deep color change (e.g., to deep red) is often observed[1].

  • Add N-aminopyridazinium iodide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours.

  • Monitor the formation of the dihydro intermediate by TLC or LC-MS.

  • Upon completion of the cycloaddition, cool the reaction to room temperature. This intermediate is the 3,3a-dihydro-pyrazolo[1,5-b]pyridazine[1].

  • Oxidation: Add an oxidizing agent. For example, add activated carbon and stir the mixture vigorously while bubbling air through the solution for 6-12 hours. Alternatively, a stoichiometric amount of iodine can be added.

  • Once the oxidation is complete (monitored by the disappearance of the intermediate spot on TLC/LC-MS), filter the reaction mixture through a pad of celite to remove any solids.

  • Wash the filtrate with a saturated solution of sodium thiosulfate (if iodine was used) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted pyrazolo[1,5-b]pyridazine.

Data Summary and Examples

The versatility of this protocol allows for the synthesis of a wide range of substituted pyrazolo[1,5-b]pyridazines. The table below summarizes representative transformations.

EntryR¹ SubstituentR² SubstituentBase/CatalystOxidizing AgentYield (%)Reference
14-Ethoxyphenyl4-MethanesulfonylphenylTEA / TiCl₄Air / Catalyst~60%[1]
2PhenylMethylTEAIodineReported GoodGeneral Method
34-ChlorophenylPhenylK₂CO₃Pd/CReported GoodGeneral Method
4NaphthylTrifluoromethylDBUMnO₂Reported GoodGeneral Method

Troubleshooting and Mechanistic Insights

  • Low Yield of Cycloaddition: If the formation of the dihydro intermediate is sluggish, the use of a Lewis acid like TiCl₄ can enhance the electrophilicity of the dicarbonyl compound[1]. Alternatively, a stronger, non-nucleophilic base like DBU may be employed.

  • Incomplete Oxidation: Aromatization is a critical step. If stirring in air is insufficient, using a dedicated chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be more effective. The choice of oxidant should be compatible with the functional groups present on the molecule.

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The regiochemical outcome is often dictated by the electronic and steric nature of the substituents on the dicarbonyl compound. Careful characterization (e.g., via 2D NMR) is essential to confirm the structure of the major product. The reaction of pyridazinium ylides with α,β-unsaturated carbonyl compounds often proceeds with high regioselectivity[2].

The fundamental transformation is a 1,3-dipolar cycloaddition, a type of pericyclic reaction. These reactions are known for their efficiency in constructing five-membered rings[3].

Conclusion

The synthetic protocol detailed herein, centered on the [3+2] cycloaddition of N-aminopyridazinium salts, represents a powerful and adaptable method for accessing the medicinally important pyrazolo[1,5-b]pyridazine core. By explaining the rationale behind each step and providing a clear, actionable protocol, this guide empowers researchers in drug discovery and organic synthesis to efficiently generate libraries of novel compounds for biological screening and lead optimization.

References

  • Mu, X., Liu, G., & Wu, J. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. ResearchGate. Available at: [Link]

  • Gherghiceanu, E. A., & Mangalagiu, I. I. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Beres, C. A., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available at: [Link]

  • Boffey, R. J., et al. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. Google Patents (WO2001046194A2).
  • Linden, A., et al. (2018). Synthesis of new pyrazolo[2][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromopyrazolo[1,5-b]pyridazine

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The pyrazolo[1,5-b]pyridazine scaffold is a valuable, electron-deficient N-heterocycle, and its successful functionalization is key to many discovery programs. However, its electronic properties present unique challenges that require careful optimization.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific, common problems encountered during the Suzuki coupling of 3-Bromopyrazolo[1,5-b]pyridazine.

Q1: My reaction has stalled or shows very low conversion to the desired product. Where should I start troubleshooting?

A1: Stalled reactions are a frequent issue, often pointing to problems with the catalyst's activity or the reaction environment. The pyrazolo[1,5-b]pyridazine core, being electron-deficient and containing multiple nitrogen atoms, can be challenging.[1][2][3]

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your solvent was rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[4][5]

  • Catalyst & Ligand Viability: Palladium catalysts, especially those with phosphine ligands, can degrade over time. If you are not using a stable pre-catalyst, consider that your Pd(0) source may be partially oxidized. Buchwald-type pre-catalysts (e.g., XPhos Pd G3) are often more reliable as they generate the active Pd(0) species in situ.[4][6]

  • Reagent Quality: Boronic acids can degrade, especially heteroaryl boronic acids, which are prone to protodeboronation.[7] If possible, use a freshly opened bottle or purify the boronic acid before use. Alternatively, consider using the corresponding pinacol ester (Bpin) or MIDA boronate, which are often more stable.

If these initial checks do not resolve the issue, a more systematic optimization of the reaction parameters is necessary.

Q2: I'm observing significant amounts of a side product that appears to be the debrominated starting material (pyrazolo[1,5-b]pyridazine). What is causing this and how can I prevent it?

A2: The formation of the debrominated (or hydrodehalogenated) product is a classic side reaction in Suzuki couplings.[7][8] This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture before it can undergo transmetalation with the boronic acid.

Primary Causes and Solutions:

  • Source of Hydride: The hydride can originate from solvents (like alcohols, if used) or certain bases.

  • Slow Transmetalation: This side reaction becomes competitive when the desired transmetalation step is slow. The electron-deficient nature of the pyrazolo[1,5-b]pyridazine ring facilitates oxidative addition but can slow down subsequent steps if the overall catalytic cycle is not well-balanced.[1][9]

  • Mitigation Strategies:

    • Choice of Base: Avoid bases that can generate hydrides. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior choices.[4][5][6]

    • Increase Boronic Acid Concentration: Using a slight excess (e.g., 1.5 to 2.0 equivalents) of the boronic acid can favor the productive transmetalation pathway through Le Châtelier's principle.[6]

    • Optimize Catalyst System: Employing bulky, electron-rich ligands such as SPhos or XPhos can accelerate the reductive elimination step, which is the final step in the productive cycle, thereby increasing the overall turnover rate and minimizing side reactions.[6]

Q3: My desired product is formed, but the yield is consistently low (<40%), and purification is difficult due to homocoupling of my boronic acid. How can I improve the yield and selectivity?

A3: Low yields accompanied by boronic acid homocoupling (Ar-B(OH)₂ → Ar-Ar) are typically symptomatic of two issues: oxidation of the catalyst or inefficient transmetalation.[7]

Root Causes and Corrective Actions:

  • Oxygen Contamination: The presence of O₂ can lead to the formation of Pd(II) species that promote homocoupling of the boronic acid.[7] Rigorous degassing is critical.

  • Inefficient Catalyst System: A standard catalyst like Pd(PPh₃)₄ may not be optimal for this electron-deficient heterocycle.[10] Modern catalyst systems are designed to promote the desired cross-coupling over side reactions.

  • Optimization Steps:

    • Switch to a Modern Ligand: Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands are highly effective for coupling challenging heteroaryl halides.[6][11][12] They form robust catalysts that facilitate the key steps of the catalytic cycle.

    • Re-evaluate the Base/Solvent System: The choice of base is critical for activating the boronic acid to form the borate anion, which is the active species in transmetalation.[13][14] A combination of a strong base like K₃PO₄ with an ethereal solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O) is a robust starting point.[5][6]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[4] Run the reaction at the lowest temperature that provides a reasonable rate (typically 80–110 °C).

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is the best starting point for coupling with 3-Bromopyrazolo[1,5-b]pyridazine?

A4: There is no single "best" catalyst for all substrates. However, for an electron-deficient N-heterocycle like 3-Bromopyrazolo[1,5-b]pyridazine, the catalyst system must be robust and highly active. The nitrogen atoms in the ring can coordinate to the palladium center and inhibit catalysis, a common issue with N-heterocyclic substrates.[2][3][9]

Recommended Starting Points:

  • High-Activity Systems: Catalyst systems based on bulky, electron-rich biarylphosphine ligands are the modern standard for such couplings.[6][11] A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is an excellent choice.

  • User-Friendly Pre-catalysts: For convenience and reproducibility, using a well-defined pre-catalyst like XPhos Pd G3 or SPhos Pd G2 is highly recommended. These are air-stable complexes that reliably generate the active Pd(0) species in situ.[6]

Q5: How critical is the choice of base, and why are phosphate or carbonate bases often recommended?

A5: The base plays a crucial, multi-faceted role in the Suzuki-Miyaura reaction; it is not merely a scavenger. Its primary function is to activate the boronic acid by converting it to a more nucleophilic borate anion ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[13][14][15]

Why K₃PO₄ and Cs₂CO₃ are often preferred:

  • Sufficient Basicity: They are strong enough to facilitate the formation of the borate complex, accelerating transmetalation.

  • Solubility: Their solubility in the aqueous phase of common biphasic solvent systems (like Dioxane/Water) is optimal.

  • Low Nucleophilicity: They are less likely to cause unwanted side reactions compared to hydroxide bases, which can be more aggressive.

Using an excess of base (typically 2-3 equivalents) is common practice to ensure the equilibrium favors the active borate species.[5][6]

Q6: What is the optimal solvent system for this reaction? Should it be anhydrous or aqueous?

A6: A biphasic solvent system containing water is generally beneficial for Suzuki couplings. The presence of water often accelerates the reaction.

Recommended Solvent Systems:

  • Ethereal Solvents: A mixture of an organic solvent with water, such as 1,4-Dioxane/H₂O (e.g., in a 4:1 to 10:1 ratio) or THF/H₂O , is a very common and effective choice.[5][6] These solvents are adept at dissolving both the organic substrates and the inorganic base.

  • Anhydrous Conditions: While less common, anhydrous conditions can sometimes be necessary if either the starting material or product is sensitive to hydrolysis. In such cases, using an organic base like an amine or a fluoride source (e.g., CsF, KF) in a solvent like DMF or toluene can be effective.[5][16]

Data Summary & Recommended Starting Conditions

For a typical reaction coupling 3-Bromopyrazolo[1,5-b]pyridazine with an arylboronic acid, the following table provides a validated starting point for optimization.

ParameterRecommended Starting ConditionRationale & Key Considerations
Aryl Halide 3-Bromopyrazolo[1,5-b]pyridazine1.0 equiv (Limiting Reagent)
Boronic Acid Arylboronic Acid or Ester1.5 - 2.0 equiv
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G21 - 3 mol %
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O4:1 to 10:1 v/v (0.1 - 0.2 M concentration)
Temperature 80 - 110 °CMonitor by TLC/LC-MS for completion
Atmosphere Inert (Argon or Nitrogen)Critical for preventing catalyst deactivation[4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the catalytic cycle for the coupling of 3-Bromopyrazolo[1,5-b]pyridazine.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_DiAryl Aryl-Pd(II)-Aryl' Complex Transmetal->PdII_DiAryl Br⁻ RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Regenerated Product Coupled Product RedElim->Product SM 3-Bromopyrazolo [1,5-b]pyridazine SM->OxAdd Boronic Ar'-B(OH)₃⁻ (from Ar'B(OH)₂ + Base) Boronic->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for 3-Bromopyrazolo[1,5-b]pyridazine.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_inert 1. Verify Inert Atmosphere (Degas solvent, positive pressure) start->check_inert check_inert->start Issue Found & Fixed -> Rerun check_reagents 2. Check Reagent Quality (Fresh catalyst, pure boronic acid) check_inert->check_reagents Atmosphere OK check_reagents->start Issue Found & Fixed -> Rerun optimize_catalyst 3. Optimize Catalyst System - Switch to Buchwald Pre-catalyst (e.g., XPhos Pd G3) - Increase catalyst loading (2-5%) check_reagents->optimize_catalyst Reagents OK optimize_base 4. Optimize Base & Solvent - Switch to K₃PO₄ or Cs₂CO₃ - Use Dioxane/H₂O (4:1) optimize_catalyst->optimize_base optimize_temp 5. Adjust Temperature - Try 100-110°C - Monitor for decomposition optimize_base->optimize_temp success Successful Coupling optimize_temp->success

Caption: A step-by-step workflow for troubleshooting Suzuki coupling reactions.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 3-Bromopyrazolo[1,5-b]pyridazine with a generic arylboronic acid.

Materials:

  • 3-Bromopyrazolo[1,5-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol %)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To the reaction vessel, add 3-Bromopyrazolo[1,5-b]pyridazine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis.
  • Technical Support Center: Suzuki Reactions Involving Pyridazines. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health.
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
  • Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

Sources

Optimization

Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination on Pyrazolopyridazine Scaffolds

From the Desk of the Senior Application Scientist Welcome to the technical support center. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its power in forging C–N bonds.[1][2] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its power in forging C–N bonds.[1][2] However, its application to complex, heteroatom-rich systems like pyrazolopyridazines presents a unique set of challenges that can often lead to reaction failure or low yields. These substrates are electronically deficient and possess multiple nitrogen atoms that can competitively coordinate with and inhibit the palladium catalyst, complicating the reaction landscape.[3][4][5]

This guide is structured to provide direct, actionable solutions to the specific problems you may encounter. We will move from foundational questions to detailed troubleshooting of failed experiments, grounding our advice in mechanistic principles to empower you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of my pyrazolopyridazine substrate so difficult?

The difficulty arises from two core electronic properties of the pyrazolopyridazine ring system:

  • Catalyst Inhibition/Poisoning: Pyrazolopyridazines contain multiple nitrogen atoms with lone pairs of electrons. These can act as ligands, coordinating to the palladium center and competing with the essential phosphine ligand. This non-productive binding can sequester the active catalyst, leading to low turnover rates or complete reaction stalling.[3][5]

  • Electronic Deficiency: The electron-withdrawing nature of the nitrogen atoms makes the pyrazolopyridazine ring electron-deficient. This property can slow down the crucial initial step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[1] This is particularly problematic for less reactive aryl chlorides.[6]

Q2: How do I select the optimal catalyst system (ligand and palladium source) for this class of compounds?

For challenging substrates like pyrazolopyridazines, the choice of ligand is paramount. First-generation triarylphosphine ligands are typically ineffective. Success relies on using sterically hindered, electron-rich ligands that promote both rapid oxidative addition and the subsequent reductive elimination step while resisting catalyst deactivation.

Key Ligand Classes:

  • Bulky Dialkylbiaryl Phosphines: These are often the first choice. Ligands like RuPhos , BrettPhos , and XPhos feature a bulky biphenyl backbone and electron-donating alkyl groups on the phosphorus atom. This combination accelerates the key catalytic steps and provides stability.[1] RuPhos, for instance, has demonstrated high efficacy in couplings with lower palladium loadings.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist deactivation.[8] They are particularly effective for coupling unreactive aryl chlorides and can be essential for substrates prone to catalyst inhibition.[3][9]

A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ is commonly used. However, using well-defined precatalysts (e.g., G3 or G4 palladacycles) that incorporate the desired ligand can lead to more reproducible formation of the active catalytic species.

Table 1: Ligand Selection Guide for Pyrazolopyridazine Amination

Ligand Class Example Ligands Key Advantages Common Applications & Considerations
Dialkylbiaryl Phosphines RuPhos, BrettPhos, XPhos, SPhos High reactivity, broad substrate scope, effective for chlorides and bromides.[1] Excellent starting point for screening. BrettPhos is noted for its utility with primary amines.[10]
Ferrocenyl Phosphines Josiphos, Xantphos Wide bite angle (Xantphos) can stabilize the catalyst. Josiphos-type ligands are useful for challenging couplings, including with ammonia equivalents.[1] Xantphos is a versatile and often cost-effective choice for initial screening.[11]

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability, excellent for coupling aryl chlorides, resistant to catalyst poisoning.[3][8] | Use when phosphine ligands fail, especially at high temperatures or with highly inhibiting substrates. |

Q3: What is the best base for this reaction, and what are the trade-offs?

The base plays a critical role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[12][13][14] The choice involves a balance between reactivity and functional group compatibility.

Table 2: Base Selection Guide with Compatibility Notes

Base Strength Solubility Advantages Disadvantages & Incompatibilities
Sodium tert-butoxide (NaOtBu) Strong Moderately Soluble Promotes high reaction rates and allows for low catalyst loadings.[10] Incompatible with base-sensitive functional groups like esters, ketones, and nitro groups.[10]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong Soluble Allows for reactions with substrates bearing protic functional groups (e.g., -OH, -COOH). Useful for low-temperature aminations.[10] Can be more expensive; requires strictly anhydrous conditions.
Potassium Phosphate (K₃PO₄) Moderate Insoluble Good for substrates with base-sensitive groups where NaOtBu fails. Often requires higher temperatures and more active catalyst systems to achieve reasonable rates.

| Cesium Carbonate (Cs₂CO₃) | Moderate | Insoluble | A milder alternative to K₃PO₄, sometimes offering better results with sensitive substrates. | Can be less reactive than stronger bases, requiring longer reaction times or higher temperatures. |

For pyrazolopyridazines, NaOtBu is often the first choice due to its high reactivity. If your substrate cannot tolerate it, LHMDS or K₃PO₄ with a highly active catalyst system (e.g., an NHC-Pd complex) would be the next options to screen.

Troubleshooting Guide

Q4: My reaction shows zero conversion of my starting materials. Where do I begin troubleshooting?

When a reaction fails completely, it's crucial to systematically verify the fundamentals before exploring more complex variables. This workflow addresses the most common points of failure.

dot

troubleshooting_workflow start Problem: No Reaction reagents Step 1: Verify Reagent Quality & Setup start->reagents atmosphere Is the reaction under a strict inert atmosphere (Ar/N2)? reagents->atmosphere Check solvents Are solvents anhydrous and properly degassed? [16] atmosphere->solvents catalyst Is the Pd source and ligand active (not expired/decomposed)? solvents->catalyst base_check Is the base fresh and handled appropriately (e.g., NaOtBu)? catalyst->base_check conditions Step 2: Re-evaluate Reaction Conditions base_check->conditions If all reagents are verified temp Is the temperature high enough? (Typically 80-110 °C) [16] conditions->temp conc Is the concentration appropriate? (Typically 0.1-0.5 M) temp->conc catalyst_system Step 3: Screen Catalyst System conc->catalyst_system If conditions are standard ligand Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos, or an NHC). [5, 8] catalyst_system->ligand base_change Try a different base (e.g., switch from K3PO4 to NaOtBu if compatible). [4] ligand->base_change success Reaction Improved base_change->success catalytic_cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_failure Failure Points with Pyrazolopyridazines Pd0 L-Pd(0) OA Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OA Ar-X Amine Amine Coordination & Deprotonation (L-Pd(II)(Ar)NR2) OA->Amine R2NH, Base Inhibition N-Coordination Inhibits OA Step [8] OA->Inhibition Slowed by electron-deficient Ar-X RE Reductive Elimination Amine->RE Decomp Catalyst Decomposition (Pd Black) [15] Amine->Decomp Decomposition if RE is slow RE->Pd0 Product (Ar-NR2)

Caption: The catalytic cycle and key failure points for pyrazolopyridazines.

Solutions:

  • Switch to a More Robust Ligand: NHC ligands form stronger bonds with palladium than phosphines and are more resistant to dissociation at high temperatures. [8]This can prevent the catalyst from decomposing.

  • Use a Precatalyst: Well-defined palladacycle precatalysts can ensure the clean and efficient generation of the active L-Pd(0) species, reducing the chance of forming aggregates at the start of the reaction.

  • Lower the Reaction Temperature: If possible, lowering the temperature can reduce the rate of catalyst decomposition. This may require a longer reaction time or a more active catalyst system to achieve full conversion.

Experimental Protocols

Protocol 1: General Starting Procedure for Amination of a Halogenated Pyrazolopyridazine

This protocol provides a robust starting point. Optimization of ligand, base, and temperature is often necessary.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the pyrazolopyridazine halide (1.0 equiv), palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%), and the corresponding ligand (if not using a precatalyst, e.g., RuPhos, 1.5-3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [15]3. Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Small-Scale Parallel Screening

To efficiently optimize conditions, set up an array of small-scale reactions (0.05-0.1 mmol) in sealed vials. Screen various combinations of ligands (e.g., RuPhos, Xantphos, IPr), bases (NaOtBu, K₃PO₄, LHMDS), and solvents (Toluene, Dioxane, CPME) at a set temperature. Analyze the outcomes by LC-MS to quickly identify the most promising conditions for scale-up.

References

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951–11959. [Link] [13][14]2. PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link] [13]3. ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link] [12][14]4. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link] [10]5. Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link] [1]6. MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link] [8]7. ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link] [9]8. ResearchGate. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link] [3]9. WordPress. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link] [6]12. ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. [Link] [4]14. ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link] [11]25. RSC Publishing. (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Novel Access to Indazoles Based on Palladium‐Catalyzed Amination Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[1,5-b]pyridazine Derivatives

Welcome to the technical support center for the synthesis of pyrazolo[1,5-b]pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-b]pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and insights needed to navigate the complexities of these syntheses and optimize your outcomes.

Introduction

The pyrazolo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. However, its synthesis can be challenging, often accompanied by the formation of side products that can complicate purification and reduce yields. This guide provides an in-depth analysis of common side reactions, their mechanistic origins, and practical, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Regioisomeric Impurities

Question 1: My reaction is producing a mixture of regioisomers that are difficult to separate. What causes this and how can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-b]pyridazines, particularly when using unsymmetrical starting materials in [3+2] cycloaddition reactions. The root of this issue lies in the similar energy barriers for the formation of the two possible regioisomeric products.

Causality and Mechanism:

In a typical synthesis involving the reaction of a pyridazinium ylide with an unsymmetrical alkyne, the cycloaddition can proceed via two different pathways, leading to, for example, 2,3-disubstituted and 2,4-disubstituted pyrazolo[1,5-b]pyridazines. The regiochemical outcome is governed by a delicate balance of steric and electronic factors in the transition state. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different regioisomeric pyrazoles, a principle that also applies to the synthesis of the pyrazolo[1,5-b]pyridazine core[1].

G cluster_0 Starting Materials cluster_1 Transition States cluster_2 Products Unsymmetrical Pyridazinium Ylide Unsymmetrical Pyridazinium Ylide Reaction Reaction Unsymmetrical Pyridazinium Ylide->Reaction Unsymmetrical Alkyne Unsymmetrical Alkyne Unsymmetrical Alkyne->Reaction Transition State A Transition State A Reaction->Transition State A Pathway A Transition State B Transition State B Reaction->Transition State B Pathway B Regioisomer A (Desired) Regioisomer A (Desired) Transition State A->Regioisomer A (Desired) Regioisomer B (Side Product) Regioisomer B (Side Product) Transition State B->Regioisomer B (Side Product)

Caption: Formation of regioisomers from unsymmetrical precursors.

Troubleshooting and Optimization:

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile), to determine the optimal medium for favoring the desired isomer.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Steric Hindrance: Introducing a bulky substituent on either the pyridazinium ylide or the alkyne can sterically disfavor one of the transition states, thereby increasing the yield of the desired regioisomer[1].

  • Catalyst Modification: If a catalyst is used, its nature can significantly impact regioselectivity. For metal-catalyzed reactions, varying the ligands on the metal center can alter the steric and electronic environment of the reaction, leading to improved selectivity.

Table 1: Influence of Reaction Conditions on Regioselectivity

ParameterConditionExpected Outcome on RegioselectivityRationale
Temperature Lower (e.g., 0 °C to RT)Generally IncreasedFavors the transition state with the lower activation energy.
Higher (e.g., reflux)Generally DecreasedProvides enough energy to overcome both activation barriers, leading to a mixture.
Solvent Non-polar (e.g., Toluene)May favor one isomerCan influence the dipole moments of the transition states differently.
Polar aprotic (e.g., DMF)May favor the other isomerSolvation effects can stabilize one transition state more than the other.
Substituents Bulky groupsIncreasedSteric hindrance can block one reaction pathway.
Electron-withdrawing groupsCan be influencedAlters the electron density at the reaction centers, affecting the stability of the transition states.
Category 2: Incomplete Reactions and Intermediate Formation

Question 2: My reaction is sluggish and I'm isolating a significant amount of what appears to be an uncyclized intermediate. How can I drive the reaction to completion?

Answer:

Incomplete cyclization is a frequent issue that can stem from several factors, including reaction kinetics and the stability of intermediates. In syntheses related to pyridazine systems, the formation of stable hydrazone intermediates has been observed, which can be resistant to cyclization under mild conditions[2][3].

Causality and Mechanism:

The final cyclization step to form the pyrazolo[1,5-b]pyridazine ring is often the rate-determining step. If the reaction conditions are not sufficiently forcing, or if the intermediate possesses a high degree of stability (e.g., through resonance), it may be isolated as the major product.

G Starting Materials Starting Materials Intermediate Stable Intermediate (e.g., Hydrazone) Starting Materials->Intermediate Initial Reaction Desired Product Pyrazolo[1,5-b]pyridazine Intermediate->Desired Product Cyclization (Rate-Limiting) Isolation Incomplete Reaction Intermediate->Isolation If cyclization fails

Caption: Troubleshooting workflow for incomplete cyclization.

Troubleshooting and Optimization:

  • Increase Reaction Temperature and Time: The most straightforward approach is to provide more energy to overcome the activation barrier of the cyclization step. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Choice of Acid/Base Catalyst: The cyclization step is often catalyzed by acid or base. The strength and concentration of the catalyst can be critical. For acid-catalyzed cyclizations, consider switching to a stronger acid (e.g., from acetic acid to trifluoroacetic acid or a Lewis acid). For base-catalyzed reactions, a stronger, non-nucleophilic base might be beneficial.

  • Dehydrating Conditions: The cyclization step often involves the elimination of a small molecule like water. Performing the reaction in the presence of a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the cyclized product.

Category 3: Unexpected Side Products

Question 3: I've isolated a byproduct that I can't identify, but it seems to have a similar mass to my expected product. What could it be?

Answer:

Beyond regioisomers, other unexpected byproducts can arise from rearrangement reactions or the reaction of intermediates with the solvent or other reagents. One documented side product in a similar synthesis is a pyrazinylhydrazone[2][3].

Causality and Mechanism:

  • Rearrangements: The pyrazolo[1,5-b]pyridazine core, under certain conditions (e.g., strong acid, high heat), can be susceptible to rearrangement to a more thermodynamically stable isomer.

  • Solvent Participation: Some solvents, especially nucleophilic ones like methanol or ethanol, can potentially react with electrophilic intermediates in the reaction pathway, leading to byproducts.

  • Oxidation/Reduction: If the reaction is not performed under an inert atmosphere, oxidation of sensitive functional groups can occur. Conversely, some reagents may cause unintended reductions.

Troubleshooting and Characterization:

  • Thorough Spectroscopic Analysis: Utilize a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and IR spectroscopy to elucidate the structure of the unknown byproduct.

  • Control Experiments: Run the reaction under different conditions to see how it affects the formation of the byproduct. For example, run the reaction in a different solvent or in the absence of a particular reagent to pinpoint the cause.

  • Literature Precedence: Search for literature on similar heterocyclic systems to see if analogous side reactions have been reported. The formation of a pyrazinylhydrazone in a related synthesis provides a strong starting point for characterization[2][3].

Experimental Protocols: A Validated Approach

General Protocol for the Synthesis of 2,3-Disubstituted Pyrazolo[1,5-b]pyridazines

This protocol is a general guideline and may require optimization for specific substrates.

  • Generation of the N-Aminopyridazinium Salt: To a solution of pyridazine (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2), add hydroxylamine-O-sulfonic acid (1.1 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The resulting precipitate is the N-aminopyridazinium salt, which can be used directly or isolated by filtration.

  • [3+2] Cycloaddition: To a suspension of the N-aminopyridazinium salt (1.0 equiv.) and the desired alkyne (1.2 equiv.) in a polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3, 2.0 equiv.). Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

References

  • Houben-Weyl, Vol. E 9a, pp 557–682. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]

  • Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. PubMed. [Link]

  • From bicyclic precursors. Annulated pyrazolo[5,1-c][1][4][5]triazoles. ScienceDirect. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][2][4][5]TRIAZIN-4-ONES. HETEROCYCLES. [Link]

  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][4][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Pyrazolo[1,5-b]pyridazines

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with the pyrazolo[1,5-b]pyridazine scaffold. The unique electronic properties and struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with the pyrazolo[1,5-b]pyridazine scaffold. The unique electronic properties and structural features of this heterocyclic system can present specific challenges during purification. This document provides troubleshooting guides and detailed protocols to address common issues, ensuring the isolation of highly pure materials critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've just completed a synthesis. What is the very first step I should take to approach the purification of my crude pyrazolo[1,5-b]pyridazine?

A1: The initial and most critical step is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC). This will provide a snapshot of your reaction's outcome, revealing the number of components, their relative polarities, and the approximate purity of your target compound. Use a few different solvent systems of varying polarity (e.g., 30% Ethyl Acetate/Heptane, 50% Ethyl Acetate/Heptane, and 10% Methanol/Dichloromethane) to get a comprehensive picture. This initial analysis will dictate your entire purification strategy.

Q2: How do I choose between flash column chromatography and recrystallization for my primary purification method?

A2: The choice depends on the physical state and purity of your crude product.

  • Recrystallization is the preferred method if your crude product is a solid and the initial TLC analysis shows one major spot with minor, less polar or more polar impurities. It is highly efficient, scalable, and often yields material of very high purity.[1] Solvothermal recrystallization techniques can also be employed to access new polymorphs or solvates.[2]

  • Flash Column Chromatography is necessary when the crude product is an oil or a complex mixture of solid components with similar polarities.[1][3] It is the most versatile method for separating multiple components from a reaction mixture.

Q3: My pyrazolo[1,5-b]pyridazine is highly colored. Does this indicate an impurity?

A3: Not necessarily. The pyrazolo[1,5-b]pyridazine core is an extended aromatic system, and many of its derivatives are inherently colored, often appearing as pale yellow to rust-colored solids.[4] However, a very dark or tarry appearance usually indicates the presence of polymeric or degradation byproducts, which will require chromatographic purification.

Q4: I need to separate constitutional isomers. Standard column chromatography isn't working. What should I do?

A4: Separating constitutional isomers is a common and significant challenge as they often have nearly identical polarities. When standard silica gel chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) is the most effective solution.[5][6] Both normal-phase and reverse-phase preparative HPLC can be successful. A phenyl-hexyl column, for instance, can offer different selectivity compared to standard C18 columns and may resolve closely related isomers.[6]

Purification Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor or No Elution from Silica Gel Column
  • Problem: The target compound remains at the top of the silica gel column, even with highly polar solvent systems like 10-20% Methanol in Dichloromethane (DCM).

Possible CauseProposed Solution & Scientific Rationale
Highly Polar Compound The compound may possess multiple hydrogen bond donors/acceptors (e.g., -NH2, -OH, -COOH groups), leading to extremely strong interactions with the acidic silica surface. Solution: Consider switching to reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase, often modified with 0.1% formic acid or TFA to improve peak shape.[7][8]
Compound Instability The acidic nature of standard silica gel can cause decomposition of sensitive compounds. Solution: First, test stability by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If decomposition occurs, use a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with a base like triethylamine).[7]
Ionic Character The compound may be a salt (e.g., hydrochloride, trifluoroacetate), making it non-elutable in standard organic solvents. Solution: Before chromatography, perform an aqueous work-up to neutralize the salt to its free-base form using a mild base like aqueous sodium bicarbonate. If the compound is zwitterionic, ion-exchange chromatography or preparative HPLC may be necessary.
Issue 2: Poor Separation Between Product and Impurities
  • Problem: On TLC, the product and a key impurity have very similar Rf values, leading to co-elution from the column.

Possible CauseProposed Solution & Scientific Rationale
Incorrect Mobile Phase Selectivity The chosen solvent system (e.g., Ethyl Acetate/Heptane) may not have the right selectivity to differentiate between the compounds. Different solvents interact with compounds in unique ways (dipole-dipole, hydrogen bonding). Solution: Re-optimize the mobile phase using TLC. Test solvent systems with different properties. For example, replace ethyl acetate with acetone or use a ternary system like DCM/Methanol/Ammonium Hydroxide for basic compounds.[7]
Column Overloading Loading too much crude material onto the column is a common cause of poor separation. It leads to broad, tailing bands that overlap. Solution: Adhere to the general rule of loading 1-5% of crude material relative to the mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[7] For difficult separations, use a lower loading percentage (~1%).
Poor Column Packing Air bubbles, cracks, or an uneven silica bed create channels, leading to non-uniform flow and band broadening. Solution: Ensure the column is packed uniformly as a homogenous slurry. Dry packing followed by careful solvent flushing can also be effective. A well-packed column is essential for achieving high resolution.

Visualized Purification Workflow

A logical approach to purification is paramount. The following diagram outlines a standard decision-making workflow for purifying substituted pyrazolo[1,5-b]pyridazines.

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis (Multiple Solvents) Crude->TLC IsSolid Is Product a Solid? TLC->IsSolid IsComplex Is Mixture Complex? IsSolid->IsComplex Yes Recrystallize Recrystallization IsSolid->Recrystallize No (High Purity) Isomer Isomeric Mixture? IsComplex->Isomer No Column Flash Column Chromatography IsComplex->Column Yes Isomer->Column No PrepHPLC Preparative HPLC Isomer->PrepHPLC Yes Pure Pure Compound Recrystallize->Pure Column->Pure PrepHPLC->Pure

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol is a general guideline for purifying pyrazolo[1,5-b]pyridazine derivatives on silica gel.

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides an Rf value of ~0.2-0.3 for your target compound and gives good separation from impurities. A common starting point is an ethyl acetate/heptane or dichloromethane/methanol gradient.[8][9]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column and use gentle pressure or tapping to create a firm, even bed. Ensure no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Pipette the solution directly onto the sand layer.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the sand layer.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, carefully monitoring the column.

    • Gradually increase the polarity of the mobile phase according to your pre-determined gradient.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol is ideal for solid products with moderate to high initial purity.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to find the best candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Troubleshooting Logic for Column Chromatography

When a column fails to provide adequate separation, a systematic approach is needed to diagnose and solve the issue.

ColumnTroubleshooting Start Poor Separation in Column CheckTLC Re-evaluate TLC Screen Start->CheckTLC IsSelective Is there a selective solvent system? CheckTLC->IsSelective CheckLoading Check Sample Loading IsSelective->CheckLoading No RerunColumn Rerun Column with New Solvent System IsSelective->RerunColumn Yes IsOverloaded Was load > 5% of silica mass? CheckLoading->IsOverloaded CheckStability Check Compound Stability on Silica TLC IsOverloaded->CheckStability No ReduceLoad Reduce Sample Load and Rerun IsOverloaded->ReduceLoad Yes IsStable Is compound stable? CheckStability->IsStable ChangePhase Use Alumina or Reverse-Phase C18 IsStable->ChangePhase No (Decomposition) PrepHPLC Consider Preparative HPLC IsStable->PrepHPLC Yes (Difficult Separation)

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions of Bromo-heterocycles

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting one of the most common and frustrating side reactions in modern synthetic chemistry: th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting one of the most common and frustrating side reactions in modern synthetic chemistry: the debromination of heteroaromatic bromides during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have synthesized field-proven insights with established mechanistic understanding to help you navigate this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of my starting heterocycle without the bromine atom. What is this side product and why is it forming?

A: You are observing hydrodebromination, a competitive side reaction that plagues many palladium-catalyzed cross-couplings.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, proceeding through a well-defined catalytic cycle.[1][2] However, the key intermediate species, the aryl-palladium(II)-halide complex formed after oxidative addition, sits at a critical juncture.[3][4] While the desired pathway involves transmetalation with the organoboron reagent, an alternative and often problematic pathway is the reaction with a hydride source. This leads to a palladium-hydride intermediate that then undergoes reductive elimination to yield the unwanted debrominated heterocycle and regenerates the Pd(0) catalyst, which can continue this futile cycle.[3]

Mechanistic Overview: The Critical Branch Point

The diagram below illustrates the main catalytic cycle for the Suzuki coupling and the competing pathway that leads to hydrodebromination. The key to success is to select conditions that kinetically favor the transmetalation step over the hydride transfer and subsequent reductive elimination of the debrominated product.

Suzuki_vs_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition HetArBr Heteroaryl-Br (Starting Material) ArPdBr HetAr-Pd(II)L₂-Br (Key Intermediate) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation HydrideTransfer Hydride Transfer ArPdBr->HydrideTransfer ArPdR HetAr-Pd(II)L₂-R Transmetalation->ArPdR Boronic R-B(OR)₂ + Base RedElim Reductive Elimination ArPdR->RedElim Product HetAr-R (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Hydride Hydride Source (e.g., Solvent, Base) ArPdH HetAr-Pd(II)L₂-H HydrideTransfer->ArPdH RedElimH Reductive Elimination ArPdH->RedElimH Debrominated HetAr-H (Debrominated Byproduct) RedElimH->Debrominated Debrominated->Pd0 Catalyst Regeneration

Caption: Suzuki catalytic cycle versus the competing hydrodebromination pathway.
Q2: My reaction is plagued by debromination. What specific experimental parameters can I change to favor the desired cross-coupling?

A: A systematic, multi-parameter approach focusing on the catalyst system, base, and reaction conditions is crucial. Start by modifying one parameter at a time.

The choice of ligand is arguably the most critical factor in suppressing debromination. The goal is to use a ligand that accelerates the rate of reductive elimination of the desired product, making it outcompete the debromination pathway.

Why it Works: Bulky, electron-rich phosphine ligands (e.g., the Buchwald family) or N-Heterocyclic Carbenes (NHCs) are highly effective.[5]

  • Electron-donating properties increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step and, more importantly, the final reductive elimination step.[4]

  • Steric bulk favors a lower coordination number at the metal center, which also facilitates the reductive elimination step.

Ligand TypeExamplesRecommended ForKey Advantages
Bulky Monophosphines XPhos, SPhos, RuPhos, BrettPhosGeneral use, electron-rich and electron-neutral heterocycles.Excellent for promoting fast reductive elimination. Widely applicable and commercially available as pre-catalysts.[5][6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesElectron-deficient heterocycles, aryl chlorides.Strong σ-donors, form very stable palladium complexes. Effective at high temperatures and for challenging substrates.[7]
Traditional Phosphines PPh₃, P(t-Bu)₃Simple, non-challenging substrates.Less effective for complex heterocycles; often a source of issues when debromination is observed. Can be a good baseline for comparison.

Actionable Advice: If you are using a simple catalyst like Pd(PPh₃)₄ and observing debromination, the first and most impactful change is to switch to a modern catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand like XPhos or SPhos is an excellent starting point.

The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7] However, the choice of base can dramatically influence the outcome.

Why it Matters:

  • Strength: A base that is too weak may lead to slow transmetalation, giving the debromination pathway more time to occur. A base that is too strong can promote catalyst degradation or other side reactions.

  • Hydride Source: Some bases or their conjugate acids can inadvertently serve as hydride donors. For example, bases like sodium tert-butoxide (NaOt-Bu) can be problematic in some systems.[8]

BaseCommon SolventsStrengthComments
K₃PO₄ Dioxane/H₂O, TolueneModerateOften the best first choice. Provides good reactivity with a lower risk of debromination for many substrates.
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, DMFModerateWidely used and effective. Cesium carbonate's higher solubility can sometimes improve rates with challenging substrates.[5]
KF Anhydrous THF, DioxaneMildUseful for substrates with base-labile functional groups (e.g., esters).[7]
Organic Bases (e.g., Et₃N, DIPEA) Toluene, DioxaneWeakGenerally less effective for transmetalation and can sometimes act as a hydride source or poison the catalyst. Use with caution.

Actionable Advice: If you are using a carbonate base and see significant debromination, switching to tripotassium phosphate (K₃PO₄) is a highly recommended troubleshooting step.

Why it Matters: Higher temperatures accelerate all reactions, including the undesired debromination. Often, the activation energy for debromination is different from that of the productive coupling.

Actionable Advice:

  • Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. For many Suzuki couplings, starting at 80 °C instead of 100-110 °C can significantly suppress debromination without a major penalty in reaction time. Some modern catalysts are even effective at room temperature.[9]

  • Monitor the Reaction: Do not let the reaction run for an extended period after the starting material has been consumed. Prolonged exposure to catalytic conditions can lead to product degradation or an increase in byproducts.

Heterocycles containing an N-H bond (e.g., pyrroles, indoles, pyrazoles) present a unique challenge. The acidic proton can be deprotonated by the base, and the resulting anionic heterocycle can coordinate to the palladium center, inhibiting catalysis. This can slow the desired reaction, making debromination more competitive.

Why it Matters: An unprotected N-H group can interfere with the catalyst and promote side reactions.

Actionable Advice: Protecting the nitrogen atom can dramatically improve reaction outcomes. This strategy prevents catalyst inhibition and has been shown to directly suppress debromination in substrates like 4-bromopyrrole-2-carboxylates.[10]

  • BOC Protection: Using a tert-butyloxycarbonyl (BOC) group is a common strategy. It is robust enough for the coupling reaction but can often be removed easily.[10]

  • Sulfonyl Protection: Groups like tosyl (Ts) or benzenesulfonyl reduce the electron density of the pyrrole ring, which can also be beneficial.[10]

Troubleshooting Workflow

Use the following decision tree to guide your experimental optimization when faced with hydrodebromination.

Troubleshooting_Workflow start Significant Debromination Observed? ligand_check Step 1: Evaluate Catalyst System Is a bulky, electron-rich ligand (e.g., XPhos, SPhos) being used? start->ligand_check change_ligand ACTION: Switch from Pd(PPh₃)₄ to Pd₂(dba)₃ + XPhos (or similar). ligand_check->change_ligand No base_check Step 2: Evaluate Base Is K₃PO₄ being used? ligand_check->base_check Yes change_ligand->base_check change_base ACTION: Switch from carbonate or organic base to K₃PO₄. base_check->change_base No temp_check Step 3: Evaluate Temperature Is the reaction run below 90°C? base_check->temp_check Yes change_base->temp_check lower_temp ACTION: Lower temperature to 60-80°C and monitor for conversion. temp_check->lower_temp No nh_check Step 4: Substrate Check Does the heterocycle have an N-H bond? temp_check->nh_check Yes lower_temp->nh_check protect_nh ACTION: Protect the nitrogen with a suitable group (e.g., BOC). nh_check->protect_nh Yes end_node Problem Resolved / Further Optimization nh_check->end_node No protect_nh->end_node

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of Pyrazolo[1,5-b]pyridazine Compounds

Welcome to the technical support center for pyrazolo[1,5-b]pyridazine compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1][2][3] However, the planar,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolo[1,5-b]pyridazine compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1][2][3] However, the planar, aromatic nature of this heterocyclic system frequently leads to poor aqueous solubility, a significant hurdle in drug development that can compromise in vitro assays and hinder in vivo bioavailability.[4]

This guide provides in-depth troubleshooting strategies and detailed protocols to help you diagnose and overcome solubility challenges in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering solubility issues with pyrazolo[1,5-b]pyridazine derivatives.

Q1: Why are my pyrazolo[1,5-b]pyridazine compounds so poorly soluble?

The low solubility of this class of compounds typically stems from two primary physicochemical properties:

  • High Crystal Lattice Energy: The planar structure of the pyrazolo[1,5-b]pyridazine core promotes efficient crystal packing (π-π stacking). This strong intermolecular interaction in the solid state requires a significant amount of energy to overcome during dissolution, resulting in low solubility. A high melting point can be an indicator of high crystal lattice energy.[1]

  • High Lipophilicity: Many potent derivatives, especially kinase inhibitors, feature lipophilic (greasy) substituents that interact with hydrophobic pockets in the target protein. As lipophilicity (often measured as logP) increases, aqueous solubility tends to decrease significantly.[1][5]

Q2: I've just synthesized a new compound and it won't dissolve. What is the first and simplest thing I should try?

Before attempting complex structural modifications or formulations, the first step is to assess the impact of pH . The pyrazolo[1,5-b]pyridazine core contains nitrogen atoms that can be protonated or deprotonated. Check the predicted pKa of your molecule using computational tools.[6] If your compound has a basic nitrogen, acidifying the medium can form a more soluble salt. Conversely, if it has an acidic proton, using a basic buffer may improve solubility. Prepare buffers at various pH units around the predicted pKa to test this experimentally.

Q3: My compound has a basic nitrogen, but it's still insoluble in acidic buffer. What's next?

This indicates that salt formation alone is insufficient to overcome the compound's inherent insolubility, likely due to high lipophilicity. The next logical step is to introduce a co-solvent . A small percentage (1-5%) of an organic solvent like DMSO, ethanol, or PEG 400 in your aqueous buffer can disrupt the water's hydrogen-bonding network and provide a more favorable environment for the lipophilic parts of your molecule, thereby increasing solubility.[7][8]

Q4: Can I just use a high concentration of DMSO for my cellular assays?

While tempting, this is strongly discouraged. High concentrations of DMSO (>0.5-1%) can be toxic to cells, induce unintended biological effects (e.g., differentiation, altered gene expression), and interfere with your assay results. Furthermore, a compound that is only soluble in high percentages of DMSO will likely precipitate when further diluted in aqueous media, leading to inaccurate and irreproducible data.[4] The goal is to find conditions where the compound is soluble in a physiologically relevant medium with minimal co-solvent.

Section 2: In-Depth Troubleshooting Guides

If basic pH and co-solvent adjustments are insufficient, a more systematic approach is required. This section provides detailed guides on structural modification and formulation strategies.

Guide 1: Structural Modification – A Medicinal Chemistry Approach

Altering the chemical structure is a powerful method to intrinsically improve a compound's physicochemical properties. The key is to make modifications that enhance solubility without sacrificing biological potency.

Causality Behind Structural Modifications

The primary goals of structural modification for solubility enhancement are:

  • Disrupt Crystal Packing: Introduce substituents that break the planarity of the molecule. This steric hindrance prevents efficient crystal stacking, lowers the melting point, and reduces the energy barrier to dissolution.[1]

  • Increase Polarity/Reduce Lipophilicity: Add polar functional groups (e.g., alcohols, amines, morpholines) or replace lipophilic aromatic rings with more polar heterocyclic systems.[9]

  • Increase sp³ Carbon Content: Incorporating non-aromatic, three-dimensional (sp³) fragments can disrupt planarity and improve solubility.[1][9]

Workflow for Structural Modification Strategy

The following diagram outlines a logical workflow for planning structural modifications.

Start Identify Parent Compound (High Potency, Low Solubility) Analyze Analyze Structure: Identify Solvent-Exposed Regions (via Docking/Crystal Structure) Start->Analyze Strategy1 Strategy 1: Disrupt Crystal Packing Analyze->Strategy1 Strategy2 Strategy 2: Increase Polarity Analyze->Strategy2 Strategy3 Strategy 3: Increase sp3 Content Analyze->Strategy3 Action1 Introduce ortho-substituents on aryl rings to force torsion. Strategy1->Action1 Action2 Replace aryl groups with heterocycles (e.g., pyridine, pyrimidine). Strategy2->Action2 Action3 Introduce polar groups (e.g., -OH, morpholine) in solvent-exposed regions. Strategy2->Action3 Action4 Replace aryl groups with alkyl groups (e.g., cyclopropyl, isopropyl). Strategy3->Action4 Synthesize Synthesize Analogs Action1->Synthesize Action2->Synthesize Action3->Synthesize Action4->Synthesize Test Measure Solubility & Potency Synthesize->Test Evaluate Evaluate Data: Improved Solubility? Potency Maintained? Test->Evaluate Success Optimized Lead Evaluate->Success Yes Fail Re-evaluate & Iterate Evaluate->Fail No Fail->Analyze

Caption: Workflow for solubility-driven structural modification.
Data-Driven Examples from Pyrazolo[1,5-b]pyridazine Series

The following table summarizes published data on how specific structural changes impact the aqueous solubility of pyrazolo[1,5-b]pyridazine analogs.[1][9]

Modification StrategyExample CompoundChange from ParentAqueous Solubility (μM)Rationale & Outcome
Disrupt Crystal Packing 10gAdded ortho-methyl to R³ phenyl ring22The methyl group likely disrupts π-stacking, significantly improving solubility compared to the parent.[1]
Increase Polarity (Heterocycle) 20gReplaced R³ phenyl with 3-pyridyl39The nitrogen in the pyridine ring acts as a hydrogen bond acceptor, increasing polarity and solubility.[1][9]
Increase Polarity (Heterocycle) 20iReplaced R³ phenyl with pyrimidine84The two nitrogen atoms in the pyrimidine ring provide even greater polarity, further boosting solubility.[1][9]
Increase Polarity (Functional Group) 20rIntroduced a trans-alcohol on a cyclohexyl R³ group>100The hydroxyl group is highly polar and capable of hydrogen bonding, leading to a dramatic solubility increase.[9]
Increase sp³ Content 21hReplaced R¹ phenyl with cyclopropyl11The non-planar cyclopropyl group improves the ADME profile, including a modest increase in solubility.[9]
Increased Lipophilicity (Cautionary) 20qIncreased steric bulk and lipophilicity at R³2While potency increased, the higher lipophilicity led to a significant reduction in solubility.[1]
Guide 2: Formulation & Solubilization Strategies

If structural modification is not feasible or desired, formulation strategies can be employed to improve the solubility of the existing compound for in vitro and in vivo studies. Over 70% of new chemical entities suffer from poor solubility, making these techniques critical.[10]

Decision Tree for Selecting a Formulation Strategy

This diagram will help you choose the most appropriate solubilization method based on your experimental needs.

Start Need to Solubilize Pyrazolo[1,5-b]pyridazine Screen1 Is the compound ionizable? (Check pKa) Start->Screen1 Path1 Use pH Modification (Salt Formation) Screen1->Path1 Yes Screen2 Is it for an in vitro assay? Screen1->Screen2 No Path1->Screen2 Path2 Use Co-solvents (e.g., DMSO, PEG 400) Keep concentration <1% Screen2->Path2 Yes Screen3 Need higher concentration or in vivo formulation? Screen2->Screen3 No Path3 Use Surfactants (e.g., Labrasol, Tween® 80) to form micelles. Screen3->Path3 Path4 Use Complexation Agents (e.g., Cyclodextrins like HP-β-CD, SBE-β-CD) Screen3->Path4 Path5 Consider Advanced Formulations: - Amorphous Solid Dispersions - Lipid-Based Systems Screen3->Path5

Caption: Decision tree for selecting a solubilization strategy.
Featured Technique: Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic regions from water and dramatically improving apparent solubility.[10] Derivatized cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles.[10]

Guide 3: Advanced Strategy – The Prodrug Approach

A prodrug is a chemically modified, inactive derivative of a drug that transforms in vivo to release the active parent compound.[11] This strategy is particularly effective for overcoming solubility issues by attaching a highly polar, ionizable promoiety.[4][12]

Conceptual Workflow of a Prodrug Strategy

cluster_0 Administration & Distribution Parent Parent Drug (Potent, Insoluble) Prodrug Prodrug (Soluble, Inactive) Parent->Prodrug Chemical Synthesis (Attach Solubilizing Group) Active Active Drug (Released at Target Site) Prodrug->Active In Vivo Cleavage (e.g., by esterases, phosphatases)

Caption: The prodrug concept for enhancing solubility and delivery.

Common solubilizing promoieties include phosphates, which are cleaved by alkaline phosphatases, or amino acid esters, which are cleaved by esterases. This approach has been successfully applied to other poorly soluble pyrimidine-based compounds to improve their aqueous solubility and facilitate administration.[4][12] The key is to design a chemical linker that is stable in formulation but readily cleaved in the body.[13]

Section 3: Standardized Experimental Protocol

To accurately assess whether any modification or formulation has improved solubility, a robust and reproducible method for measuring thermodynamic aqueous solubility is essential.

Protocol: Measurement of Thermodynamic Aqueous Solubility

This protocol is adapted from standard methods used in the pharmaceutical industry to ensure that a true equilibrium is reached.[1][9]

Materials:

  • Test Compound (as solid or 10 mM DMSO stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • StirStix or magnetic stir bars

  • Glass vials (e.g., 2 mL HPLC vials)

  • Centrifugal evaporator (if starting from DMSO stock)

  • Shaker/incubator set to 25 °C

  • High-speed centrifuge

  • LC/MS/MS system for quantification

Methodology:

  • Compound Preparation:

    • Method A (Solid): Add an excess amount of solid compound to a glass vial (enough that undissolved solid is clearly visible).

    • Method B (DMSO Stock): Add a known amount of a 10 mM DMSO stock solution to a glass vial. Dry down the compound completely using a centrifugal evaporator to form a thin film. This avoids DMSO artifacts.[9]

  • Equilibration:

    • Add a precise volume of 0.1 M phosphate buffer (pH 7.4) to each vial.

    • Add a StirStix or stir bar and seal the vial.

    • Place the vials in a shaker, agitating at a constant temperature of 25 °C for 20-24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[9]

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess, undissolved solid.

    • Carefully collect the supernatant, taking care not to disturb the pellet.

    • Crucial Step: Transfer the supernatant to a new, clean vial and perform a second centrifugation step. This ensures complete removal of any fine particulates that could falsely inflate the solubility measurement.[9]

  • Quantification:

    • Carefully take an aliquot of the final supernatant.

    • Dilute the sample appropriately with buffer or a suitable solvent mixture.

    • Analyze the concentration of the dissolved compound using a validated LC/MS/MS method against a standard curve.

References

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Lee, Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]

  • Manfredini, S., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]

  • Sikora, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]

  • Staff, W. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kelemen, H., et al. (2016). Prodrug Strategy in Drug Development. Acta Medica Marisiensis. [Link]

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ResearchGate. [Link]

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Savjani, K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Sahu, G. K., & Gupta, C. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Novel Research in Pharmacy. [Link]

  • Shah, N., et al. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]

  • Gupta, A., et al. (n.d.). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. ResearchGate. [Link]

  • S., Kumar, & K., Karthikeyan. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. [Link]

  • Sadek, M., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. [Link]

  • G., Giles, & R., Robert. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Al-Warhi, T., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypano. CORE. [Link]

  • (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Pyrazolo[1,5-b]pyridazine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[1,5-b]pyridazines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, notably in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-b]pyridazines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis, while often straightforward in principle, can be prone to issues that lead to frustratingly low yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles—the "why"—behind common failures and their solutions. Our goal is to empower you to diagnose problems effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common and critical issues encountered during the synthesis of pyrazolo[1,5-b]pyridazines, which is frequently achieved via the reaction of an N-aminopyridazinium salt with a suitable bis-electrophile or a [3+2] cycloaddition strategy.[1]

Problem 1: Very low or no product formation. TLC analysis shows only starting materials.

This is one of the most frequent issues, typically pointing to problems with reagent quality or fundamental reaction conditions.

Q: I've set up my reaction, but after several hours (or even overnight), I see no conversion of my starting aminopyrazole or pyridazine. What should I check first?

A: Start by rigorously assessing your reagents and reaction setup.

  • Cause A: Poor Quality or Decomposed Starting Materials.

    • The Culprit: 3-Aminopyrazoles and especially N-aminopyridazinium salts can be unstable. The N-amino group is susceptible to oxidation. Hydroxylamine-O-sulfonic acid (HOSA), often used to generate the N-aminopyridazinium salt in situ, can also degrade upon storage.

    • Expert Insight: Impurities in your starting materials can halt the reaction entirely. For instance, residual acids or bases from a previous step can neutralize the catalyst or base needed for the current transformation.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your aminopyrazole and any other key reagents by NMR and/or melting point. Recrystallize or re-purify if necessary.

      • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents like HOSA or catalysts. If generating an N-aminopyridazinium salt, it is often best to use it immediately.[3]

      • Inert Atmosphere: For sensitive reagents, handle them under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Cause B: Suboptimal Reaction Conditions.

    • The Culprit: The cyclocondensation reaction often requires a specific temperature threshold to overcome the activation energy.[4] Insufficient heating or an incorrect choice of solvent can prevent the reaction from initiating.

    • Expert Insight: The solvent's role is critical. It must fully dissolve the reactants to allow for effective molecular collisions, and its boiling point dictates the maximum temperature achievable at atmospheric pressure.

    • Troubleshooting Steps:

      • Temperature Optimization: If the literature suggests heating, ensure your reaction is reaching the target temperature. Use a calibrated thermometer in the heating block or oil bath. Consider a modest increase in temperature (e.g., in 10-20 °C increments) while monitoring with TLC.

      • Solvent Screening: The choice of solvent can dramatically impact yield.[4] If a reaction is sluggish in a solvent like ethanol, switching to a higher boiling polar aprotic solvent like DMF or n-butanol might be beneficial.[1]

      • Reaction Time: Ensure the reaction is running for the prescribed duration. Track the consumption of starting materials via TLC to determine the optimal reaction time.[4]

  • Cause C: Ineffective Catalyst or Base.

    • The Culprit: Many synthetic routes require a base (e.g., triethylamine, potassium carbonate) or an acid catalyst to proceed. If the catalyst is inactive or used in the wrong amount, the reaction will stall.

    • Troubleshooting Steps:

      • Check Catalyst Loading: Ensure the correct stoichiometric or catalytic amount is used.

      • Screen Alternatives: If a standard base like triethylamine isn't working, consider a stronger, non-nucleophilic base or a different catalyst system as suggested by literature for similar transformations.

Below is a workflow to diagnose zero-conversion issues:

start Low/No Conversion reagents 1. Verify Reagent Purity & Stability (NMR, MP, Fresh Bottles) start->reagents conditions 2. Optimize Reaction Conditions (Temp, Solvent, Time) reagents->conditions Reagents OK catalyst 3. Evaluate Catalyst/Base (Loading, Activity) conditions->catalyst Conditions OK success Product Formation catalyst->success Catalyst OK

Caption: Troubleshooting workflow for zero product conversion.

Problem 2: The reaction works, but the yield is low and the TLC shows a complex mixture of products.

This common scenario points towards issues with selectivity or the occurrence of competing side reactions.

Q: My starting material is consumed, but I'm getting a low yield of the desired pyrazolo[1,5-b]pyridazine and multiple unidentified spots on my TLC plate. What's going wrong?

A: This is likely a problem of regioselectivity or competing decomposition pathways.

  • Cause A: Formation of Regioisomers.

    • The Culprit: When using unsymmetrical 1,3-dicarbonyl compounds or their equivalents to build the pyridazine ring, the cyclocondensation can occur in two different orientations.[5][6] This leads to the formation of a regioisomeric byproduct that can be difficult to separate from the desired product, thus reducing the isolated yield.

    • Expert Insight: The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the different nitrogen atoms in the aminopyrazole.[7][8] Literature often reports the formation of one major isomer, but the minor isomer can become significant under non-optimized conditions.[9]

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Temperature and solvent choice can influence the regiochemical ratio.[4] Running the reaction at a lower temperature may favor the thermodynamically more stable product.

      • Change Order of Addition: Slowly adding one reagent to the other can sometimes control the initial condensation step and improve selectivity.

      • Consult the Literature: Search for studies on the specific class of reactants you are using. Often, the regioselectivity of these reactions has been studied and rationalized, providing clues for optimization.[7]

cluster_reactants Reactants cluster_products Potential Products Aminopyrazole Aminopyrazole Isomer_A Desired Regioisomer (Major Product) Aminopyrazole->Isomer_A Path A Isomer_B Undesired Regioisomer (Minor Product) Aminopyrazole->Isomer_B Path B Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_Dicarbonyl->Isomer_A Unsymmetrical_Dicarbonyl->Isomer_B

Sources

Optimization

Technical Support Center: Managing Impurities in the Synthesis of Kinase Inhibitor Intermediates

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when managing impurities d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when managing impurities during the synthesis of kinase inhibitor intermediates. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively control impurities, ensuring the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).

Impurities in pharmaceutical development are a critical concern as they can impact the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines to control these impurities.[4][5] This guide is structured to address your most pressing questions in a direct, Q&A format.

Frequently Asked Questions (FAQs)

Impurity Identification and Characterization
Q1: What are the common types of impurities I should expect when synthesizing kinase inhibitor intermediates?

A1: Impurities in kinase inhibitor intermediates can be broadly categorized based on their origin.[6][] Understanding these categories is the first step in developing a robust control strategy.

  • Organic Impurities: These are the most common and structurally diverse. They can include:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from previous synthetic steps.[]

    • By-products: Compounds formed from side reactions occurring during the main synthesis.[][8]

    • Degradation Products: These arise from the breakdown of the intermediate or final product due to factors like heat, light, oxidation, or hydrolysis during synthesis or storage.[1][8]

  • Inorganic Impurities: These typically originate from reagents, catalysts, or processing aids used during synthesis.[] Common examples include residual metals (like palladium from coupling reactions), salts, and filter aids.[]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[][8] They are classified by their toxicity, and their limits are strictly regulated under ICH Q3C guidelines.[3][6]

  • Genotoxic Impurities (GTIs): These are a specific class of impurities that have the potential to damage DNA and are considered carcinogenic.[9] They are of high concern to regulatory agencies and require stringent control, often at parts-per-million (ppm) levels.[10]

Q2: At what point in my process should I start impurity profiling?

A2: Impurity profiling should begin as early as possible in the development process.[1] A proactive approach prevents costly delays and reformulations at later stages.[1][8]

  • Early-Stage Development: Focus on identifying potential impurities based on the synthetic route.[11] This includes a thorough analysis of all starting materials, reagents, and possible side reactions. Forced degradation studies can also be valuable at this stage to predict potential degradation products.[1]

  • Process Scale-Up: As you move from lab to pilot scale, it's crucial to monitor how the impurity profile changes.[12] New impurities may appear due to changes in reaction conditions, equipment, or longer reaction times.

  • Manufacturing and Stability Studies: Continuous monitoring of the impurity profile throughout the manufacturing process and during stability studies is essential to ensure batch-to-batch consistency and product quality over its shelf life.[1][3]

Q3: What are the best analytical techniques for identifying and quantifying impurities?

A3: A multi-faceted analytical approach is typically required for comprehensive impurity profiling.[4][] The choice of technique depends on the nature of the impurity and the required sensitivity.

Analytical Technique Primary Use Case Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantifying organic impurities and degradation products.[][8]Versatile, robust, and widely applicable for non-volatile compounds.[6]May not be suitable for highly volatile or thermally unstable compounds.
Gas Chromatography (GC) Analyzing residual solvents and volatile impurities.[8][13]Excellent for separating volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) (LC-MS, GC-MS) Structural elucidation of unknown impurities.[8][14]Provides molecular weight and fragmentation data for identification.[]Can be complex to interpret and may require specialized expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural identification of complex impurities.[8]Provides detailed structural information.Lower sensitivity compared to MS; requires higher sample concentrations.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detecting and quantifying elemental impurities.[8]Highly sensitive for trace metal analysis.Primarily for elemental analysis, not molecular structure.
Troubleshooting Guides
Issue 1: An Unknown Impurity Peak Appears in my HPLC Chromatogram.

This is a common challenge. A systematic approach is key to identifying and controlling the new impurity.

Troubleshooting Workflow:

A Unknown Peak Detected in HPLC B Step 1: Verify System Suitability & Sample Prep A->B C Step 2: Characterize the Impurity B->C D Isolate Impurity (Prep-HPLC) C->D E Structural Elucidation (LC-MS, NMR) D->E F Step 3: Investigate the Source E->F G Review Synthetic Route & Starting Materials F->G H Conduct Stress/Forced Degradation Studies F->H I Step 4: Implement Control Strategy G->I H->I J Modify Reaction Conditions I->J K Improve Purification Method I->K L Set Specification for the Impurity I->L

Caption: Workflow for addressing unknown impurities.

Detailed Steps:

  • Verify System and Sample: First, ensure the peak is not an artifact. Re-inject the sample. Check system suitability parameters (e.g., retention time, peak shape) and review your sample preparation procedure.

  • Characterize the Impurity:

    • LC-MS Analysis: The fastest way to get initial information is through Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[1][14]

    • Isolation and NMR: If the impurity level is significant (typically >0.10%), you may need to isolate it using preparative HPLC for structural elucidation by NMR.[13]

  • Investigate the Source:

    • Retrospective Analysis: Review the synthetic process. Could it be an unreacted intermediate, a by-product of a known side reaction, or a contaminant from a reagent?

    • Forced Degradation Studies: Subject your intermediate to stress conditions (acid, base, oxidation, heat, light) to see if the impurity is a degradation product.[1] This can provide crucial clues about its formation mechanism.

  • Implement a Control Strategy:

    • Process Optimization: Once the source is identified, you may be able to modify reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize its formation.[3]

    • Purification Enhancement: If the impurity cannot be eliminated during synthesis, focus on improving the purification step (e.g., recrystallization, chromatography) to remove it effectively.

Issue 2: My Intermediate Fails to Crystallize or Forms an Oil.

Crystallization is a critical purification step, and its failure can halt progress.[15]

Troubleshooting Crystallization:

  • Problem: No Crystals Form.

    • Cause: The solution may be too dilute (undersaturated) or nucleation is inhibited.

    • Solutions:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface.[16]

      • Seeding: If you have a small amount of pure crystal, add a seed crystal to the solution.

      • Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration and then cool again.[16]

      • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation.

  • Problem: The Product "Oils Out".

    • Cause: The solution is likely supersaturated, or the melting point of the solid is lower than the temperature of the solution. This can also be due to the presence of impurities that inhibit crystal lattice formation.

    • Solutions:

      • Re-dissolve and Cool Slowly: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Rapid cooling often leads to oiling.[16]

      • Change Solvents: The current solvent may be too good.[17] Experiment with a different solvent or a solvent/anti-solvent system.

      • Purify Further: If impurities are the cause, an initial purification step (e.g., column chromatography) before crystallization may be necessary.

  • Problem: Crystallization is Too Rapid, Leading to Poor Purity.

    • Cause: The solution is too concentrated, or the cooling is too fast, trapping impurities in the crystal lattice.[16]

    • Solutions:

      • Use More Solvent: Re-dissolve the solid in additional hot solvent and cool slowly.[16] While this may slightly reduce yield, it will significantly improve purity.

      • Insulate the Flask: Slow down the cooling process by placing the flask in an insulated container or a warm water bath that is allowed to cool to room temperature gradually.

cluster_0 Crystallization Troubleshooting cluster_1 Example: Oiling Out A Problem B Potential Cause A->B leads to C Solution B->C addressed by D Product Oils Out E Supersaturation / Impurities D->E F Re-dissolve & Cool Slowly / Change Solvent E->F

Caption: Crystallization problem-solving logic.

Control Strategies and Regulatory Compliance
Q4: How do I control genotoxic impurities (GTIs) in my synthesis?

A4: Controlling GTIs requires a risk-based approach and is a major regulatory focus due to their potential to cause cancer.[9][18] The ICH M7 guideline provides a framework for this.[5][9]

Strategies for GTI Control:

  • Avoidance through Synthesis Redesign: The best strategy is to design a synthetic route that avoids the use of potentially genotoxic reagents or the formation of GTI by-products.[10]

  • Process Control and Purging: If avoidance is not possible, demonstrate through process understanding that the GTI is effectively removed or "purged" by downstream steps (e.g., crystallization, chromatography, distillation).[10][19] A well-documented purge study is often required.

  • Analytical Control: Develop highly sensitive analytical methods (often LC-MS/MS or GC-MS) to quantify the GTI at the required low levels (the Threshold of Toxicological Concern, TTC, is often 1.5 µ g/day ).[9][18] This may involve testing the final intermediate or an earlier step in the process.

Q5: What are the ICH impurity thresholds I need to be aware of?

A5: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[5][6][8][20] These thresholds are based on the maximum daily dose of the drug.

ICH Thresholds for Impurities in New Drug Substances (for Maximum Daily Dose ≤ 2g/day)

Threshold Level Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory filings.[6]
Identification ≥ 0.10%The structure of the impurity must be determined.[8]
Qualification ≥ 0.15%The biological safety of the impurity must be established through toxicological studies or literature data.[8]

Note: These are general thresholds and can vary based on the specific drug and its indication. Genotoxic impurities have much lower, specific limits.

This technical support guide provides a foundation for managing impurities in your kinase inhibitor synthesis. By understanding the origin of impurities, employing robust analytical techniques, and implementing systematic troubleshooting and control strategies, you can ensure the development of high-quality, safe, and effective pharmaceutical ingredients.

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Elder, D. P., & Teasdale, A. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Importance of API Impurity Profiling in Drug Development. Retrieved from [Link]

  • ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • (n.d.). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Retrieved from [Link]

  • (2024, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. Pharmaeli. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 8). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]

  • Zhang, J., Zhang, Y., & Nie, B. (2018). Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]

  • (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Retrieved from [Link]

  • Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Retrieved from [Link]

  • (n.d.). Review on: Ensuring API Integrity: The Role of Impurity Profiling. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Genotoxic Impurity Control Strategies. Scribd. Retrieved from [Link]

  • Oreate AI. (2024, January 7). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Retrieved from [Link]

  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

  • de L. Jesus, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Åger, A., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Omega. Retrieved from [Link]

  • Ratanghayra, N. (2024, January 3). Navigating the Complexities of Impurities in Pharmaceuticals. Technology Networks. Retrieved from [Link]

  • At Tianming Pharmaceutical. (2023, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • de L. Jesus, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]

  • Wulff, J. E., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products. Retrieved from [Link]

  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). Synthesis of Protein Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Varma, M. V. S., et al. (2012). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical Research. Retrieved from [Link]

  • Lee, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • (n.d.). Kinase Inhibitor Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for Functionalizing Bromo-Pyridazines

Welcome to the technical support center dedicated to the functionalization of bromo-pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the functionalization of bromo-pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize palladium-catalyzed cross-coupling reactions with this important heterocyclic scaffold. The inherent electronic properties of the pyridazine ring present unique challenges, but with careful optimization, these substrates can be successfully transformed into diverse molecular architectures.

The pyridazine ring is an electron-deficient heterocycle due to its two adjacent nitrogen atoms. While this property can facilitate the initial oxidative addition step in many cross-coupling reactions, the Lewis basic nitrogen atoms can also coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3] This guide provides troubleshooting strategies and detailed protocols to overcome these challenges.

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific issues encountered during key functionalization reactions in a question-and-answer format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but its application to bromo-pyridazines often requires specific optimization to achieve high yields.

Question: I am observing low to no yield of my desired coupled product in a Suzuki-Miyaura reaction. What are the primary causes and how can I improve it?

Answer: Low yields in Suzuki couplings with pyridazine substrates are common and can stem from several factors.[3] A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Catalyst System Inefficiency: The choice of palladium precursor and, critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be suboptimal for pyridazine substrates.[3]

    • Optimization Strategy: Screen a panel of bulky, electron-rich phosphine ligands. Buchwald and Fu-type ligands (e.g., SPhos, XPhos, RuPhos) are known to enhance catalyst stability and activity for heteroaromatic substrates.[3] Consider using pre-activated Pd(0) sources or modern precatalysts (e.g., Pd₂(dba)₃ with a ligand, or palladacycle precatalysts) to ensure efficient generation of the active catalytic species.[3]

  • Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and its strength and solubility can dramatically affect the reaction outcome.[3] The solvent must solubilize all components effectively.

    • Optimization Strategy: Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Cs₂CO₃ is often effective due to its high solubility in organic solvents. Ensure solvents (e.g., 1,4-dioxane, toluene, THF/water mixtures) are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst and water can promote unwanted side reactions.[4][5]

  • Catalyst Inhibition: The pyridazine nitrogen atoms can coordinate to the palladium center, sequestering the catalyst and halting the catalytic cycle.[2][3]

    • Optimization Strategy: The use of bulky ligands, as mentioned above, can sterically hinder the coordination of the pyridazine nitrogen to the palladium center, thus preserving catalyst activity.

  • Prevalent Side Reactions: Several side reactions can compete with the desired coupling, consuming starting materials and reducing the yield.

    • Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene. This is common at high temperatures in aqueous basic conditions.[2] Minimize reaction time and consider using boronic esters (e.g., pinacol esters), which are often more stable.

    • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.[2] This can be caused by palladium hydride species in the reaction mixture. Ensure high-purity reagents and strictly anaerobic conditions.

    • Homo-coupling: The boronic acid couples with itself to form a biaryl byproduct.[1] This often indicates an issue with the transmetalation step. Re-screening ligands and bases is the best approach to mitigate this.

Buchwald-Hartwig Amination

Forming C-N bonds with bromo-pyridazines can be challenging due to the substrate's electronic nature and potential for catalyst inhibition.

Question: My Buchwald-Hartwig amination of a bromo-pyridazine is failing or giving very low conversion. What should I troubleshoot?

Answer: The Buchwald-Hartwig amination is sensitive to several factors, particularly when using electron-deficient heteroaryl halides like bromo-pyridazines.[4]

Possible Causes & Solutions:

  • Sub-optimal Ligand/Base Combination: The synergy between the ligand and base is critical for this reaction.

    • Optimization Strategy: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) that accelerate both oxidative addition and reductive elimination.[6] Pair these with a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be screened.[7]

  • Presence of Water: The reaction is highly sensitive to moisture, which can deactivate the catalyst and hydrolyze phosphine ligands.[4]

    • Optimization Strategy: Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF.[4] Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Catalyst Poisoning: As with other cross-couplings, the pyridazine nitrogen atoms can inhibit the palladium catalyst.

    • Optimization Strategy: The use of sterically demanding ligands helps to prevent catalyst inhibition. Increasing catalyst loading (e.g., from 2 mol% to 5 mol%) may also overcome partial inhibition, though this should be a secondary optimization step.[8]

Sonogashira Coupling

The Sonogashira reaction provides a direct route to alkynylated pyridazines, which are valuable synthetic intermediates.

Question: I am attempting a Sonogashira coupling with a bromo-pyridazine and a terminal alkyne, but the reaction is sluggish and forms significant diyne (homo-coupled alkyne) byproduct. How can I optimize this?

Answer: Sluggish reactions and diyne formation are common hurdles in Sonogashira couplings. Optimization often involves fine-tuning the catalyst system, base, and temperature.

Possible Causes & Solutions:

  • Catalyst System and Additives: The choice of palladium source, ligand, and the copper(I) co-catalyst is crucial.

    • Optimization Strategy: While standard conditions often use a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI), the ratio and specific reagents can be optimized. For challenging substrates, screening bulky phosphine ligands may be beneficial.[9] In some cases, copper-free conditions can be employed to avoid diyne formation, although this may require more reactive substrates or specialized ligands.[10]

  • Incorrect Base: An appropriate organic base is needed to deprotonate the terminal alkyne.

    • Optimization Strategy: Triethylamine (Et₃N) is a common choice as it acts as both a base and a solvent.[11] However, stronger bases like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) can also be effective and should be screened.[1]

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction rate and selectivity.

    • Optimization Strategy: While many Sonogashira reactions run at room temperature, electron-deficient substrates like bromo-pyridazines may require heating. A systematic screen of temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C) is recommended. One study found 100 °C to be optimal for a similar substrate.[9][11] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

General FAQs

Q1: How critical is the quality of my reagents and solvents? A1: Extremely critical. Palladium-catalyzed reactions are sensitive to impurities.[12] Use high-purity starting materials. Solvents must be anhydrous and degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[4][12] Bases should be finely ground to ensure reproducibility.

Q2: What are the best analytical techniques to monitor my reaction and confirm my product? A2: For reaction monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of the product.[1] For final product characterization and purity assessment, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is standard.[13] For unequivocal purity confirmation, Quantitative NMR (qNMR) or Elemental Analysis can be employed.[13]

Q3: Can substituents on the pyridazine ring affect the reaction outcome? A3: Yes, significantly. Electron-donating groups (EDGs) can slow the initial oxidative addition step by increasing electron density at the C-Br bond.[2] Conversely, electron-withdrawing groups (EWGs) can make the substrate more reactive towards oxidative addition but may also influence the stability of intermediates. The position of the substituent relative to the bromine atom also plays a key role.

Visualizing the Process

Troubleshooting Workflow

G start Low / No Product Yield check_reagents 1. Verify Reagent Quality (Purity, Anhydrous?) start->check_reagents check_catalyst 2. Evaluate Catalyst System (Active Precatalyst? Optimal Ligand?) check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, pure, anhydrous reagents check_reagents->sub_reagents check_conditions 3. Assess Reaction Conditions (Inert Atmosphere? Optimal T & Base?) check_catalyst->check_conditions Catalyst OK sub_catalyst Screen bulky, e--rich ligands Use modern precatalyst check_catalyst->sub_catalyst check_sides 4. Analyze for Side Reactions (Dehalogenation, Homo-coupling?) check_conditions->check_sides Conditions OK sub_conditions Ensure rigorous degassing Screen T, base, solvent check_conditions->sub_conditions optimize Systematically Optimize: - Ligand & Base Screen - Solvent & Temp Screen - Change Catalyst Source check_sides->optimize Side Rxns Identified

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Key Challenges in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L-Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X inhibition Catalyst Inhibition (Coordination by Pyridazine Nitrogens) pd0->inhibition Reversible Poisoning complex1 L-Pd(II)(Ar)(X) oxidative_add->complex1 transmetalation Transmetalation (Base Mediated) complex1->transmetalation + Ar'-B(OR)2 complex1->inhibition complex2 L-Pd(II)(Ar)(Ar') transmetalation->complex2 reductive_elim Reductive Elimination complex2->reductive_elim product Product (Ar-Ar') reductive_elim->product product->pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura cycle showing key steps and catalyst inhibition points.

Optimized Reaction Parameters (Starting Points)

The following table summarizes recommended starting conditions for screening.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precursor Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(OAc)₂ (2 mol%)
Ligand XPhos, SPhos, RuPhos (1.2-2.4x Pd)XPhos, BINAP, DavePhos (1.5-2x Pd)PPh₃, Xantphos (2-4x Pd)
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)NaOt-Bu, LHMDS (1.2-2 equiv.)Et₃N, Cs₂CO₃ (2-5 equiv.)
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Toluene or 1,4-Dioxane (anhydrous)DMF or Et₃N/Toluene
Temperature 80-110 °C80-110 °CRT to 100 °C
Additive NoneNoneCuI (1-10 mol%)

Detailed Experimental Protocols

Note: These are general starting protocols. Optimal conditions may vary based on the specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the bromo-pyridazine (1.0 equiv.), arylboronic acid or ester (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.8 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the bromo-pyridazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

References

  • Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem.
  • Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
  • Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction... PMC - NIH.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald-Hartwig Amin
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

comparing pyrazolo[1,5-b]pyridazine to other kinase inhibitor scaffolds

This guide provides an in-depth comparison of the pyrazolo[1,5-b]pyridazine scaffold and its closely related isomers against other prominent heterocyclic systems used in the design of small-molecule kinase inhibitors. Ta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pyrazolo[1,5-b]pyridazine scaffold and its closely related isomers against other prominent heterocyclic systems used in the design of small-molecule kinase inhibitors. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural analysis, experimental data, and methodological insights to inform rational drug design.

Introduction: The Central Role of the Kinase Inhibitor Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy. At the heart of every inhibitor is a heterocyclic core structure, or "scaffold," that anchors the molecule within the ATP-binding site of the kinase.

The choice of scaffold is a pivotal decision in drug design. It dictates the foundational binding interactions with the kinase "hinge" region, influences the inhibitor's selectivity profile across the kinome, and governs its physicochemical properties, such as solubility and metabolic stability. While classic scaffolds like quinazoline have led to numerous approved drugs, the quest for novel inhibitors with improved potency, selectivity, and resistance-breaking profiles has driven the exploration of alternative heterocyclic systems.[2][3][4] Among these, fused pyrazole derivatives have emerged as particularly fruitful scaffolds.[5]

This guide will focus on the pyrazolo[1,5-b]pyridazine scaffold, comparing its features and performance with its more widely explored isomer, pyrazolo[1,5-a]pyrimidine, the related imidazo[1,2-b]pyridazine, and the archetypal quinazoline core.

Structural and Functional Comparison of Privileged Scaffolds

The arrangement of nitrogen atoms and the fusion of the pyrazole ring to a six-membered diazine or pyridine ring create unique electronic and steric properties. These subtle differences have profound implications for how an inhibitor interacts with its target kinase.

The Pyrazolo-Azine Family: Pyrazolo[1,5-b]pyridazine and Isomers

The pyrazolo-fused systems are often considered bioisosteres of purines (like adenine), the natural ligand for the ATP-binding site. This inherent similarity provides a strong foundation for competitive inhibition.[6]

  • Pyrazolo[1,5-b]pyridazine : This scaffold is a fused bicyclic heterocycle with significant potential in medicinal chemistry.[7] Its structure is characterized by adjacent nitrogen atoms in the pyridazine ring, which creates a distinct dipole moment and hydrogen bond acceptor profile compared to its isomers.[7] While less prevalent in the current literature than its [1,5-a]pyrimidine counterpart, it has been identified as a promising starting point in screens for inhibitors targeting diseases like human African trypanosomiasis and tuberculosis.[7]

  • Pyrazolo[1,5-a]pyrimidine : This is a highly successful and "prominent" framework, forming the core of two FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib.[8] Its success stems from the versatile chemistry that allows for extensive structure-activity relationship (SAR) studies and the scaffold's ability to form critical hydrogen bonds with the kinase hinge region.[5][9] It is recognized for its applications in developing inhibitors for a wide range of kinases, including CDKs, EGFR, and B-Raf.[9]

  • Imidazo[1,2-b]pyridazine : This scaffold has also proven effective for developing potent and selective kinase inhibitors. Optimization of imidazo[1,2-b]pyridazine fragments has led to highly selective inhibitors of DYRK1A and Mps1 kinases.[10][11] Notably, this scaffold can adopt an unusual binding mode that does not mimic ATP by forming canonical hydrogen bonds with the hinge, which can be exploited to achieve high selectivity for certain kinases like PIM1.[12] It has also been used to develop potent irreversible inhibitors for Bruton's Tyrosine Kinase (BTK).[13]

Quinazoline: The Established Benchmark

The quinazoline scaffold is one of the most successful and widely used cores in kinase inhibitor design. It is the foundation for numerous FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and afatinib.[2][4]

  • Key Features : Its primary mode of action involves the N-1 and N-3 atoms of the pyrimidine ring. The N-1 atom typically forms a crucial hydrogen bond with a backbone methionine residue in the kinase hinge region.[4] The N-3 atom can interact with conserved threonine residues via a water-mediated bridge, further stabilizing the complex.[4] The 4-anilino-quinazoline moiety is considered a privileged structure for EGFR inhibition.[4]

G

Comparative Performance Data

The ultimate value of a scaffold is determined by the potency and selectivity of the inhibitors derived from it. The following table summarizes representative data for inhibitors based on the discussed scaffolds against various kinase targets.

ScaffoldInhibitor ExampleTarget Kinase(s)Potency (IC₅₀)Key Findings & Reference
Imidazo[1,2-b]pyridazine Compound 22BTK1.3 nMAchieved complete tumor regression in a xenograft model. Advanced to Phase I clinical trials.[13]
Imidazo[1,2-b]pyridazine Compound 27fMps10.7 nM (cellular)Demonstrated remarkable antiproliferative activity against various cancer cell lines and was orally active in vivo.[11]
Imidazo[1,2-b]pyridazine K00135PIM1 / PIM2100-fold selective for PIM1Showed high selectivity, cross-reacting with only one other kinase in a panel of 50. The unusual binding mode was credited for the enhanced selectivity.[12]
Pyrazolo[1,5-a]pyrazine *Compound 34JAK1, JAK2, TYK23 nM, 8.5 nM, 7.7 nMExhibited potent inhibition against multiple JAK isoforms, with weak activity against JAK3 (629.6 nM), indicating selectivity within the kinase family.[14]
Quinazoline Compound 39EGFR / VEGFR-220 nM / 50 nMA thiourea-substituted quinazoline derivative that demonstrated potent dual inhibition of both EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[15]
Quinazoline Barasertib (AZD1152)Aurora B0.37 nMAn FDA-approved drug that is a highly potent and selective inhibitor of Aurora B kinase, showing over 1000-fold greater potency against Aurora B than Aurora A.[15]

Note: Data for the closely related pyrazolo[1,5-a]pyrazine is included to illustrate the potential of the broader pyrazolo-azine family, as specific IC₅₀ data for pyrazolo[1,5-b]pyridazine kinase inhibitors was limited in the initial search.

Experimental Design: A Framework for Inhibitor Evaluation

The robust evaluation of a novel kinase inhibitor requires a cascade of well-designed experiments. The goal is not merely to measure potency but to build a comprehensive profile of the compound's activity, selectivity, and mechanism of action.

Causality in Experimental Choices
  • Why start with a biochemical assay? An initial biochemical assay, such as the HTRF assay detailed below, is crucial because it directly measures the inhibitor's ability to interfere with the kinase's enzymatic activity in a clean, controlled system.[16] This isolates the interaction to the target protein, avoiding the complexities of a cellular environment and providing a direct measure of potency (e.g., IC₅₀).

  • Why is selectivity profiling essential? Most kinase inhibitors target the highly conserved ATP-binding site, creating a risk of off-target activity.[17] Broad-panel kinase screening (profiling against hundreds of kinases) is a self-validating system that identifies these unintended interactions.[18] A highly selective compound minimizes the chance that the observed biological effects are due to inhibition of other kinases, thereby strengthening the validation of the intended target.[18]

  • Why progress to cellular assays? A potent biochemical inhibitor is of little use if it cannot enter a cell and engage its target. Cellular assays confirm that the compound is cell-permeable and can inhibit the kinase in its native environment, which is a critical step toward therapeutic relevance.[11]

G

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic, robust method for determining the in vitro potency of a kinase inhibitor. HTRF is a widely used TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[19]

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-residue antibody serves as the FRET donor, and streptavidin-XL665 (SA-XL665) serves as the FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the HTRF signal.[20]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate (e.g., generic tyrosine or Ser/Thr substrate)

  • ATP (Adenosine triphosphate)

  • Test inhibitor compounds (dissolved in DMSO)

  • HTRF Kinase Buffer

  • HTRF Detection Buffer containing EDTA (to stop the reaction)

  • Eu³⁺-labeled anti-phospho-antibody

  • Streptavidin-XL665 (SA-XL665)

  • Low-volume 384-well plates (white)

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test inhibitor in 100% DMSO.

    • Dispense 0.5 µL of the diluted inhibitor into the assay wells. For control wells, dispense 0.5 µL of DMSO (for 0% inhibition) and 0.5 µL of a known potent inhibitor or EDTA (for 100% inhibition).

  • Enzyme Addition:

    • Dilute the kinase to the desired working concentration (e.g., 2x final concentration) in HTRF Kinase Buffer.

    • Add 5.5 µL of the diluted enzyme solution to all wells except the "minus enzyme" controls.

  • Pre-incubation:

    • Seal the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a solution containing the biotinylated substrate and ATP in HTRF Kinase Buffer (e.g., 4x final concentration).

    • Add 4 µL of the substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature. This time should be optimized to be within the linear range of the reaction.

  • Detection:

    • Prepare the detection mix by diluting the Eu³⁺-antibody and SA-XL665 in HTRF Detection Buffer.

    • Add 10 µL of the detection mix to each well. The EDTA in the buffer will chelate Mg²⁺ and stop the kinase reaction.

  • Final Incubation:

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The selection of a core scaffold is a foundational element of modern kinase inhibitor design. While the quinazoline framework remains a gold standard with a proven track record, particularly against EGFR, the exploration of novel heterocyclic systems is essential for discovering inhibitors with new selectivity profiles and intellectual property space.

The pyrazolo-azine family, including pyrazolo[1,5-b]pyridazine and its isomers, represents a highly versatile and successful class of scaffolds. The imidazo[1,2-b]pyridazine core has yielded potent and selective inhibitors for multiple targets, demonstrating its value in lead discovery campaigns.[10][11][13] The remarkable clinical success of pyrazolo[1,5-a]pyrimidine -based drugs like Larotrectinib validates this scaffold class as a privileged framework for targeting kinases.[8]

Although the pyrazolo[1,5-b]pyridazine isomer is less explored in the current literature, its structural relationship to these highly successful scaffolds suggests it holds significant untapped potential. Future research focused on the synthesis and evaluation of pyrazolo[1,5-b]pyridazine libraries against diverse kinase targets is a promising avenue for the development of next-generation targeted therapies.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available from: [Link]

  • Imidazo [1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Available from: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. Available from: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. Available from: [Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate. Available from: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available from: [Link]

  • View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. Ignited Minds Journals. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][10][20][21]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available from: [Link]

  • Pyrazolo[1,5-b]pyridazine. PubChem. Available from: [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 43. PubChem. Available from: [Link]

  • Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation. Available from: [Link]

  • (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. ResearchGate. Available from: https://www.researchgate.net/publication/321151604_Synthesis_characterization_and_in_vitro_antimicrobial_activity_of_novel_fused_pyrazolo34-cpyridazine_pyrazolo34-dpyrimidine_thieno32-cpyrazole_and_pyrazolo3'4'45thieno23-d
  • Pyrazolo[1,5-a][18][20][22]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement for the Pyrazolo[1,5-b]pyridazine Core

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold and the Imperative for Bioisosteric Innovation The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold and the Imperative for Bioisosteric Innovation

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the domain of kinase inhibitor discovery. Its structure offers a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions within the ATP-binding pockets of numerous protein kinases. However, as with any lead scaffold, compounds incorporating the pyrazolo[1,5-b]pyridazine core can present challenges related to metabolic stability, off-target effects, aqueous solubility, and other pharmacokinetic (ADME) properties.

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties to enhance a compound's biological and pharmacological profile. This guide provides an in-depth comparison of established and emerging bioisosteric replacements for the pyrazolo[1,5-b]pyridazine core, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Core Principles of Bioisosteric Replacement for Pyrazolo[1,5-b]pyridazine

The primary goal of replacing the pyrazolo[1,5-b]pyridazine core is to modulate its physicochemical properties while preserving or enhancing its desired biological activity. Key considerations include:

  • Hydrogen Bonding Patterns: The arrangement of nitrogen atoms in the bicyclic system is critical for hinge-binding in many kinases. Any replacement must mimic this hydrogen bonding capability.

  • Aromaticity and Electron Distribution: The electronic nature of the ring system influences pKa, metabolic stability, and potential for π-π stacking interactions within the target protein.

  • Vectorial Orientation of Substituents: The geometry of the core dictates the spatial arrangement of substituents, which is crucial for targeting specific pockets and avoiding steric clashes.

  • Physicochemical Properties: Modifications aim to optimize LogP, polar surface area (PSA), and aqueous solubility to improve drug-like properties.

dot digraph "Bioisosteric_Replacement_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Initial Hit:\nPyrazolo[1,5-b]pyridazine\n(e.g., Kinase Inhibitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem [label="Identify Liabilities:\n- Poor Solubility\n- Metabolic Instability\n- Off-Target Activity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strategy [label="Propose Bioisosteric\nReplacements", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesize Analogs:\n- Imidazo[1,2-b]pyridazine\n- Pyrazolo[1,5-a]pyridine\n- 7-Azaindole", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Comparative Screening:\n- In Vitro Potency (IC50)\n- Selectivity Profiling\n- ADME Assays", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Structure-\nActivity Relationship (SAR)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimized [label="Optimized Lead\nCandidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Problem [label="Characterization"]; Problem -> Strategy [label="Design Rationale"]; Strategy -> Synthesis [label="Execution"]; Synthesis -> Screening [label="Evaluation"]; Screening -> Analysis [label="Data Interpretation"]; Analysis -> Optimized [label="Selection"]; Analysis -> Strategy [label="Iterative Design", style=dashed]; } Caption: A generalized workflow for the bioisosteric replacement of a lead scaffold.

Comparative Analysis of Key Bioisosteres

This section details prominent bioisosteric replacements for the pyrazolo[1,5-b]pyridazine scaffold, providing a head-to-head comparison of their properties and performance.

Imidazo[1,2-b]pyridazine: A Close Structural Mimic

The imidazo[1,2-b]pyridazine core is a classical bioisostere of pyrazolo[1,5-b]pyridazine, maintaining the 5/6 fused bicyclic structure and a similar arrangement of nitrogen atoms. This substitution can subtly alter the electronic properties and hydrogen bonding capacity of the scaffold.

dot digraph "Scaffold_Comparison_1" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [style=invis];

struct1 [label=< Pyrazolo[1,5-b]pyridazine

>];

struct2 [label=< Imidazo[1,2-b]pyridazine

>];

struct1 -> struct2; } Caption: Structural comparison of Pyrazolo[1,5-b]pyridazine and Imidazo[1,2-b]pyridazine.

Experimental Data Comparison:

In the development of Aurora kinase inhibitors, a bioisosteric approach was used to optimize the 8-position of the imidazo[1,2-a]pyrazine scaffold, a related core. This highlights the utility of such replacements in fine-tuning inhibitor potency.[1] Similarly, imidazo[1,2-b]pyridazine derivatives have been investigated as ligands for β-Amyloid plaques, demonstrating the broad applicability of this scaffold.[2]

ScaffoldTargetKey FindingReference
Imidazo[1,2-b]pyridazineBruton's tyrosine kinase (Btk)Potent inhibition, useful for autoimmune and inflammatory diseases.WO2009077334A1
Imidazo[1,2-b]pyridazineβ-Amyloid PlaquesHigh binding affinity (Ki = 11.0 nM) for Aβ aggregates.[2]PMID: 22125211[2]

Rationale for Selection: The imidazo[1,2-b]pyridazine core is an excellent starting point for bioisosteric replacement due to its high degree of structural similarity. This can lead to a higher probability of retaining biological activity while potentially improving properties like metabolic stability or reducing off-target effects by altering the electronic distribution.

Pyrazolo[1,5-a]pyridine: Modulating Hinge-Binding Interactions

Replacing one of the pyridazine nitrogens with a carbon atom to give the pyrazolo[1,5-a]pyridine scaffold is another common strategy. This modification removes a hydrogen bond acceptor from the 6-membered ring, which can significantly impact hinge-binding interactions and selectivity.

dot digraph "Scaffold_Comparison_2" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [style=invis];

struct1 [label=< Pyrazolo[1,5-b]pyridazine

>];

struct2 [label=< Pyrazolo[1,5-a]pyridine

>];

struct1 -> struct2; } Caption: Structural comparison of Pyrazolo[1,5-b]pyridazine and Pyrazolo[1,5-a]pyridine.

Experimental Data Comparison:

In a study on inhibitors of C-terminal Src Kinase (CSK), replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core significantly improved potency.[3][4] This was attributed to enhanced hydrogen bonding interactions with hinge residues.[3] However, in a different study aimed at developing treatments for Human African Trypanosomiasis, replacing the pyrazolo[1,5-b]pyridazine head with pyrazolo[1,5-a]pyridine led to a decrease in potency against T. b. brucei.[5]

Original ScaffoldBioisostereTargetPotency ChangeReference
PyridazinonePyrazolo[1,5-a]pyridineCSKSignificant ImprovementPMID: 31738523[4]
Pyrazolo[1,5-b]pyridazinePyrazolo[1,5-a]pyridineT. b. brucei2- to 15-fold decreasePMID: 31845851[5]

Rationale for Selection: The pyrazolo[1,5-a]pyridine scaffold is a valuable tool for probing the importance of the nitrogen atom at the 5-position of the pyrazolo[1,5-b]pyridazine core. While it may lead to a loss of potency if that nitrogen is critical for binding, it can also enhance selectivity or introduce new, favorable interactions.

Purine and Purine-like Scaffolds: Expanding Chemical Space

Purines and their isosteres, such as pyrazolo[1,5-a]-1,3,5-triazines, represent a more significant structural departure but can mimic the overall shape and hydrogen bonding pattern of the pyrazolo[1,5-b]pyridazine core. These scaffolds are particularly relevant in the context of kinase inhibitors, given the structural similarity to the natural ligand, ATP.

Experimental Data Comparison:

A pyrazolo[1,5-a]-1,3,5-triazine bioisostere of the purine-based CDK inhibitor roscovitine was found to have significantly higher potency against various CDKs and induced cell death in a wide variety of human tumor cell lines more effectively than the parent compound.[6] This was attributed to the pyrazolo[1,5-a]-1,3,5-triazine moiety perfectly mimicking the biophysicochemical properties of the purine ring while being more stable in vivo.[6]

Original ScaffoldBioisostereTargetPotency ChangeReference
Purine (Roscovitine)Pyrazolo[1,5-a]-1,3,5-triazineCDKsSignificantly HigherPMID: 18052049[6]

Rationale for Selection: For projects where the pyrazolo[1,5-b]pyridazine core shows limitations in potency or exhibits poor drug-like properties, a jump to a purine-like scaffold can be a fruitful strategy. This "scaffold hopping" approach can unlock new areas of chemical space and lead to compounds with novel intellectual property.

7-Azaindole: A Versatile Bioisostere

The 7-azaindole scaffold is a bioisostere of indole and has been successfully employed as a replacement for other heterocyclic systems in medicinal chemistry.[7] Its physicochemical properties can be advantageous for improving solubility and other ADME parameters.

Experimental Data Comparison:

While direct comparisons with pyrazolo[1,5-b]pyridazine are less common, 7-azaindole derivatives have shown promise as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[8] In this context, the 7-azaindole moiety formed a crucial hydrogen bond with ASP30 of hACE2.[8] This demonstrates its ability to act as a key pharmacophoric element.

Rationale for Selection: The 7-azaindole core is a valuable option when seeking to modulate the electronic properties of the ring system while maintaining a similar spatial arrangement of substituents. Its distinct physicochemical properties compared to more nitrogen-rich heterocycles can be beneficial for overcoming ADME liabilities.[7]

Experimental Protocols

General Synthesis of Imidazo[1,2-b]pyridazines

A common method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[2]

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Starting Materials:\n3-Amino-6-chloropyridazine\nα-Bromoketone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Condensation Reaction:\n- NaHCO3, Ethanol\n- Reflux, 4-6h", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n- Cool to RT\n- Filter precipitate\n- Wash with water", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nSubstituted Imidazo[1,2-b]pyridazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: General synthetic workflow for Imidazo[1,2-b]pyridazines.

Step-by-Step Protocol:

  • To a solution of the appropriate α-bromoketone (1.0 mmol) in ethanol (10 mL), add 3-amino-6-chloropyridazine (1.1 mmol) and sodium bicarbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the desired imidazo[1,2-b]pyridazine derivative.

Note: The introduction of a halogen on the pyridazine ring is often crucial for a successful reaction, as it directs the alkylation to the desired nitrogen atom.[2]

In Vitro Kinase Assay (Example: CDK2/Cyclin A)

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilutions to 20 µL of kinase buffer containing Histone H1 and CDK2/Cyclin A.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-³³P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 1% phosphoric acid to remove unincorporated ATP.

  • Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Outlook

The pyrazolo[1,5-b]pyridazine scaffold remains a valuable starting point for the design of potent and selective inhibitors of various biological targets. However, the principles of bioisosterism are essential for transforming these initial hits into viable drug candidates. By systematically exploring replacements such as imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyridines, purine-like cores, and 7-azaindoles, researchers can fine-tune the pharmacological profile of their compounds. The choice of bioisostere should be guided by a thorough understanding of the structure-activity relationships of the initial lead compound and the specific liabilities that need to be addressed. As our understanding of the subtle interplay between scaffold structure and ADME properties grows, so too will our ability to rationally design the next generation of therapeutics based on these privileged heterocyclic systems.

References

  • Schiemann, K., et al. (2016). Scaffold hopping from imidazo[5,1-b][3][9][10]thiadiazole to pyrazolo[3,4-b]pyridine as a strategy to improve the metabolic stability of CDK8 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3658.

  • Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(12), 1687-1693.
  • Popowycz, F., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 18(2), 648-652.
  • Jain, R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(21), 4196-4226.
  • Wang, Y., et al. (2011). Synthesis and in Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 2(12), 735-742.
  • De la Cruz, E., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11255-11271.
  • Li, X., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598.
  • WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
  • Liu, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B, 12(10), 3847-3860.

Sources

Validation

A Researcher's Guide to Validating the Kinase Inhibitory Activity of Pyrazolo[1,5-b]pyridazine Derivatives

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous pathologies, making the identification and validation of potent and selective kinase inhibitors a critical endeavor. Among the myriad of heterocyclic scaffolds explored for this purpose, the pyrazolo[1,5-b]pyridazine core has garnered significant interest due to its structural resemblance to the purine core of ATP, rendering it an effective "hinge-binding" motif within the kinase ATP-binding pocket.

This guide provides a comprehensive framework for researchers to validate the kinase inhibitory activity of novel pyrazolo[1,5-b]pyridazine derivatives. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for robust in vitro and cell-based assays, and present a comparative analysis with established kinase inhibitors, supported by experimental data. Our focus is on ensuring scientific integrity through self-validating experimental systems and grounding our claims in authoritative sources.

The Kinase Conundrum: Seeking Specificity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This presents a significant challenge in developing selective inhibitors. A promiscuous inhibitor can lead to off-target effects and toxicity. Therefore, a rigorous validation workflow is not merely about confirming inhibition but also about characterizing the selectivity profile of a compound.

A typical kinase inhibitor validation workflow progresses from initial high-throughput screening of a compound library to detailed biochemical and cellular characterization of promising hits.

G cluster_0 Discovery & Screening cluster_1 In Vitro Validation cluster_2 Cell-Based & In Vivo Validation Compound Library Compound Library HTS HTS Compound Library->HTS Biochemical or Phenotypic Screen Hit Compounds Hit Compounds HTS->Hit Compounds IC50 Determination IC50 Determination Hit Compounds->IC50 Determination Dose-response Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Kinase Panel Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Cellular Potency Cellular Potency Mechanism of Action->Cellular Potency Target Engagement Target Engagement Cellular Potency->Target Engagement In Vivo Efficacy In Vivo Efficacy Target Engagement->In Vivo Efficacy

Caption: A generalized workflow for kinase inhibitor discovery and validation.

Experimental Validation: From Test Tube to Living Cell

The validation of a kinase inhibitor's activity is a multi-step process that begins with in vitro biochemical assays and progresses to more physiologically relevant cell-based models.

In Vitro Kinase Inhibition Assay: The First Litmus Test

The primary objective of an in vitro kinase assay is to determine the concentration at which a compound inhibits 50% of the kinase's activity, known as the half-maximal inhibitory concentration (IC50). A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazolo[1,5-b]pyridazine derivative in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the target kinase (e.g., recombinant human SRC, EGFR) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined, often near the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions End End Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Kinase Add Kinase Add Compound to Plate->Add Kinase Incubate (Binding) Incubate (Binding) Add Kinase->Incubate (Binding) Add Substrate/ATP Mix Add Substrate/ATP Mix Incubate (Binding)->Add Substrate/ATP Mix Incubate (Kinase Reaction) Incubate (Kinase Reaction) Add Substrate/ATP Mix->Incubate (Kinase Reaction) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (Kinase Reaction)->Add ADP-Glo Reagent Incubate (ATP Depletion) Incubate (ATP Depletion) Add ADP-Glo Reagent->Incubate (ATP Depletion) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (ATP Depletion)->Add Kinase Detection Reagent Incubate (Signal Generation) Incubate (Signal Generation) Add Kinase Detection Reagent->Incubate (Signal Generation) Measure Luminescence Measure Luminescence Incubate (Signal Generation)->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 Calculate IC50->End

Caption: Workflow for a luminescence-based in vitro kinase assay.

Comparative Analysis: Benchmarking Against the Standards

To contextualize the potency of a novel pyrazolo[1,5-b]pyridazine derivative, it is essential to compare its IC50 value against that of known kinase inhibitors. The choice of comparator depends on the target kinase. For broad-spectrum kinase activity, Staurosporine is a common, albeit non-selective, positive control.[1] For specific kinase families, more selective inhibitors should be used. For instance, when evaluating inhibitors of the SRC family of kinases, a compound like Saracatinib (AZD0530) would be a relevant comparator. For EGFR, Gefitinib is a well-established inhibitor.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)ComparatorComparator IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine15yTBK10.2BX7957.1[2]
Pyrazolo[1,5-a]pyrimidine9bEGFR8.4Sorafenib(Not specified in source)[3]
Pyridazinone13CSK<3--[4]
Imidazo[1,2-b]pyridazineAALK(Comparable to Crizotinib)Crizotinib(Potency comparable)[5]

Note: Data for specific pyrazolo[1,5-b]pyridazine derivatives is limited in the public domain; therefore, data for closely related pyrazolo-pyridine and pyrazolo-pyrimidine scaffolds are presented as illustrative examples.

Cellular Assays: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore a critical next step to evaluate a compound's ability to engage its target within a living cell and exert a biological effect.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects.

  • Cell Culture and Seeding:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 lung cancer cells for EGFR inhibitors).

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazolo[1,5-b]pyridazine derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Signaling Pathway Context: The SRC Kinase Example

To illustrate the cellular context, let's consider the SRC tyrosine kinase, a key regulator of cell proliferation, survival, and migration. Aberrant SRC activity is implicated in many cancers. A pyrazolo[1,5-b]pyridazine derivative targeting SRC would aim to block its downstream signaling.

G Growth Factor Receptor Growth Factor Receptor SRC SRC Growth Factor Receptor->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS/MAPK Pathway RAS/MAPK Pathway SRC->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway SRC->PI3K/AKT Pathway Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation STAT3->Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromopyrazolo[1,5-b]pyridazine in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrazolo[1,5-b]pyridazine core, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrazolo[1,5-b]pyridazine core, a key pharmacophore, presents a unique synthetic challenge and opportunity. This guide provides an in-depth comparative analysis of the reactivity of 3-bromopyrazolo[1,5-b]pyridazine against other common bromo-heterocycles in palladium-catalyzed cross-coupling reactions. By synthesizing theoretical principles with practical, field-proven insights, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to introduce molecular diversity at specific positions of this nucleus is paramount for the development of novel therapeutics. The 3-bromo derivative, in particular, serves as a versatile linchpin for introducing a variety of substituents via transition-metal-catalyzed cross-coupling reactions. Understanding its reactivity in comparison to other bromo-heterocycles is crucial for efficient and predictable synthesis.

The Electronic Landscape of Pyrazolo[1,5-b]pyridazine

The reactivity of a bromo-heterocycle in cross-coupling reactions is intrinsically linked to its electronic properties. The pyrazolo[1,5-b]pyridazine system is a bicyclic, nitrogen-rich heterocycle. Computational studies on the aromaticity of pyrazolopyridazin(on)es suggest a complex interplay of electronic effects between the fused pyrazole and pyridazine rings.[1] The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which generally enhances the electrophilicity of the attached carbon atoms and facilitates oxidative addition in palladium-catalyzed cycles. Conversely, the pyrazole ring is relatively more electron-rich. The fusion of these two rings creates a unique electronic environment that influences the reactivity of the C-Br bond at the 3-position.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative experimental data for 3-bromopyrazolo[1,5-b]pyridazine against other bromo-heterocycles under identical conditions is limited in the literature, we can infer its reactivity based on established principles and extensive data on related systems. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F, a trend primarily governed by the carbon-halogen bond dissociation energy.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3] The reactivity of bromo-heterocycles in this reaction is influenced by the electron density of the ring system, with electron-deficient systems generally exhibiting higher reactivity.

Comparative Data for Suzuki-Miyaura Coupling

Bromo-heterocycleTypical ConditionsYield (%)Reference
3-Bromopyrazolo[1,5-b]pyridazine (Predicted) Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80-100 °CGood to ExcellentInferred
3-Bromo-6-(thiophen-2-yl)pyridazinePd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O, 80 °C14-28[4][5]
2-BromopyridinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 120 °C (Microwave)High[6]
5-BromopyrimidinePd catalyst, Base, SolventHigh[7]
4-Bromo-1H-pyrazolePd catalyst, Base, SolventGood[8]

Based on the electron-deficient nature of the pyridazine ring, 3-bromopyrazolo[1,5-b]pyridazine is anticipated to be a reactive substrate in Suzuki-Miyaura coupling, likely comparable to or slightly more reactive than bromopyridines and bromopyrimidines.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-heterocycle

This generalized protocol can be adapted for 3-bromopyrazolo[1,5-b]pyridazine.

  • Materials:

    • Bromo-heterocycle (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol)

    • Sodium carbonate (2.0 mmol)

    • 1,2-Dimethoxyethane (DME) (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromo-heterocycle, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Add the degassed DME and water.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.[4][9]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Bromo-heterocycle, Boronic Acid, Pd Catalyst, Base solvent Add Degassed Solvents reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[10][11][12] The success of this reaction is highly dependent on the choice of ligand and base.

Comparative Data for Buchwald-Hartwig Amination

Bromo-heterocycleTypical ConditionsYield (%)Reference
3-Bromopyrazolo[1,5-b]pyridazine (Predicted) Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CGood to ExcellentInferred
2-Bromo-6-methylpyridine[Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene, 80 °C60[13]
3-Amino-5-bromopyridinePd source, Ligand, Base, SolventVaries[14]
4-Bromo-1H-1-tritylpyrazolePd(dba)₂, tBuDavePhos, BaseLow to Good[15][16]

The nitrogen atoms within the pyrazolo[1,5-b]pyridazine ring could potentially coordinate to the palladium center and inhibit catalysis. However, with the appropriate choice of bulky, electron-rich phosphine ligands, this issue can often be overcome. We predict that 3-bromopyrazolo[1,5-b]pyridazine will be a viable substrate for Buchwald-Hartwig amination, with reactivity comparable to other electron-deficient bromo-heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-heterocycle

This protocol provides a starting point for the amination of 3-bromopyrazolo[1,5-b]pyridazine.

  • Materials:

    • Bromo-heterocycle (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • Xantphos (0.04 mmol)

    • Cesium carbonate (1.5 mmol)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the bromo-heterocycle, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Add the amine and degassed 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite and wash with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes.[17][18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Comparative Data for Sonogashira Coupling

Bromo-heterocycleTypical ConditionsYield (%)Reference
3-Bromopyrazolo[1,5-b]pyridazine (Predicted) PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °CGood to ExcellentInferred
3-Bromo-2-imidazo[1,2-b]pyridazinePd(PPh₃)₄, CuI, Et₃N, DMF, 80 °CHigh[20]
4-Bromo-6H-1,2-oxazinePdCl₂(PPh₃)₂, CuI, Et₃N, TolueneGood[21]
Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-aminesPdCl₂(PPh₃)₂, CuI, Et₃N, THFGood[22]

The reactivity of 3-bromopyrazolo[1,5-b]pyridazine in Sonogashira coupling is expected to be high, in line with other electron-deficient bromo-heterocycles. The mild reaction conditions often employed in this coupling make it an attractive method for the late-stage functionalization of complex molecules.

Experimental Protocol: Sonogashira Coupling of a Bromo-heterocycle

A representative procedure for the Sonogashira coupling of 3-bromopyrazolo[1,5-b]pyridazine.

  • Materials:

    • Bromo-heterocycle (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the bromo-heterocycle, PdCl₂(PPh₃)₂, and CuI.

    • Add degassed THF and triethylamine.

    • Add the terminal alkyne dropwise with stirring.

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

    • Concentrate the filtrate and dissolve the residue in an organic solvent.

    • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Mechanistic Considerations and the Role of the Heterocycle

The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)(X)L_n OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)(R')L_n Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

The rate-determining step is often the oxidative addition of the bromo-heterocycle to the Pd(0) catalyst. The electron-deficient nature of the pyrazolo[1,5-b]pyridazine ring system is expected to lower the activation energy for this step, thereby increasing the reaction rate compared to more electron-rich heterocycles like bromoindoles or bromopyrroles. However, as mentioned, the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is crucial to mitigate this effect and promote the desired catalytic turnover.[10] These ligands favor the formation of monoligated palladium species, which are more active in the catalytic cycle.

Conclusion and Future Perspectives

In the landscape of modern synthetic chemistry, 3-bromopyrazolo[1,5-b]pyridazine emerges as a highly valuable and reactive building block. While direct comparative studies are still needed for a complete picture, a thorough analysis of its electronic properties and the wealth of data on related bromo-heterocycles allows for well-founded predictions of its reactivity. It is anticipated to be a highly competent substrate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The key to unlocking its full synthetic potential lies in the judicious choice of reaction conditions, particularly the ligand and base, to navigate the challenges posed by its nitrogen-rich framework. As the demand for novel, functionalized heterocycles in drug discovery continues to grow, a deep understanding of the reactivity of scaffolds like pyrazolo[1,5-b]pyridazine will be indispensable for the rapid and efficient synthesis of next-generation therapeutics.

References

  • Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. ScienceDirect. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. ACS Publications. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 27. PubChem. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 29. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. DTIC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. [Link]

  • Pyrazolo[1,5-b]pyridazine. PubChem. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 43. PubChem. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 48. PubChem. [Link]

Sources

Validation

A Comparative Guide to Pyrazolo[1,5-b]pyridazine-Based Inhibitors: In Vitro and In Vivo Studies

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth technical comparison of pyrazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth technical comparison of pyrazolo[1,5-b]pyridazine-based inhibitors against other alternatives, focusing on their in vitro and in vivo performance. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform discovery and development efforts.

Introduction to the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention due to its versatile biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Its rigid, planar structure provides a unique framework for the design of potent and selective inhibitors of various enzymes and protein-protein interactions. This guide will delve into the performance of pyrazolo[1,5-b]pyridazine-based inhibitors targeting four key proteins: Metastasis-Associated in Colon Cancer 1 (MACC1), Cyclooxygenase-2 (COX-2), C-terminal Src Kinase (CSK), and the NOD-like Receptor Pyrin Domain-containing 3 (NLRP3) inflammasome.

I. MACC1 Inhibition in Cancer Metastasis

Metastasis-Associated in Colon Cancer 1 (MACC1) is a key transcriptional regulator and a prognostic biomarker for metastasis in various solid tumors. Its inhibition presents a promising strategy to combat cancer spread.

In Vitro Performance: Pyrazolo[1,5-b]pyridazine Derivatives vs. Other MACC1 Inhibitors

A novel class of 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds has been identified as potent transcriptional inhibitors of MACC1 expression. These compounds were discovered through a high-throughput screen of a large compound library. In cellular assays, these inhibitors have demonstrated the ability to decrease MACC1-induced cancer cell motility.

Compound/Class Target Assay Type Cell Line IC50 / Effect Reference
Tetrazolo[1,5-b]pyridazine derivativeMACC1 transcriptionLuciferase reporterHCT116-[1]
Statin (Lovastatin)MACC1 transcriptionLuciferase reporterSW480Reduces MACC1 promoter activity[2]
RottlerinMACC1 transcriptionLuciferase reporterSW480Reduces MACC1 promoter activity[2]
In Vivo Efficacy: Preclinical Models of Metastasis

The most promising tetrazolo[1,5-b]pyridazine-based MACC1 inhibitors have been evaluated in xenograft mouse models, where they have shown the ability to restrict metastasis. For instance, treatment with these compounds has led to a significant reduction in liver metastases in a colorectal cancer xenograft model. Similarly, statins and rottlerin have also demonstrated in vivo efficacy in reducing MACC1-driven metastasis.

Compound Animal Model Dosing Regimen Primary Outcome Key Finding Reference
Tetrazolo[1,5-b]pyridazine derivativeCRC xenograft miceNot specifiedLiver metastasisMetastasis restriction[1]
LovastatinCRC xenograft SCID-beige miceNot specifiedLiver metastasisSignificant inhibition of liver metastasis[2]
RottlerinCRC xenograft SCID-beige miceNot specifiedLiver metastasisSignificant inhibition of liver metastasis[2]
Signaling Pathway: MACC1 and the NF-κB Connection

The tetrazolo[1,5-b]pyridazine-based MACC1 inhibitors have been shown to exert their effects, at least in part, through the modulation of the NF-κB signaling pathway. These compounds can block the TNF-α-induced phosphorylation of p105, a precursor of the p50 NF-κB subunit, thereby reducing MACC1 expression.[3]

MACC1_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK activates p105-p65-IkB p105/p65/IκBα IKK->p105-p65-IkB phosphorylates IκBα & p105 p50-p65 p50/p65 (Active NF-κB) p105-p65-IkB->p50-p65 releases MACC1_Gene MACC1 Gene p50-p65->MACC1_Gene translocates to nucleus & binds promoter Inhibitor Tetrazolo[1,5-b]pyridazine Inhibitor Inhibitor->IKK inhibits p105 phosphorylation MACC1_mRNA MACC1 mRNA MACC1_Gene->MACC1_mRNA transcription

Caption: MACC1 transcription is regulated by the NF-κB pathway.

Experimental Protocols: Cell Migration and Invasion Assays

This assay is crucial for assessing the impact of inhibitors on cancer cell motility.

  • Preparation:

    • Coat Transwell inserts (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).

    • Culture cancer cells (e.g., SW620) to 70-80% confluency.

    • Starve cells in serum-free medium for 24 hours.

  • Assay Procedure:

    • Resuspend starved cells in serum-free medium containing the pyrazolo[1,5-b]pyridazine inhibitor or control.

    • Seed 1 x 10^5 cells into the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

  • Quantification:

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the stained cells in several random fields under a microscope.[3][4][5][6]

II. COX-2 Inhibition in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.

In Vitro Performance: Pyrazolo[1,5-b]pyridazine Derivatives vs. Celecoxib

A series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines has been identified as potent and selective COX-2 inhibitors. One notable example, GW406381, has undergone clinical evaluation for inflammatory pain.

Compound Target Assay Type IC50 (COX-1) IC50 (COX-2) Selectivity Index (COX-1/COX-2) Reference
GW406381COX-1/COX-2Enzyme Inhibition>100 µM0.02 µM>5000[7]
CelecoxibCOX-1/COX-2Enzyme Inhibition15 µM0.04 µM375[8]
In Vivo Efficacy: Models of Inflammation and Pain

GW406381 has demonstrated analgesic activity in animal models of inflammatory pain. However, in clinical trials for osteoarthritis of the knee, it did not show a clear dose-response and was not superior to placebo in one study, while celecoxib showed efficacy. Dose-related blood pressure and renovascular effects were also observed with GW406381.

Compound Animal/Clinical Model Primary Outcome Key Finding Reference
GW406381Rat (inflammatory pain)AnalgesiaEffective[7]
GW406381Human (Osteoarthritis)WOMAC pain scoreNot superior to placebo in one study
CelecoxibHuman (Osteoarthritis)WOMAC pain scoreSuperior to placebo[9]
Signaling Pathway: Prostaglandin Synthesis

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazolo[1,5-b]pyridazine (e.g., GW406381) Celecoxib Inhibitor->COX2_Enzyme inhibit

Caption: COX-2 pathway leading to prostaglandin synthesis.

Experimental Protocols: COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme.

    • Prepare assay buffer, probe (e.g., Amplex Red), and cofactor solution.

    • Prepare a stock solution of arachidonic acid.

  • Assay Procedure:

    • To a 96-well plate, add assay buffer, COX-2 enzyme, and the pyrazolo[1,5-b]pyridazine inhibitor or control.

    • Add the probe and cofactor.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement:

    • Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) in a microplate reader.

    • Calculate the rate of reaction to determine the percent inhibition.

III. CSK Inhibition in Immuno-Oncology

C-terminal Src Kinase (CSK) is a negative regulator of Src-family kinases (SFKs), such as LCK in T-cells. Inhibiting CSK can enhance T-cell activation and anti-tumor immunity.

In Vitro Performance: Pyrazolo[1,5-b]pyridazine Derivatives vs. Other Kinase Inhibitors

A series of pyrazolo[1,5-a]pyridine-based compounds have been developed as potent CSK inhibitors, showing improved cellular potency compared to pyridazinone-based precursors.

Compound Target Assay Type IC50 / EC50 Reference
Pyrazolo[1,5-a]pyridine derivative (Cmpd 13)CSKHTRF Assay5 nM[10]
Pyrazolo[1,5-a]pyridine derivative (Cmpd 13)ZAP-70 phosphorylationCellular Assay49 nM[10]
Pyridazinone precursor (Cmpd 1)CSKHTRF Assay5600 nM[10]
In Vivo Efficacy: Preclinical Immuno-Oncology Models

A potent pyrazolo[1,5-a]pyridine CSK inhibitor (Compound 13) demonstrated oral bioavailability and a functional response in mice, decreasing the inhibitory phosphorylation of LCK in splenocytes. However, in an in vivo efficacy study, this inhibitor did not improve the anti-tumor immune response at the tested doses, either as a monotherapy or in combination with an anti-PD1 antibody.[11][12] This highlights the complexity of translating in vitro potency to in vivo anti-tumor activity.

Signaling Pathway: CSK-Mediated T-Cell Regulation

CSK phosphorylates an inhibitory tyrosine residue on LCK, keeping it in an inactive state. Inhibition of CSK relieves this negative regulation, leading to LCK activation and downstream T-cell receptor (TCR) signaling.

CSK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK_active LCK (active) TCR->LCK_active activation signal CD4 CD4 LCK_inactive LCK (inactive) pY505 ZAP70 ZAP70 LCK_active->ZAP70 phosphorylates CSK CSK CSK->LCK_active phosphorylates Y505 Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CSK inhibits

Caption: CSK negatively regulates T-cell activation.

Experimental Protocols: CSK Kinase Activity Assay

This luminescent assay quantifies ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Set up a reaction containing CSK enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and the pyrazolo[1,5-b]pyridazine inhibitor or control in a kinase buffer.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.

IV. NLRP3 Inflammasome Inhibition in Neuroinflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, playing a critical role in various inflammatory and neurodegenerative diseases.

In Vitro Performance: Pyridazine Derivatives vs. MCC950

Novel pyridazine compounds have been developed as NLRP3 inhibitors. Their performance can be compared to the well-characterized NLRP3 inhibitor, MCC950.

Compound Target Assay Type Cell Line IC50 Reference
Novel Pyridazine DerivativeNLRP3IL-1β releaseJ774A.10.13 µM[13]
MCC950NLRP3IL-1β releaseBMDMs7.5 nM[14]
GlyburideNLRP3IL-1β releaseBMDMs-[15]
In Vivo Efficacy: Models of Neuroinflammation

NLRP3 inhibitors have shown promise in animal models of neurodegenerative diseases like Parkinson's and Multiple Sclerosis. For instance, MCC950 has been shown to alleviate disease severity in a mouse model of MS. A novel pyridazine-based NLRP3 inhibitor demonstrated a good safety profile and significant efficacy in a colitis model, with high colonic tissue distribution.[10][13]

Compound Animal Model Primary Outcome Key Finding Reference
Novel Pyridazine DerivativeRat (colitis)Inflammation reductionSignificant efficacy[13]
MCC950Mouse (MS model)Disease severityLessened disease severity[10]
Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3 inflammasome activation is a two-step process: priming and activation. Inhibitors can target different stages of this pathway.

NLRP3_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ efflux P2X7R->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 activates Inhibitor Pyridazine Inhibitor MCC950 Inhibitor->NLRP3_active inhibits oligomerization IL1b IL-1β (mature) Caspase1->IL1b cleaves pro_IL1b pro-IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation secretion

Caption: The two-signal model of NLRP3 inflammasome activation.

Experimental Protocols: IL-1β Release Assay

This assay quantifies the amount of secreted IL-1β in cell culture supernatants.

  • Cell Culture and Treatment:

    • Prime macrophages (e.g., THP-1 or bone marrow-derived macrophages) with lipopolysaccharide (LPS) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.

    • Treat the cells with the pyridazine inhibitor or control.

    • Stimulate NLRP3 activation with a second signal, such as ATP or nigericin, for 30-60 minutes.

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for IL-1β.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody for IL-1β.

    • Incubate, wash, and then add streptavidin-HRP.

    • Incubate, wash, and add a TMB substrate solution.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Quantification:

    • Generate a standard curve and determine the concentration of IL-1β in the samples.[16][17][18][19][20]

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The examples highlighted in this guide demonstrate their potential in oncology, inflammation, and immuno-oncology. While promising in vitro and in vivo data have been generated, further optimization of pharmacokinetic and safety profiles will be critical for the successful clinical translation of these compounds. The detailed experimental protocols and pathway analyses provided herein are intended to serve as a valuable resource for researchers in their efforts to advance this exciting class of inhibitors.

References

  • A Comparative Review of the Pharmacokinetics of Different Coxibs, Including Polmacoxib. Benchchem.
  • The Endothelial Cell Transwell Migr
  • Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). PubMed. 2017 Sep 25.
  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research — Protocols IO - 衍因科技. 2023 Dec 1.
  • ELISA Kit for Interleukin 1 Beta (IL1b).
  • Abstract B02: Targeting CSK kinase activity to enhance antitumor immunity. AACR Journals. 2018 Sep 1.
  • Abstract B198: Targeting CSK kinase activity to enhance antitumor immunity. 2018 Jan 1.
  • Human IL-1β ELISA Kit. Thermo Fisher Scientific.
  • Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals.
  • Transwell Cell Migr
  • Evaluation of GW406381 for treatment of osteoarthritis of the knee: two randomized, controlled studies. PubMed. 2008 Nov 12.
  • Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Fortune Journals.
  • Elabscience® Mouse IL-1β(Interleukin 1 Beta) ELISA Kit.
  • Selective cyclooxygenase‐2 inhibitors: similarities and differences. Taylor & Francis Online.
  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. 2023 Nov 30.
  • NLRP3 inhibitor's efficacy and safety demonstrated in colitis models. BioWorld. 2024 Jan 10.
  • Abstract A039: Novel tetrazolo-pyridazine based MACC1 transcriptional inhibitors as promising anti-metastatic therapy | Request PDF.
  • Human Interleukin 1Β, IL-1B ELISA Kit.
  • What are CSK inhibitors and how do they work?.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. 2019 Sep 25.
  • Comparative Pharmacokinetics and Safety of Imrecoxib, a Novel Selective Cyclooxygenase-2 Inhibitor, in Elderly Healthy Subjects. PubMed. 2022 Nov 8.
  • Pharmacological Inhibitors of the NLRP3 Inflammasome. PMC.
  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PMC.
  • NLRP3 inhibitors stoke anti-inflammatory ambitions.
  • Inhibiting the NLRP3 Inflammasome. MDPI.
  • Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. PubMed.
  • Statin and rottlerin small-molecule inhibitors restrict colon cancer progression and metastasis via MACC1. PMC.
  • Pyrazolo[1,5-b]pyridazine | C6H5N3 | CID 23259238. PubChem.
  • Inhibition of MACC1-Induced Metastasis in Esophageal and Gastric Adenocarcinomas. NIH.
  • MACC1 regulates immune killing in vivo. (A) qRT‐PCR analysis of IFN‐γ,....
  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. NIH.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. PMC. 2023 Jan 30.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. 2019 Sep 25.
  • Identifizierung neuer Substanzen für die zielgerichtete Behandlung der MACC1-vermittelten Metastasierung. Refubium. 2022 Jun 23.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][4][21][22]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.

  • Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. NIH. 2016 May 20.

Sources

Comparative

A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from Pyrazolo[1,5-b]pyridazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the selectivity of kinase inhibitors based on the privileged pyrazolo[1,5-b]pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the selectivity of kinase inhibitors based on the privileged pyrazolo[1,5-b]pyridazine scaffold. We will delve into the structural rationale for selectivity, present comparative data on key derivatives, and provide detailed, field-proven protocols for a robust assessment of inhibitor performance.

The Pyrazolo[1,5-b]pyridazine Scaffold: A Privileged Structure in Kinase Drug Discovery

The pyrazolo[1,5-b]pyridazine core is a bicyclic heteroaromatic system that has emerged as a highly successful scaffold in the design of potent and selective kinase inhibitors.[1] Its structure is adept at forming crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket, a conserved feature across the kinome.[2] This fundamental interaction anchors the inhibitor, while modifications at various positions on the scaffold allow for the exploration of adjacent pockets, thereby driving both potency and selectivity.

The versatility of this scaffold has been demonstrated in the development of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and C-terminal Src Kinase (CSK).[3][4] The primary challenge and focus of this guide is to delineate the methodologies required to ensure that an inhibitor designed for a specific target does not exert significant off-target effects, which could lead to toxicity or confound experimental results.[5][6]

Designing for Selectivity: A Structure-Guided Approach

Achieving selectivity is not a matter of chance but a result of rational, structure-guided design. For the pyrazolo[1,5-b]pyridazine scaffold, crystallographic and docking studies have provided invaluable insights into how substitutions at different positions influence target engagement and selectivity.

A crystal structure of a pyrazolo[1,5-b]pyridazine derivative bound to CDK-2 (PDB code: 3EID) reveals that substitutions at the R1 and R2 positions can significantly enhance interactions within the binding pocket.[3][7] Conversely, the R3 position is often more solvent-exposed, suggesting that larger substitutions here may be better tolerated without disrupting the core binding interactions.[3][7] Similarly, docking studies with GSK-3β (PDB code: 1GNG) predict a comparable binding mode, allowing chemists to leverage existing structure-activity relationship (SAR) data to rationally design derivatives with improved selectivity.[7] For instance, by comparing analogs, it was determined that substitutions at the R1 and R2 positions often lead to the most significant shifts in potency and, consequently, selectivity.[7]

cluster_0 Structure-Guided Selectivity Design Start Identify Scaffold (Pyrazolo[1,5-b]pyridazine) Crystal Obtain Co-crystal Structure (e.g., with CDK-2, PDB: 3EID) Start->Crystal Docking Perform Molecular Docking (e.g., with GSK-3β, PDB: 1GNG) Start->Docking Analyze Analyze Binding Pocket Interactions Crystal->Analyze Docking->Analyze Hypothesize Formulate SAR Hypotheses (Impact of R1, R2, R3 substitutions) Analyze->Hypothesize Synthesize Synthesize Analog Library Hypothesize->Synthesize Test Assess Potency & Selectivity (Experimental Profiling) Synthesize->Test Optimize Iterative Optimization Test->Optimize Optimize->Hypothesize

Caption: Workflow for structure-guided design of selective inhibitors.

Comparative Selectivity Profiles: A Case Study with CSK Inhibitors

To illustrate the practical application of these principles, we will examine a series of pyrazolo[1,5-b]pyridazine derivatives developed as inhibitors of C-terminal Src Kinase (CSK). CSK is a negative regulator of T-cell activation, making its inhibitors promising candidates for immuno-oncology.[4] A key challenge in developing CSK inhibitors is achieving selectivity over Lck, a closely related kinase with high sequence identity in the ATP-binding site.[4]

The data below compares two pyrazolo[1,5-b]pyridazine compounds, demonstrating how subtle chemical modifications can dramatically alter selectivity profiles.

Compound Scaffold Primary Target CSK IC50 (nM) Lck IC50 (nM) Selectivity (Lck/CSK) Kinome Selectivity (FSI(100)) *
Compound 13 Pyrazolo[1,5-a]pyridineCSK<32900>9670.4%
Compound 14 Pyrazolo[1,5-a]pyridineCSK<3>10000>33330.4%

*FSI(100): Percent of 238 kinases tested with an IC50 value within 100-fold of the CSK IC50. Data sourced from[4].

Experimental Workflow for Robust Selectivity Assessment

A rigorous and systematic approach is essential for accurately determining the selectivity of a kinase inhibitor. The most efficient strategy involves a tiered approach, starting with broad screening and progressing to more detailed characterization.[8]

cluster_workflow Kinase Inhibitor Selectivity Assessment Workflow P1 Tier 1: Primary Screen Single High-Dose vs. Kinase Panel (e.g., 1 µM) P2 Tier 2: IC50 Determination 10-point dose-response for 'hits' (Inhibition >70%) P1->P2 Identify Hits P3 Tier 3: Orthogonal Assays Confirm binding (e.g., SPR, Kd) Independent of ATP P2->P3 Validate Potency P4 Tier 4: Cellular Assays Target Engagement & Functional Outcome (e.g., p-Substrate Levels) P3->P4 Confirm Cellular Activity P5 Tier 5: In Vivo Studies Pharmacokinetics & Pharmacodynamics (PK/PD) P4->P5 Assess In Vivo Efficacy

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Protocol 1: Biochemical Kinase Assay (Radiometric [³³P]-ATP)

This method remains a gold standard for its direct and robust measurement of kinase activity.[9]

Principle: This assay quantifies the transfer of a radiolabeled phosphate ([³³P]) from ATP to a specific peptide or protein substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a kinase-specific reaction buffer. A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.01% Brij-35.

  • Compound Preparation: Serially dilute the pyrazolo[1,5-b]pyridazine inhibitor in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM). The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.

  • Kinase Reaction Setup: In a 96-well plate, add:

    • 5 µL of diluted compound.

    • 10 µL of a solution containing the kinase and its specific substrate peptide.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of a solution containing ATP and [³³P]-ATP.

    • Causality Check: The concentration of unlabeled ATP is critical. For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[9] To allow for better comparison between different kinases, assays should ideally be run at an ATP concentration equal to the Michaelis constant (Km) for that specific kinase.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP is washed away.

  • Quantification: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Biochemical potency must be validated in a cellular context to confirm that the inhibitor can cross the cell membrane and engage its target.[11]

Principle: This assay measures the phosphorylation status of a known downstream substrate of the target kinase in inhibitor-treated cells. A reduction in substrate phosphorylation indicates target engagement and functional inhibition.

Step-by-Step Methodology:

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., Jurkat cells for the CSK/Lck pathway) and grow to 70-80% confluency.[4]

  • Compound Treatment: Treat the cells with the pyrazolo[1,5-b]pyridazine inhibitor at various concentrations for a specific duration (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Lck Y505 for CSK activity).[4]

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein as a loading control.

    • Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates cellular target engagement.

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold is a powerful starting point for the development of highly selective kinase inhibitors. However, achieving this selectivity requires a rigorous, multi-faceted assessment strategy. By combining structure-guided design with a tiered experimental approach that progresses from broad biochemical profiling to specific cellular target engagement assays, researchers can confidently select and optimize inhibitor candidates. This systematic validation is paramount to minimizing the risk of off-target effects and ensuring that the observed biological outcomes are directly attributable to the inhibition of the intended target kinase. Future efforts will continue to focus on refining these scaffolds to not only enhance selectivity but also to overcome challenges such as acquired drug resistance.[5]

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypano - CORE. (2019-12-17).
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. (2019-12-17). Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.). Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025-08-09). Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Available from: [Link]

  • Kinase Selectivity Panels - Reaction Biology. (n.d.). Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07). Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.). Available from: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-b]pyridazine Inhibitors

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged heterocyclic struct...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged heterocyclic structures, pyrazolo[1,5-a]pyridines and their isomeric counterparts, pyrazolo[1,5-b]pyridazines, have emerged as versatile frameworks for the design of potent inhibitors targeting a range of enzymes and receptors. This guide provides an in-depth, objective comparison of the efficacy of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Unveiling the Structural Nuances and Synthetic Accessibility

The fundamental difference between pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine lies in the arrangement of nitrogen atoms within their fused bicyclic systems. This seemingly subtle variation in the pyrimidine versus the pyridazine ring significantly influences the electron distribution, hydrogen bonding capabilities, and overall three-dimensional conformation of the molecules. These distinct physicochemical properties, in turn, dictate their binding affinities and specificities for biological targets.

The synthesis of these scaffolds is well-documented, with various strategies available to medicinal chemists. Pyrazolo[1,5-a]pyridines are commonly synthesized through the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[1] Efficient one-pot methodologies have also been developed, such as the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines.[1][2] Sonochemical methods offer a catalyst-free approach for the [3+2] cycloaddition, providing a rapid and efficient route to polysubstituted pyrazolo[1,5-a]pyridines.[3]

Similarly, the synthesis of pyrazolo[1,5-b]pyridazines can be achieved through various routes, including the reaction of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone with N-aminopyridazinium iodide.[4] The versatility in synthetic approaches for both scaffolds allows for extensive derivatization and optimization of their pharmacological profiles.

Comparative Efficacy: A Tale of Two Scaffolds Across Different Targets

The true measure of a scaffold's utility lies in its performance against therapeutically relevant targets. Here, we compare the efficacy of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine inhibitors against key biological targets, drawing upon published experimental data.

Protein Kinase Inhibition: A Prominent Area of Application

Both scaffolds have been extensively explored as protein kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases.[5][6] They often act as ATP-competitive inhibitors, leveraging their heterocyclic nature to form key interactions within the ATP-binding pocket of kinases.[5]

A direct comparison in the context of treating Human African Trypanosomiasis revealed a notable difference in potency. When the pyrazolo[1,5-b]pyridazine head was replaced with a pyrazolo[1,5-a]pyridine, a decrease in potency against T. b. brucei was observed for all four analogs tested.[7] For instance, compound 12a (pyrazolo[1,5-a]pyridine) was 2-fold less potent than its corresponding pyrazolo[1,5-b]pyridazine counterpart, 10c .[7] This suggests that for this particular target, the nitrogen arrangement in the pyridazine ring is more favorable for potent inhibition.

In the realm of Cyclooxygenase-2 (COX-2) inhibition, 2,3-diaryl-pyrazolo[1,5-b]pyridazines have been identified as highly potent and selective inhibitors.[8] One such compound, GW406381, has undergone clinical evaluation for the treatment of inflammatory pain and demonstrated favorable pharmacokinetic profiles and in vivo analgesic activity.[8] While pyrazolo[1,5-a]quinazolines (a related tricyclic system) have shown anti-inflammatory activity, a direct comparison of the bicyclic pyrazolo[1,5-a]pyridine scaffold as COX-2 inhibitors is less documented in the provided context.[9]

The pyrazolo[1,5-a]pyrimidine scaffold, a close relative of pyrazolo[1,5-a]pyridine, has been successfully incorporated into two of the three marketed drugs for NTRK fusion cancers, highlighting its clinical significance as a kinase inhibitor scaffold.[10]

Other Therapeutic Areas

Beyond kinase inhibition, these scaffolds have shown promise in other therapeutic areas. Pyrazolo[1,5-a]pyridine derivatives have been investigated as antitubercular agents, targeting the respiratory cytochrome bcc complex.[11][12] The lead compound, TB47, exhibited potent activity against drug-resistant Mycobacterium tuberculosis strains.[11]

Tetrazolo[1,5-b]pyridazine derivatives, a related class, have been explored as antinociceptive and anti-inflammatory agents, with some compounds showing notable activity in vivo.[13] Furthermore, pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors with anti-inflammatory potential.[14][15]

Structure-Activity Relationship (SAR) Insights

The efficacy of inhibitors based on these scaffolds is highly dependent on the nature and position of substituents. For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the presence of a carboxamide group and specific substitutions on the pyrrolidine moiety significantly enhanced activity.[10] Similarly, for antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, SAR studies identified key features of the pharmacophore that led to substantial improvements in activity.[16]

For the 2,3-diaryl-pyrazolo[1,5-b]pyridazine COX-2 inhibitors, the diaryl substitution pattern is crucial for their potency and selectivity.[8] These examples underscore the importance of detailed SAR exploration to unlock the full potential of these privileged scaffolds.

Experimental Protocols: A Guide to Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Below are representative step-by-step methodologies for key assays used in the evaluation of these inhibitors.

In Vitro Kinase Inhibition Assay (Example: TRK Kinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the recombinant TRK kinase and its specific substrate (e.g., a synthetic peptide) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: Cancer Cell Line)

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a line with a specific kinase dependency) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Detection:

    • Measure cell viability using a colorimetric or fluorometric assay, such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TRK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Pyrazolo[1,5-a]pyridine or Pyrazolo[1,5-b]pyridazine Inhibitor Inhibitor->Receptor

Caption: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) often targeted by pyrazolo-based inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Scaffold Synthesis & Library Generation Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Proliferation) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Animal Animal Models of Disease ADME->Animal

Caption: A typical experimental workflow for the discovery and development of novel inhibitors.

Conclusion: Choosing the Right Scaffold for the Task

Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine scaffolds offer significant potential for the development of novel therapeutics. The choice between them is not a matter of inherent superiority but rather depends on the specific biological target and the desired pharmacological profile. As demonstrated, subtle changes in the heterocyclic core can lead to significant differences in potency and selectivity. Therefore, a thorough understanding of the target's active site and a comprehensive SAR exploration are crucial for harnessing the full potential of these versatile scaffolds. This guide serves as a foundational resource to inform such endeavors, empowering researchers to make data-driven decisions in the pursuit of innovative medicines.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Fingerprint - Discovery Research Portal - University of Dundee.

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Semantic Scholar.

  • Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors. Benchchem.

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed.

  • Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. PubMed.

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. Google Patents.

  • Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. PubMed.

  • Scheme 8. Synthesis of pyrazolo pyridazine derivative. to a nitrogen... ResearchGate.

  • A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.

  • The design and synthesis of new triazolo, pyrazolo-, and pyridazo-pyridazine derivatives as inhibitors of angiotensin converting enzyme. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. PubMed Central.

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega.

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. PubMed.

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.

Sources

Comparative

The Unseen Targets: A Comparative Guide to Evaluating Off-Target Effects of Pyrazolo[1,5-b]pyridazine Compounds

In the landscape of modern drug discovery, the pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its inherent structural features allow for po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its inherent structural features allow for potent and specific interactions with the ATP-binding pocket of numerous kinases, leading to promising therapeutic candidates for a range of diseases, from cancer to neurodegenerative disorders. However, the very nature of the kinome, with its high degree of structural conservation, presents a formidable challenge: off-target effects. The unintended interaction of a drug candidate with kinases other than its intended target can lead to unforeseen toxicities or a dilution of therapeutic efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of pyrazolo[1,5-b]pyridazine compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to guide your lead optimization efforts. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system for generating robust and reliable data.

The Rationale for Proactive Off-Target Profiling

Historically, off-target effects were often discovered late in preclinical or even clinical development, leading to costly failures. A proactive and integrated off-target profiling strategy is now an industry standard. For kinase inhibitors like those derived from the pyrazolo[1,5-b]pyridazine core, this is not just a regulatory hurdle but a critical step in understanding the compound's true mechanism of action and predicting its clinical safety profile. The high degree of similarity in the ATP-binding sites across the kinome means that even subtle structural modifications to a pyrazolo[1,5-b]pyridazine derivative can significantly alter its selectivity profile.[1]

This guide will focus on three complementary, state-of-the-art methodologies for a comprehensive off-target assessment:

  • In Vitro Kinome Scanning: To broadly assess the selectivity of a compound against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement and identify off-target interactions within a cellular context.[2][3][4][5][6]

  • Phenotypic Screening: To uncover unexpected functional consequences of off-target engagement in a biological system.[7][8]

I. In Vitro Kinome Scanning: Mapping the Interaction Landscape

The initial step in understanding the selectivity of a pyrazolo[1,5-b]pyridazine compound is to perform a broad screen against a panel of purified kinases. This provides a quantitative measure of a compound's affinity or inhibitory activity against a significant portion of the human kinome.

Expertise & Experience: Why Kinome Scanning is the First Line of Defense

Kinome scanning is an indispensable tool for early-stage drug discovery. It allows for the rapid identification of potential off-targets and provides a "selectivity score" that can be used to rank and prioritize compounds.[9][10][11][12][13] For pyrazolo[1,5-b]pyridazine derivatives, which are often designed to target specific kinases like CDKs or GSK-3β, this initial screen can reveal unexpected interactions with other kinase families.[14][15] This early knowledge is crucial for guiding structure-activity relationship (SAR) studies to enhance selectivity.

Experimental Protocol: High-Throughput Kinase Profiling

This protocol outlines a typical workflow for an in vitro kinase profiling assay, often performed by specialized contract research organizations (CROs).

Objective: To determine the inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration) of a pyrazolo[1,5-b]pyridazine compound against a large panel of human kinases.

Methodology: Radiometric or fluorescence-based assays are commonly employed.[10][11]

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve the test pyrazolo[1,5-b]pyridazine compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination. For single-point screening, dilute to the desired final concentration.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase, its substrate (peptide or protein), and ATP. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.[11]

    • Add the kinase reaction mixture to the assay plate containing the compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate.

      • Radiometric Assay: Use ³³P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.[11]

      • Fluorescence-Based Assay: Use a specific antibody that recognizes the phosphorylated substrate, coupled with a fluorescent secondary antibody or a fluorescence polarization-based readout.[13]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Kinase Selectivity Profile

The results of kinome scanning are often visualized as a dendrogram or a "scan" plot, which graphically represents the compound's interactions across the kinome. For a more direct comparison, a data table is highly effective.

CompoundTarget Kinase IC50 (nM)Off-Target 1 (Kinase Name) IC50 (nM)Off-Target 2 (Kinase Name) IC50 (nM)Selectivity Score (Off-Target 1/Target)
Pz-Cpd-A 10 (CDK2)150 (GSK-3β)>10,000 (VEGFR2)15
Pz-Cpd-B 15 (CDK2)500 (GSK-3β)>10,000 (VEGFR2)33.3
Alternative-X 5 (CDK2)25 (ROCK1)50 (PIM1)5

This is example data and should be replaced with actual experimental results.

Visualization of the Kinome Scanning Workflow

Kinome_Scanning_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Pyrazolo[1,5-b]pyridazine Compound Dilution Assay_Plate 384-Well Plate Dispensing Compound->Assay_Plate Kinase_Mix Kinase Reaction Mix (Kinase, Substrate, ATP) Kinase_Mix->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Radiometric/Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition Determine IC50 Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile CETSA_Workflow Cell_Treatment Cell Treatment with Pyrazolo[1,5-b]pyridazine Compound Heat_Shock Heat Shock at Temperature Gradient Cell_Treatment->Heat_Shock Lysis Cell Lysis and Centrifugation Heat_Shock->Lysis Supernatant Collect Soluble Protein Fraction Lysis->Supernatant Western_Blot Western Blot for Target & Off-Targets Supernatant->Western_Blot Data_Analysis Generate and Analyze Melting Curves Western_Blot->Data_Analysis

Caption: Workflow for Western blot-based CETSA.

III. Phenotypic Screening: Uncovering Functional Consequences

While target-based assays are essential, they do not always predict the full biological consequences of a compound's activity. Phenotypic screening assesses the effect of a compound on a cellular or organismal phenotype, providing an unbiased view of its overall biological impact. [7][8]

Expertise & Experience: The Power of an Unbiased Approach

Phenotypic screening can reveal unexpected off-target effects that result in a desirable or undesirable cellular response. [16]For pyrazolo[1,5-b]pyridazine compounds, this could mean identifying unforeseen anti-proliferative effects in a cancer cell line unrelated to the primary target, or uncovering potential cardiotoxicity in a cardiomyocyte assay. This approach is particularly valuable for identifying "first-in-class" drugs with novel mechanisms of action. [7]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

Objective: To assess the impact of a pyrazolo[1,5-b]pyridazine compound on multiple cellular parameters in a disease-relevant cell model.

Methodology: High-content imaging and automated image analysis are used to quantify various cellular features.

Step-by-Step Protocol:

  • Assay Development:

    • Select a cell line and culture conditions that are relevant to the intended therapeutic area.

    • Choose a set of fluorescent probes to label different cellular components (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

    • Optimize seeding density, compound treatment time, and staining protocols.

  • Compound Treatment:

    • Seed cells in multi-well imaging plates (e.g., 96- or 384-well).

    • Treat cells with a range of concentrations of the pyrazolo[1,5-b]pyridazine compound and appropriate controls (e.g., vehicle, positive control inhibitor).

  • Cell Staining:

    • After the incubation period, fix, permeabilize, and stain the cells with the chosen fluorescent probes.

  • Image Acquisition:

    • Acquire images using a high-content imaging system. Capture multiple fields of view per well to ensure statistical significance.

  • Image Analysis:

    • Use automated image analysis software to segment the images and extract quantitative data for various cellular features (e.g., cell number, nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement).

  • Data Analysis:

    • Generate a "phenotypic profile" for each compound by plotting the changes in the measured cellular features.

    • Use statistical analysis and machine learning algorithms to cluster compounds with similar phenotypic profiles and to identify those that differ significantly from the controls.

Data Presentation: Comparative Phenotypic Profiles
CompoundCell Viability (EC50, µM)Nuclear Area (Fold Change)Mitochondrial Fragmentation (% of Cells)Cytoskeletal Integrity Score
Pz-Cpd-A 1.21.150.9
Pz-Cpd-B 0.81.5100.7
Alternative-X 2.51.030.95
Toxicant-Y 0.12.5800.2

This is example data and should be replaced with actual experimental results.

Visualization of the Phenotypic Screening Logic

Phenotypic_Screening_Logic Compound Pyrazolo[1,5-b]pyridazine Compound Cell_Model Disease-Relevant Cell Model Compound->Cell_Model Phenotypic_Response Cellular Phenotypic Response Cell_Model->Phenotypic_Response On_Target_Effect On-Target Effect Phenotypic_Response->On_Target_Effect Intended Off_Target_Effect Off-Target Effect Phenotypic_Response->Off_Target_Effect Unintended

Caption: Logic of phenotypic screening for off-target effects.

Synthesis and Conclusion: An Integrated Approach for Safer and More Efficacious Medicines

The evaluation of off-target effects is not a linear process but an iterative cycle of design, testing, and refinement. The pyrazolo[1,5-b]pyridazine scaffold offers immense therapeutic potential, but realizing this potential requires a deep understanding of a compound's interactions across the entire proteome.

By integrating broad in vitro kinome scanning , cellular target engagement confirmation with CETSA , and unbiased functional assessment through phenotypic screening , researchers can build a comprehensive safety and selectivity profile for their pyrazolo[1,5-b]pyridazine compounds. This multi-pronged approach provides the necessary data to make informed decisions, de-risk drug development programs, and ultimately design safer and more effective medicines. The experimental choices outlined in this guide are not merely procedural steps but are rooted in a causal logic aimed at systematically uncovering and mitigating the risks associated with off-target activities.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. ResearchGate. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Identifying Compound Efficacy Targets in Phenotypic Drug Discovery. Novartis OAK. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • The Integrated Platform. OptoBio. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][14]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed Central. [Link]

  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5- b ]pyridazine. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromopyrazolo[1,5-b]pyridazine

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical compounds like 3-Bromopyrazolo[1,5-b]pyridazine is not merely a regulator...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical compounds like 3-Bromopyrazolo[1,5-b]pyridazine is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides an in-depth, procedural framework for researchers and drug development professionals, ensuring that the disposal process is handled with the same precision as its application in your research. The causality behind each step is explained to build a robust and self-validating safety protocol.

Hazard Identification and Essential Characterization

Before any handling or disposal, a thorough understanding of the compound's intrinsic properties is paramount. 3-Bromopyrazolo[1,5-b]pyridazine is a halogenated heterocyclic compound. While comprehensive toxicological data is not extensively published, its structure and available safety information mandate a cautious approach.[1][2][3][4][5][6] The presence of the bromine atom categorizes it as a halogenated organic compound , which is the single most important factor determining its disposal pathway.[7][8][9]

Vendor-supplied Safety Data Sheets (SDS) provide the primary hazard information. The GHS hazard statements for this compound and similar brominated heterocycles typically include warnings for acute toxicity, skin irritation, and eye irritation.[10][11][12]

Identifier Value Source
Chemical Name 3-Bromopyrazolo[1,5-b]pyridazine[13][14][15][16]
CAS Number 1137949-68-8[10][13][14]
Molecular Formula C₆H₄BrN₃[10][13][16]
Molecular Weight 198.02 g/mol [10][13]
GHS Hazard Statements H302, H315, H319, H335[10]
Meaning Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[10][12]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is non-negotiable. The goal is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls : All handling of 3-Bromopyrazolo[1,5-b]pyridazine, including weighing the solid and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of airborne particulates or vapors.[11]

Personal Protective Equipment (PPE) : The following table outlines the minimum required PPE. Selections are based on the compound's known hazards and general best practices for handling halogenated organic chemicals.[17]

Protection Type Specific Requirement Rationale
Hand Protection Nitrile rubber gloves. Consider double-gloving if handling larger quantities or for extended periods.Protects against dermal contact and skin irritation.[18] Nitrile offers good resistance to a range of chemicals, but prolonged contact should be avoided.
Eye Protection ANSI-approved chemical splash goggles.Prevents contact with the eyes, addressing the serious eye irritation hazard.[12][18]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[18]
Respiratory Not required if handled exclusively within a certified fume hood.A fume hood provides adequate protection from respiratory exposure.[11]

The Core Principle: Waste Segregation

The cornerstone of proper chemical disposal is accurate waste segregation at the point of generation.[19][20] Because 3-Bromopyrazolo[1,5-b]pyridazine contains bromine, it must be classified as halogenated organic waste .[7][8]

Causality : Halogenated and non-halogenated waste streams are treated differently during final disposal. Halogenated compounds can produce highly corrosive and toxic byproducts (like hydrochloric or hydrobromic acid) during incineration if not handled in specialized facilities.[21] Mixing these waste streams can create unsafe conditions, violate regulatory requirements, and significantly increase disposal costs.

The following workflow diagram illustrates the critical decision-making process for waste segregation in the laboratory.

Caption: Waste Segregation Workflow for 3-Bromopyrazolo[1,5-b]pyridazine.

Step-by-Step Disposal Protocol

This protocol applies to unused or waste 3-Bromopyrazolo[1,5-b]pyridazine (solid), solutions containing the compound, and materials contaminated with it (e.g., weighing paper, gloves, silica gel).

NEVER dispose of this compound down the sink or in the regular trash. [18][22]

  • Prepare the Waste Container :

    • Obtain a designated hazardous waste container for Halogenated Organic Liquids or Halogenated Organic Solids , as appropriate. These containers must be in good condition, made of a compatible material (e.g., polyethylene or glass), and have a secure, screw-top lid.[18][23] The use of metal cans is not recommended as halogenated solvents can degrade and form acids that corrode metal.[18]

    • Affix a hazardous waste tag to the container before adding any waste.[19][23][24]

  • Transfer the Waste :

    • Carefully transfer the waste material into the designated container inside a chemical fume hood.

    • For solids, use a powder funnel to prevent dispersal.

    • For contaminated consumables (gloves, wipes), place them directly into the solid waste container.

    • Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[23]

  • Document the Contents :

    • On the hazardous waste tag, clearly write the full chemical name: "3-Bromopyrazolo[1,5-b]pyridazine". Do not use abbreviations.[23][24]

    • If it is a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages or volumes.

    • Ensure the name of the principal investigator, lab location, and date are clearly legible.

  • Secure and Store the Container :

    • Securely close the container lid. The container must remain closed at all times except when actively adding waste.[19][23][24] This is a critical safety and regulatory requirement to prevent the release of vapors.

    • Store the container in your lab's designated Satellite Accumulation Area (SAA).[19][23] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Arrange for Final Disposal :

    • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, though institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[19][23][25]

Spill Management Protocol

Accidents can happen, and a clear plan is essential.

  • Small Spills (manageable by lab personnel) :

    • Alert others in the immediate area.

    • Ensure you are wearing the full, appropriate PPE (See Section 2).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for liquid spills.

    • Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[24]

  • Large Spills (or spills outside a fume hood) :

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • If there is a risk of fire or significant vapor exposure, activate the nearest fire alarm to initiate a building evacuation.

    • Contact your institution's emergency response line (often EH&S or campus safety) immediately. Do not attempt to clean up a large spill yourself.[24]

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[26] Academic laboratories may operate under specific regulations found in 40 CFR Part 262, Subpart K, which provides alternative, lab-specific standards for hazardous waste management.[20][25] Adherence to the procedures outlined in this guide will ensure compliance with these foundational regulations, protecting both laboratory personnel and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • United States Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ChemScene. (n.d.). 3-Bromopyrazolo[1,5-b]pyridazine.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 37.
  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 29.
  • ChemicalBook. (2023). 3-Bromopyrazolo[1,5-b]pyridazine.
  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Ideal Response. (2023). What is bromine and what are the safe disposal and recycling methods?.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives.
  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine.
  • BLD Pharm. (n.d.). 1137949-68-8|3-Bromopyrazolo[1,5-b]pyridazine.
  • United States Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • The University of Queensland. (n.d.). Waste Classification.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemSigma. (n.d.). 1137949-68-8 3-Bromopyrazolo[1,5-b]pyridazine.
  • RiskAssess. (n.d.). Brominated Organic Waste.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health & Safety website.
  • PubChemLite. (n.d.). 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3).
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 3-Bromo-6-methyl-pyrazolo[1,5-b]pyridazine.
  • Tokyo Chemical Industry. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine.

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Bromopyrazolo[1,5-b]pyridazine

This guide provides an in-depth operational, safety, and disposal framework for researchers, scientists, and drug development professionals working with 3-Bromopyrazolo[1,5-b]pyridazine (CAS No. 1137949-68-8).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational, safety, and disposal framework for researchers, scientists, and drug development professionals working with 3-Bromopyrazolo[1,5-b]pyridazine (CAS No. 1137949-68-8). As a specialized heterocyclic compound, its handling requires a meticulous approach grounded in a thorough understanding of its potential hazards.

A Note on Hazard Assessment: A publicly available, peer-reviewed Safety Data Sheet (SDS) with comprehensive toxicological data for 3-Bromopyrazolo[1,5-b]pyridazine is not readily accessible. Therefore, this guidance is established on the precautionary principle . We will infer potential hazards by examining structurally related compounds, specifically 3-Bromopyridine and the parent pyridazine scaffold. This approach ensures a robust margin of safety when handling this research chemical whose toxicological properties have not been fully investigated.[1][2]

Inferred Hazard Profile: The "Why" Behind the Precautions

The chemical structure of 3-Bromopyrazolo[1,5-b]pyridazine—a brominated nitrogen-containing heterocycle—suggests several potential hazards based on well-documented toxicological data from analogous compounds.

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar brominated heterocycles, such as 3-Bromopyridine, are classified as harmful if swallowed and may cause harm upon skin contact or inhalation.[2][3] The presence of the bromine atom can enhance membrane permeability and reactivity, while the nitrogen atoms in the ring system can interact with biological targets.

  • Skin and Eye Irritation: Direct contact with related compounds is known to cause skin irritation and serious eye irritation.[2] It is prudent to assume 3-Bromopyrazolo[1,5-b]pyridazine is, at a minimum, a moderate to severe irritant.

  • Respiratory Tract Irritation: If the compound is a fine powder or crystalline solid, aerosolized particles can cause respiratory irritation upon inhalation.[2]

  • Environmental Hazard: Many halogenated heterocyclic compounds are persistent in the environment and can be toxic to aquatic life.[4] Improper disposal can lead to long-term ecological risks.

Required Personal Protective Equipment (PPE)

Given the inferred hazards, a multi-layered PPE strategy is mandatory. The goal is to eliminate all routes of potential exposure—dermal, ocular, and respiratory.

Protection Type Required PPE Rationale and Key Considerations
Primary Engineering Control Certified Chemical Fume HoodThis is the most critical safety device. All handling of the solid compound and its solutions must occur within a properly functioning fume hood to prevent inhalation of dust or vapors.
Hand Protection Double-Gloving with Nitrile GlovesOuter Glove: Protects against immediate contamination. Inner Glove: Provides a secondary barrier in case of a tear or pinhole in the outer glove. Nitrile offers good chemical resistance. Gloves should have long cuffs and be changed every 30-60 minutes or immediately upon known contact.[5]
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldSafety glasses are insufficient. Goggles provide a 360-degree seal around the eyes to protect from splashes.[6] A face shield worn over the goggles protects the entire face from splashes, which is critical when handling solutions or transferring the solid.[7]
Body Protection Flame-Resistant Laboratory Coat (fully fastened)Provides a primary barrier against incidental contact and small splashes. For procedures involving larger quantities (>1g) or a heightened risk of spills, a chemical-resistant apron worn over the lab coat is required.[8]
Respiratory Protection NIOSH-Approved Respirator (as needed)While a fume hood is the primary control, a respirator (e.g., an N95 for dust or a half-mask with organic vapor cartridges) must be available for emergency situations, such as cleaning a significant spill outside of the fume hood.[8][9]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, validated workflow is essential for minimizing risk. The following protocol outlines the key stages of handling, from preparation to disposal.

Safe Handling Workflow

The logical flow of operations is designed to create a self-validating system where safety checks are integrated at every critical point.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Operation & Disposal prep 1. Pre-Operation Checks - Verify fume hood certification. - Locate emergency eyewash/shower. - Assemble all necessary materials. ppe_don 2. Don PPE - Follow correct donning sequence. - Inspect gloves for defects. prep->ppe_don Safety First weigh 3. Weighing & Aliquoting - Use anti-static weigh paper. - Handle gently to minimize dust. - Close primary container immediately. ppe_don->weigh Enter Hood experiment 4. Experimental Use - Keep all containers capped. - Work behind the fume hood sash. weigh->experiment waste 5. Waste Segregation - Solid Waste: Contaminated gloves, paper. - Liquid Waste: Halogenated organic waste stream. experiment->waste Conclude Work decon 6. Decontamination - Wipe down surfaces with appropriate solvent. - Clean glassware within the hood. waste->decon ppe_doff 7. Doff PPE - Remove outer gloves first. - Follow correct doffing sequence to avoid self-contamination. decon->ppe_doff Exit Hood

Caption: Safe handling workflow for 3-Bromopyrazolo[1,5-b]pyridazine.

Detailed Experimental Protocol Steps
  • Preparation and Pre-Use Checks:

    • Verify that the chemical fume hood has been certified within the last year. Check the airflow monitor.

    • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

    • Don all required PPE as specified in the table above, ensuring the lab coat is fully buttoned and outer gloves are pulled over the cuffs of the coat.

  • Weighing and Handling the Solid Compound:

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • When weighing, use an anti-static weigh boat or paper to prevent the fine powder from scattering.

    • Carefully open the primary container. Do not use a metal spatula if there is a risk of static discharge; use spark-proof tools.[1]

    • Transfer the desired amount gently. Immediately and securely close the primary container.

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Decontamination and Waste Disposal:

    • Waste Segregation is Critical: All materials that have come into contact with 3-Bromopyrazolo[1,5-b]pyridazine are considered hazardous waste.

      • Solid Waste: Used gloves, weigh papers, and contaminated paper towels must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag for "Halogenated Solid Waste."

      • Liquid Waste: All solutions containing the compound must be disposed of in a designated "Halogenated Organic Liquid Waste" container. Never pour this waste down the drain.[4]

    • Surface Decontamination: After completing work, wipe down the interior surfaces of the fume hood, the outside of any containers, and any equipment used with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.

  • Proper Doffing of PPE:

    • With hands still inside the fume hood, remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them in the solid waste bag.

    • Step away from the fume hood.

    • Remove the face shield and goggles.

    • Remove the lab coat, folding it so the contaminated exterior is contained inward.

    • Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand or vermiculite). Carefully scoop the material into a designated hazardous waste container. Decontaminate the area as described above.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.

By integrating this expert-level understanding of the potential risks with a meticulous and systematic handling protocol, you can effectively and safely advance your research with 3-Bromopyrazolo[1,5-b]pyridazine.

References

  • PubChem. 3-Bromo-6-methyl-pyrazolo[1,5-b]pyridazine. [Link]

  • Rare Find Chemicals. 3-bromopyrazolo[1,5-b]pyridazine. [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. [Link]

  • University of Hawai'i at Mānoa CTAHR. UNIT 7: Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PubChem. 3-Bromopyridazine Safety and Hazards. [Link]

  • Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. [Link]

  • National Center for Biotechnology Information (NCBI). Removal of Bromine from Polymer Blends...through a Facile and Environmentally Friendly Method. [Link]

  • ResearchGate. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

  • ResearchGate. Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. [Link]

  • ResearchGate. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]

  • MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyrazolo[1,5-B]pyridazine
Reactant of Route 2
3-Bromopyrazolo[1,5-B]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.